molecular formula C22H22O7 B592818 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone

5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone

カタログ番号: B592818
分子量: 398.4 g/mol
InChIキー: FGXCTBPUBORURW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid isolated from the plant Dodonaea viscosa . This compound is supplied as a yellow powder with a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol . It is soluble in various organic solvents including DMSO, chloroform, and ethyl acetate. Prenylated flavonoids like this one are of significant interest in natural product research due to their enhanced bioactive potential compared to non-prenylated flavonoids. Flavonoids from Dodonaea viscosa have been historically used in traditional medicine and are the subject of modern scientific investigation. Research on flavonoid-rich fractions from D. viscosa has shown promising biological activities, particularly in wound healing models. Studies indicate that these fractions can promote wound contraction, accelerate epithelialization, and increase hydroxyproline content, a key marker for collagen production . The proposed mechanisms behind these effects include the upregulation of crucial proteins in the wound healing process, such as collagen type III (COL3A1), vascular endothelial growth factor (VEGF), and basic fibroblast growth factor (bFGF) . This makes 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone a valuable compound for researchers exploring natural product chemistry, ethnopharmacology, and the molecular mechanisms underlying tissue repair and other biological processes. This product is intended for research purposes only and is not for human consumption.

特性

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-11(2)5-6-12-9-13(7-8-14(12)23)20-22(28-4)19(26)17-16(29-20)10-15(24)21(27-3)18(17)25/h5,7-10,23-25H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXCTBPUBORURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Prenylated and Methoxylated Flavonoids Structurally Related to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the natural sourcing of 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone. An extensive search of scientific literature indicates that this specific flavonoid is not a commonly reported naturally occurring compound. However, a number of structurally similar prenylated and methoxylated flavones have been isolated from various plant species. This guide provides an in-depth overview of these related compounds, their natural origins, and the detailed experimental protocols for their extraction and purification. This information serves as a valuable resource for researchers interested in this class of flavonoids, offering insights into potential plant sources and established methodologies for isolation and characterization.

Introduction to Prenylated and Methoxylated Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities. The addition of prenyl and methoxy functional groups to the basic flavonoid skeleton significantly increases their structural diversity and can enhance their bioactivity and bioavailability.[1] These modifications can lead to a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1] The target compound, 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone, possesses a combination of these structural features, making its potential natural sources and biological activities of considerable scientific interest.

Natural Sources of Structurally Similar Flavonoids

While 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone has not been prominently documented as a natural product, several closely related compounds have been successfully isolated from various plant species. These findings suggest that plants from the families Moraceae, Meliaceae, Brassicaceae, Sapindaceae, Lamiaceae, and Poaceae are promising candidates for discovering novel prenylated and methoxylated flavonoids.

Compound NameNatural SourcePlant FamilyReference
5,7,4'-Trihydroxy-6-C-prenylflavoneMaclura pomifera (fruits)Moraceae[2]
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanoneAzadirachta indica (bark)Meliaceae[3]
5,7,4'-Trihydroxy-3'-methoxyflavoneCoronopus didymus (aerial parts)Brassicaceae[4]
5,7,4'-Trihydroxy-3',5'-di(3-methylbut-2-enyl)-3,6-dimethoxyflavoneDodonaea viscosa (herbs)Sapindaceae[5]
5,6,4'-Trihydroxy-7,3'-dimethoxyflavoneAnisomeles ovataLamiaceae[6]
5,7,4'-Trihydroxy-3',5'-dimethoxyflavoneOryza sativa L. (PI312777) (allelopathic rice)Poaceae[7]

Experimental Protocols for Isolation and Purification

The isolation of prenylated and methoxylated flavonoids from natural sources typically involves a multi-step process of extraction, fractionation, and chromatography. The following are detailed methodologies adapted from studies on structurally similar compounds, which can serve as a standard procedure for the isolation of the target flavonoid.

General Workflow for Flavonoid Isolation

The overall process for isolating flavonoids from a plant source is depicted in the workflow diagram below. This process begins with the preparation of the plant material and concludes with the purification of the target compound.

flavonoid_isolation_workflow start Plant Material (e.g., leaves, bark, roots) prep Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) prep->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Fractionation partitioning->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions prep_tlc_hplc Preparative TLC / HPLC sub_fractions->prep_tlc_hplc pure_compound Pure Flavonoid prep_tlc_hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, UV, IR) pure_compound->structure_elucidation

A generalized workflow for the isolation and purification of flavonoids from plant materials.
Detailed Protocol for the Isolation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone from Azadirachta indica[3]

This protocol provides a representative example of the steps involved in isolating a prenylated flavonoid.

1. Plant Material Collection and Preparation:

  • Fresh bark from mature Azadirachta indica trees is collected.

  • The bark is washed thoroughly with distilled water to remove impurities.

  • The cleaned bark is air-dried in the shade and then pulverized into a coarse powder.

2. Extraction:

  • The powdered bark is subjected to extraction with a suitable solvent, such as methanol or ethanol, using a Soxhlet apparatus or maceration.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The ethyl acetate fraction, which is likely to contain the target flavonoid, is collected and concentrated.

4. Chromatographic Purification:

  • Column Chromatography:

    • The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel.

    • This is then loaded onto a silica gel column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC):

    • Fractions showing the presence of the desired compound are pooled and further purified using PTLC.

    • The PTLC plate is developed in a suitable solvent system.

    • The band corresponding to the target flavanone is visualized under UV light, scraped off, and the compound is eluted from the silica gel with methanol.

    • The solvent is evaporated to yield the purified 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone.[3]

Quantitative Data

Quantitative data for the specific target compound is unavailable. However, the following table summarizes typical yields and purity for a related flavonoid at different stages of the isolation process. These values are indicative and can vary based on the plant material and experimental efficiency.[3]

Isolation StageStarting Material (g)Yield (g)Purity (%)
Crude Methanolic Extract1000120-
Ethyl Acetate Fraction12035-
Column Chromatography352.5~70-80
Preparative TLC2.50.15>98

Conclusion

While the natural source of 5,7,4'-trihydroxy-3,6-dimethoxy-3'-prenylflavone remains to be definitively identified in the literature, the presence of structurally similar compounds in various plant families provides valuable leads for future research. The experimental protocols detailed in this guide offer a robust framework for the isolation and purification of this and other related flavonoids. Researchers in natural product chemistry and drug development can utilize this information to explore the rich chemical diversity of prenylated and methoxylated flavonoids and to potentially uncover novel compounds with significant biological activities. Further phytochemical investigation into the genera Maclura, Azadirachta, Coronopus, Dodonaea, Anisomeles, and Oryza may prove fruitful in the search for this specific flavonoid.

References

Isolating a Novel Prenylated Flavonoid from Dodonaea viscosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation and characterization of the novel prenylated flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, from the plant Dodonaea viscosa. This document outlines a generalized protocol based on established methodologies for flavonoid extraction from this plant, alongside a presentation of representative spectroscopic data essential for the compound's identification.

Dodonaea viscosa, a flowering plant in the soapberry family, Sapindaceae, is a rich source of diverse phytochemicals, including a variety of flavonoids.[1] Prenylated flavonoids, a specific class of these compounds, have garnered significant scientific interest due to their unique structural features and potential biological activities.[2][3] The presence of a prenyl group can enhance the pharmacological properties of the flavonoid backbone.[4]

Experimental Protocol: Isolation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

The following protocol describes a general methodology for the extraction, fractionation, and purification of the target flavonoid from the aerial parts of Dodonaea viscosa.

Plant Material Collection and Preparation

Fresh aerial parts of Dodonaea viscosa should be collected and authenticated by a plant taxonomist. The plant material is then shade-dried at room temperature for several weeks until brittle. The dried material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity. This fractionation process separates compounds based on their solubility characteristics. A typical solvent series includes:

  • n-Hexane: To remove non-polar compounds such as fats and waxes.

  • Chloroform (CHCl₃): To extract compounds of intermediate polarity, often including flavonoids.

  • Ethyl Acetate (EtOAc): To isolate more polar flavonoids and other phenolics.

  • n-Butanol (n-BuOH): To extract highly polar compounds like glycosides.

The fractions are collected separately and concentrated to dryness. The chloroform and ethyl acetate fractions are generally enriched in flavonoids and are prioritized for further purification.

Purification

The chloroform and ethyl acetate fractions are subjected to a series of chromatographic techniques to isolate the target compound, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

  • Column Chromatography (CC): The fractions are initially separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to elute compounds with different affinities for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified using pTLC with an appropriate solvent system to yield the pure flavonoid.

Characterization of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques.

Physicochemical Properties
PropertyDescription
Appearance Yellowish amorphous solid
Molecular Formula C₂₂H₂₂O₇
Molecular Weight 398.41 g/mol
Spectroscopic Data

The following tables summarize the key spectroscopic data required for the identification of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Table 1: ¹H NMR Spectroscopic Data (Representative)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-86.45s
H-2'7.30d2.2
H-5'6.90d8.5
H-6'7.45dd8.5, 2.2
3-OCH₃3.85s
6-OCH₃3.90s
H-1''3.35d7.0
H-2''5.25t7.0
H-4''/H-5''1.75, 1.65s (each)
5-OH12.50s
7-OH9.80s
4'-OH5.80s

Table 2: ¹³C NMR Spectroscopic Data (Representative)

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
C-2155.5C-1'122.0
C-3138.0C-2'114.5
C-4179.0C-3'128.0
C-5152.5C-4'158.0
C-6132.0C-5'115.0
C-7158.5C-6'120.0
C-890.53-OCH₃60.0
C-9152.06-OCH₃60.5
C-10105.0C-1''21.5
C-2''122.5
C-3''132.0
C-4''25.8
C-5''17.9

Table 3: Mass Spectrometry Data (Representative)

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MS399.1444383, 369, 343

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the isolation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone from Dodonaea viscosa.

Isolation_Workflow Plant Dodonaea viscosa (Aerial Parts) Drying Drying and Powdering Plant->Drying Extraction Methanolic Extraction Drying->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation Fractions Chloroform & Ethyl Acetate Fractions Fractionation->Fractions Column_Chrom Silica Gel Column Chromatography Fractions->Column_Chrom TLC_Monitoring TLC Monitoring Column_Chrom->TLC_Monitoring Purified_Fractions Semi-Purified Fractions TLC_Monitoring->Purified_Fractions pTLC Preparative TLC Purified_Fractions->pTLC Target_Compound 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone pTLC->Target_Compound

Figure 1. A generalized workflow for the isolation of the target flavonoid.

Concluding Remarks

This technical guide provides a foundational framework for the isolation and characterization of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone from Dodonaea viscosa. The presented experimental protocols are based on established phytochemical techniques and can be optimized by researchers based on available laboratory resources and specific research objectives. The representative spectroscopic data serves as a crucial reference for the structural confirmation of the isolated compound. Further research into the biological activities and potential signaling pathway interactions of this novel prenylated flavonoid is warranted to explore its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phytochemical Analysis of Dodonaea viscosa Flavonoids

Dodonaea viscosa, commonly known as the hop bush, is a versatile plant belonging to the Sapindaceae family, with a long history of use in traditional medicine across tropical and subtropical regions.[1][2] Its therapeutic applications, ranging from treating inflammation and infections to ulcers and rheumatism, are largely attributed to a rich profile of secondary metabolites.[2][3] Among these, flavonoids are particularly abundant and have been identified as key contributors to the plant's potent antioxidant and anti-inflammatory properties.[2][4] This guide provides a comprehensive overview of the phytochemical analysis of flavonoids from D. viscosa, detailing experimental protocols, quantitative data, and relevant biological pathways for professionals in research and drug development.

Experimental Protocols: From Extraction to Analysis

The isolation and characterization of flavonoids from D. viscosa involve a multi-step process, beginning with extraction and followed by fractionation, quantification, and identification.

Plant Material Preparation and Extraction

The initial step involves preparing the plant material, typically the leaves or flowers, which are shade-dried and ground into a coarse powder.[5][6] Several extraction techniques can be employed to isolate the crude flavonoid-containing extract.

  • Conventional Cold Maceration: This is a common and straightforward method.

    • The powdered plant material is soaked in a suitable solvent, such as 70% ethanol or a mixture of acetone and chloroform (70:30).[5][7]

    • The mixture is left to macerate at room temperature for a period ranging from 24 hours to three days, often with repeated solvent changes to ensure exhaustive extraction.[5][8]

    • The resulting extracts are filtered (e.g., using Whatman No. 1 filter paper) and concentrated under reduced pressure using a rotary evaporator to yield a solvent-free crude extract.[8][9]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency.

    • Powdered samples are extracted with a solvent like ethyl acetate.

    • The extraction is performed using pulsed ultrasound (e.g., 10 seconds on, 10 seconds off) at a specific amplitude (e.g., 20-40%) for a short duration (e.g., 5-15 minutes).[10]

    • The suspension is then filtered and concentrated to obtain the crude extract.[10]

Fractionation of Crude Extract

To enrich the flavonoid content, the crude extract is subjected to liquid-liquid partitioning using solvents of increasing polarity. This separates compounds based on their solubility.

  • Protocol:

    • The crude ethanolic or methanolic extract is suspended in distilled water.[9][11]

    • This aqueous suspension is then sequentially partitioned in a separatory funnel with immiscible solvents.

    • The typical solvent sequence is n-hexane (non-polar), followed by chloroform, ethyl acetate (semi-polar), and finally n-butanol (polar).[9][11]

    • The ethyl acetate fraction is often found to be particularly rich in flavonoids and phenols.[11][12]

G General Workflow for Flavonoid Extraction and Fractionation cluster_extraction Extraction cluster_fractionation Solvent-Solvent Partitioning cluster_outputs Fractions plant_material Dried, Powdered Dodonaea viscosa (Leaves/Flowers) solvent_extraction Solvent Maceration (e.g., 70% Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract suspend Suspend in Water crude_extract->suspend partition_hexane Partition with n-Hexane suspend->partition_hexane partition_chloroform Partition with Chloroform partition_hexane->partition_chloroform hexane_fraction n-Hexane Fraction partition_hexane->hexane_fraction Non-polar partition_ethyl_acetate Partition with Ethyl Acetate partition_chloroform->partition_ethyl_acetate chloroform_fraction Chloroform Fraction partition_chloroform->chloroform_fraction partition_butanol Partition with n-Butanol partition_ethyl_acetate->partition_butanol ethyl_acetate_fraction Ethyl Acetate Fraction (Flavonoid-Rich) partition_ethyl_acetate->ethyl_acetate_fraction Semi-polar butanol_fraction n-Butanol Fraction partition_butanol->butanol_fraction Polar aqueous_fraction Remaining Aqueous Fraction partition_butanol->aqueous_fraction

Caption: Workflow for extraction and fractionation of flavonoids from D. viscosa.

Quantification of Total Flavonoid Content (TFC)

The total flavonoid content in the extracts and fractions is determined using a colorimetric assay, typically the aluminum chloride method.

  • Protocol (adapted from cited methods): [3]

    • An aliquot of the plant extract (e.g., 1 mg/mL) is mixed with a solution of aluminum chloride (AlCl₃) in a suitable solvent (e.g., methanol).

    • Sodium potassium tartrate and distilled water are added, and the mixture is incubated at room temperature to allow for complex formation between the aluminum and the flavonoids.

    • The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 415 nm).

    • A calibration curve is prepared using a standard flavonoid, such as quercetin or rutin, at various concentrations.[8]

    • The total flavonoid content of the sample is calculated from the calibration curve and expressed as milligrams of standard equivalent per gram of dry extract (mg QE/g or mg RE/g).

Identification and Characterization of Flavonoids

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques used for the separation, identification, and quantification of individual flavonoid compounds.

  • HPLC Protocol Example: [5]

    • System: Shimadzu apparatus with a diode array detector.

    • Column: Reverse-phase C18 column (e.g., Linchosorb RP-18, 25 cm × 5 mm).

    • Mobile Phase: An isocratic or gradient mixture of solvents, such as methanol, water, and phosphoric acid (e.g., 50.0:49.6:0.4).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a specific wavelength (e.g., 270 nm).[5]

    • Analysis: Compounds are identified by comparing their retention times and UV spectra with those of known standards (e.g., quercetin, kaempferol).[5] Quantification is performed by integrating the peak areas.

  • LC-ESI-MS Analysis: For more definitive identification, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is used. This technique provides mass information, allowing for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8] LC-ESI-MS analysis of D. viscosa leaf extract has revealed the presence of at least sixteen different flavonoids, primarily flavones and flavonols.[8]

Quantitative Phytochemical Data

Numerous studies have quantified the flavonoid content and related biological activities of D. viscosa extracts. The data varies depending on the plant part, geographical location, solvent used, and analytical method.

Table 1: Total Flavonoid Content in Dodonaea viscosa

Plant Part & Extract/FractionMethodTotal Flavonoid ContentReference
Leaves (Flavonoid-enriched fraction)Colorimetric (Rutin equivalent)2518.6 ± 0.13 mg RE/100g extract[8]
Leaves (Flavonoid-enriched fraction)Colorimetric (Naringenin equivalent)401.2 ± 0.11 mg NE/100g extract[8]
Leaves (Aqueous extract)Colorimetric32.21 mg/g[13]
Leaves (Ethanolic extract)Colorimetric (Rutin equivalent)15.20 ± 1.35 %[14]
Ethyl Acetate FractionColorimetric (Gallic acid equivalent)208.58 ± 1.83 µg GAE/g[11]

Table 2: Bioactivity of Dodonaea viscosa Flavonoid-Rich Extracts

Bioactivity AssayExtract/FractionResult (IC₅₀ or % Inhibition)Reference
Antioxidant Activity
DPPH Radical ScavengingFlavonoid-enriched fraction (100 µg/mL)89.75 ± 19% inhibition[8]
DPPH Radical ScavengingEthyl Acetate FractionIC₅₀: 33.95 ± 0.58 µg/mL[11]
ABTS Radical ScavengingFlavonoid-enriched fraction (100 µg/mL)84.28 ± 0.07% inhibition[8]
Ferric Reducing Antioxidant Power (FRAP)Ethyl Acetate Fraction380.53 ± 0.74 µM Trolox equivalents[11]
Anti-inflammatory Activity
COX-2 InhibitionFlavonoid-rich fractionIC₅₀: 38.21 µg/mL[2][8]
5-LOX InhibitionFlavonoid-rich fractionIC₅₀: 40.72 µg/mL[2][8]

Biological Pathways and Mechanisms of Action

The therapeutic effects of D. viscosa flavonoids are linked to their ability to modulate key biological pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

Flavonoids from D. viscosa exhibit significant anti-inflammatory effects by dually inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2][15] These are critical enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, the flavonoids effectively reduce the inflammatory response.[2] Molecular docking studies have further validated the strong binding affinities of major flavonoids, such as isokaempferide, to the active sites of COX-2 and 5-LOX.[8]

G Inhibition of Inflammatory Pathways by D. viscosa Flavonoids membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 pgs Prostaglandins (e.g., PGE2) cox2->pgs inflammation_cox Inflammation (Pain, Fever, Swelling) pgs->inflammation_cox lts Leukotrienes (e.g., LTB4) lox5->lts inflammation_lox Inflammation (Chemotaxis, Vascular Permeability) lts->inflammation_lox flavonoids Dodonaea viscosa Flavonoids (e.g., Isokaempferide) flavonoids->cox2 Inhibition flavonoids->lox5 Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX pathways by D. viscosa flavonoids.

Conclusion

Dodonaea viscosa is a rich source of bioactive flavonoids with demonstrable antioxidant and anti-inflammatory properties. The protocols and data presented in this guide offer a framework for the systematic phytochemical analysis of this promising medicinal plant. The dual inhibition of key inflammatory enzymes highlights the potential of its flavonoid constituents as lead compounds for the development of new therapeutics. Further research focusing on the isolation, structural elucidation, and pharmacological screening of individual flavonoids is warranted to fully exploit the therapeutic potential of this plant.

References

An In-Depth Technical Guide to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of the prenylated flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. This natural product, isolated from Dodonaea viscosa, belongs to a class of compounds known for a wide array of biological activities. This document collates available data on its chemical identity and provides generalized experimental protocols for the isolation of similar flavonoids from its natural source. While specific biological activity and signaling pathway data for this particular flavonoid are not extensively documented, this guide will draw upon the activities of structurally related compounds to infer potential therapeutic applications and guide future research.

Chemical Structure and Properties

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a flavonoid characterized by a C6-C3-C6 backbone. Its structure is distinguished by hydroxyl groups at positions 5, 7, and 4', methoxy groups at positions 3 and 6, and a prenyl group attached at the 3' position of the B-ring.

Chemical Structure:

Caption: Chemical structure of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is based on publicly available information and computational models.

PropertyValueSource
Molecular Formula C22H22O7--INVALID-LINK--[1]
Molecular Weight 398.41 g/mol --INVALID-LINK--[1]
CAS Number 959421-20-6--INVALID-LINK--[1]
Appearance Not specified
Solubility Not specified
Melting Point Not specified

Natural Occurrence and Isolation

Natural Source

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a natural product that has been isolated from the plant Dodonaea viscosa[1], a member of the Sapindaceae family. This plant is known to be a rich source of various flavonoids and other secondary metabolites.

General Experimental Protocol for Flavonoid Isolation from Dodonaea viscosa

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Separation cluster_2 Purification cluster_3 Structure Elucidation A Dried and Powdered Dodonaea viscosa Plant Material B Maceration with Methanol A->B C Filtration and Concentration (Crude Methanolic Extract) B->C D Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) C->D E Fraction Collection D->E F Column Chromatography (Silica Gel) E->F G Elution with Gradient of Solvents (e.g., n-hexane:ethyl acetate) F->G H Fraction Monitoring (TLC) G->H I Pooling of Similar Fractions H->I J Preparative TLC or HPLC I->J K Isolation of Pure Compound J->K L Spectroscopic Analysis (NMR, MS, IR, UV) K->L M Structure Confirmation L->M

Caption: General workflow for the isolation of flavonoids from Dodonaea viscosa.

Detailed Steps:

  • Plant Material Collection and Preparation: Collect fresh aerial parts of Dodonaea viscosa. The plant material should be air-dried in the shade and then ground into a coarse powder.

  • Extraction: The powdered plant material is typically macerated with methanol at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes to ensure exhaustive extraction. The combined methanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with flavonoids often concentrating in the ethyl acetate fraction.

  • Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Analysis and Pooling: The eluted fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Purification: The pooled fractions containing the target compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activities and modulated signaling pathways of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone are currently limited in the public domain. However, the activities of other prenylated flavonoids isolated from Dodonaea viscosa and structurally similar compounds provide a basis for inferring its potential therapeutic effects.

Inferred Biological Activities

Prenylated flavonoids are known to exhibit a range of biological activities, which are often enhanced by the lipophilic nature of the prenyl group, facilitating interaction with cellular membranes. Based on studies of related compounds, potential activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone may include:

  • Anti-inflammatory Activity: Many flavonoids from Dodonaea viscosa have demonstrated anti-inflammatory effects.

  • Antiviral Activity: Recent studies have shown that prenylated flavonoids from Dodonaea viscosa exhibit anti-Zika virus activity.

  • Metabolic Regulation: Some isoprenylated flavonol derivatives from Dodonaea viscosa have been shown to promote adipocyte differentiation, suggesting a role in metabolic regulation.

Potential Signaling Pathways

Given the known activities of similar flavonoids, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone could potentially modulate key cellular signaling pathways involved in inflammation and cellular growth. A hypothetical signaling pathway is depicted below, based on the known mechanisms of other flavonoids.

G cluster_0 Potential Anti-inflammatory Pathway Compound 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone IKK IKK Complex Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway modulated by the flavonoid.

Quantitative Data

At present, specific, publicly available quantitative data such as NMR and mass spectral data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is scarce. Researchers are encouraged to perform detailed spectroscopic analysis upon isolation of this compound. The tables below are provided as templates for recording such data.

Table 2: ¹H-NMR Data (Template)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Table 3: ¹³C-NMR Data (Template)
Chemical Shift (δ) ppmAssignment
Table 4: Mass Spectrometry Data (Template)
m/zRelative Intensity (%)Assignment

Conclusion and Future Directions

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a structurally interesting natural product from Dodonaea viscosa. While its chemical identity is established, a significant gap exists in the scientific literature regarding its detailed characterization and biological activities. This technical guide serves as a foundational resource, providing a framework for its isolation and suggesting potential areas of therapeutic investigation based on the activities of related compounds.

Future research should focus on:

  • The complete spectroscopic characterization of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone to provide a definitive public record of its NMR and MS data.

  • The development and publication of a detailed, optimized protocol for its isolation from Dodonaea viscosa.

  • A comprehensive evaluation of its biological activities, including but not limited to anti-inflammatory, antiviral, and metabolic regulatory effects.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this flavonoid to understand its mechanism of action.

Such studies will be invaluable for unlocking the full therapeutic potential of this and other related prenylated flavonoids.

References

Technical Guide to the Spectroscopic Profile of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Molecular Structure and Properties

Molecular Formula: C22H22O7 Molecular Weight: 400.41 g/mol

Structure:

(Simplified 2D representation of the flavone core with substituents)

(B-ring): A phenyl ring attached at position 2 of the C-ring, with a hydroxyl group at 4', a prenyl group at 3', and by inference from the name, the B-ring is attached at C2 of the flavone core.

Predicted Spectroscopic Data

Due to the absence of direct data, the following sections provide predicted spectroscopic characteristics based on known data for similar flavonoids, particularly 5,7-dihydroxy-3,6-dimethoxy-3′,4′-methylenedioxyflavone, and general principles for prenylated flavonoids.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar flavonoid structures. The prenyl group will introduce characteristic signals in both proton and carbon spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-8~6.5s
H-2'~7.3d~2.0
H-5'~6.9d~8.5
H-6'~7.4dd~8.5, 2.0
5-OH~12.5s
7-OH~6.0br s
4'-OH~5.8br s
3-OCH₃~3.9s
6-OCH₃~3.8s
H-1'' (Prenyl)~3.4d~7.0
H-2'' (Prenyl)~5.3t~7.0
H-4'', 5'' (Prenyl)~1.8s

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~138
C-4~178
C-5~152
C-6~131
C-7~158
C-8~91
C-9~152
C-10~106
C-1'~122
C-2'~110
C-3'~130
C-4'~158
C-5'~115
C-6'~128
3-OCH₃~60
6-OCH₃~56
C-1'' (Prenyl)~28
C-2'' (Prenyl)~122
C-3'' (Prenyl)~132
C-4'' (Prenyl)~26
C-5'' (Prenyl)~18
Mass Spectrometry (MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. ESI would likely show a prominent [M-H]⁻ ion in negative mode. The fragmentation of the prenyl group is characteristic and aids in its localization.[3]

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/zDescription
[M-H]⁻399.13Molecular ion
[M-H-CH₃]⁻384.11Loss of a methyl radical
[M-H-C₃H₇]⁻356.09Loss of an isopropyl radical from prenyl group
[M-H-C₄H₈]⁻343.08Loss of isobutylene from prenyl group
Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands. The spectrum is influenced by the hydroxylation and methoxylation pattern.[4][5][6]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

BandPredicted λₘₐₓ (nm)Associated Structural Feature
Band I~340-360Cinnamoyl system (B and C rings)
Band II~250-270Benzoyl system (A ring)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretching (phenolic)
~2950C-H stretching (aliphatic, prenyl)
~1650C=O stretching (conjugated ketone)
~1600, ~1500C=C stretching (aromatic)
~1100-1300C-O stretching (ethers, phenols)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of flavonoids.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified flavonoid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance at 400 or 500 MHz.[7]

  • Data Acquisition:

    • Record standard 1D spectra: ¹H and ¹³C{¹H}.

    • Perform 2D NMR experiments for structural elucidation: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[8]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or LTQ-Orbitrap, coupled with a liquid chromatography system (LC-MS).[3][9]

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Perform tandem MS (MS/MS or MSⁿ) experiments to induce fragmentation and aid in structural elucidation.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the flavonoid in methanol.

  • Instrumentation: Use a standard dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample from 200 to 600 nm.

    • To aid in identifying the positions of hydroxyl groups, spectra can be re-recorded after the addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc).[5]

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography (Silica Gel, Sephadex) Extraction->Chromatography Purification Preparative HPLC Chromatography->Purification Pure_Compound Isolated Flavonoid Purification->Pure_Compound NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR IR Spectroscopy Pure_Compound->IR Data_Integration Data Integration and Analysis NMR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration IR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: General experimental workflow for the isolation and characterization of a novel flavonoid.

Signaling Pathway

As no specific signaling pathway involving 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone has been documented, a representative diagram of the general flavonoid biosynthesis pathway is provided below.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_Acid->Coumaroyl_CoA Chalcone_Synthase CHS Coumaroyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA Malonyl_CoA Malonyl_CoA Malonyl_CoA->Chalcone_Synthase Malonyl_CoA->Naringenin_Chalcone Chalcone_Synthase->Naringenin_Chalcone Chalcone_Isomerase CHI Naringenin_Chalcone->Chalcone_Isomerase Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Further_Modifications Further Modifications (Hydroxylation, Methylation, Prenylation, Glycosylation) Naringenin->Further_Modifications Flavonoids Diverse Flavonoids Further_Modifications->Flavonoids

Caption: Simplified overview of the core flavonoid biosynthesis pathway.

References

Mass Spectrometry of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of the prenylated flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide synthesizes expected fragmentation patterns based on established principles of flavonoid and, particularly, prenylated flavonoid mass spectrometry. It also presents a comprehensive, adaptable experimental protocol for its analysis and a logical workflow for the identification of such compounds from complex mixtures.

Predicted Mass Spectrometric Fragmentation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

The structure of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, with its flavonoid core, multiple hydroxyl and methoxy groups, and a C-prenyl group on the B-ring, dictates a complex yet predictable fragmentation pattern in tandem mass spectrometry (MS/MS). The primary fragmentation events are expected to involve the prenyl side chain and retro-Diel-Alder (RDA) reactions of the C-ring.

Ionization: Electrospray ionization (ESI) is the most common and effective method for analyzing flavonoids, typically in negative ion mode ([M-H]⁻) due to the acidic nature of the hydroxyl groups, which are readily deprotonated. Analysis in positive ion mode ([M+H]⁺) is also feasible and can provide complementary structural information.

Key Fragmentation Pathways:

  • Prenyl Group Fragmentation: The prenyl (3,3-dimethylallyl) group is a primary site of fragmentation. Characteristic neutral losses from the prenyl moiety are highly diagnostic for its presence and can sometimes give clues about its location. Common losses include:

    • Loss of a methyl radical (•CH₃, 15 Da): This is a common initial fragmentation.

    • Loss of a propyl radical (•C₃H₇, 43 Da): Often observed in prenylated compounds.

    • Loss of isobutylene (C₄H₈, 56 Da): A very common rearrangement and loss for prenyl groups.

    • Loss of a C₄H₇ radical (55 Da): Another frequent fragmentation pathway.

    • Loss of the entire prenyl group (C₅H₉, 69 Da): While less common as a direct cleavage, it can occur.

  • Retro-Diels-Alder (RDA) Fragmentation: This is a characteristic fragmentation of the flavonoid C-ring and is invaluable for determining the substitution patterns on the A and B rings.[1] The C-ring cleaves, leading to fragment ions containing either the A-ring or the B-ring. For 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, this would allow for the localization of the two hydroxyl and two methoxy groups on the A-ring and the prenylated, hydroxylated B-ring.

  • Other Fragmentations:

    • Loss of water (H₂O, 18 Da): From hydroxyl groups.

    • Loss of carbon monoxide (CO, 28 Da): A common fragmentation for flavonoids.

    • Loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da): From the methoxy groups.

The following diagram illustrates the predicted primary fragmentation pathways for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Caption: Predicted fragmentation pathways for the target flavonoid.

Quantitative Data

As of the latest literature review, no specific quantitative mass spectrometric data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone has been published. Researchers analyzing this compound would typically generate a table of observed fragment ions, their relative abundances, and proposed structures. A template for such a table is provided below.

m/z (Observed)Relative Abundance (%)Proposed FormulaProposed Structure/Loss
[M-H]⁻
[M-H - CH₃]⁻
[M-H - C₃H₇]⁻
[M-H - C₄H₈]⁻
RDA Fragment (A-ring)
RDA Fragment (B-ring)
Other Fragments...

Experimental Protocols

The following is a detailed, adaptable protocol for the analysis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of prenylated flavonoids from plant extracts.

3.1. Sample Preparation (from a plant matrix)

  • Extraction:

    • Weigh 1 gram of dried, powdered plant material.

    • Add 20 mL of 80% methanol (MeOH) in water.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Reconstitute the dried extract in 10 mL of water.

    • Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash with 10 mL of water to remove highly polar impurities.

    • Elute the flavonoids with 10 mL of MeOH.

    • Evaporate the methanolic eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried extract in 1 mL of 50% MeOH.

    • Filter through a 0.22 µm syringe filter into an LC vial.

3.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B (hold)

    • 25-25.1 min: 95% to 5% B (linear gradient)

    • 25.1-30 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer Settings (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Mode: Full scan (m/z 100-1000) and data-dependent MS/MS acquisition.

    • Collision Energy: Ramped from 15 to 40 eV to generate a rich fragmentation spectrum.

Identification Workflow

The following diagram outlines a logical workflow for the identification and structural elucidation of an unknown prenylated flavonoid like 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone from a complex mixture using LC-MS/MS data.

G cluster_analysis MS/MS Data Interpretation start LC-MS Analysis of Extract find_peak Identify Peak of Interest (based on retention time and m/z) start->find_peak get_ms1 Obtain Accurate Mass from MS1 Spectrum find_peak->get_ms1 propose_formula Propose Elemental Formula (e.g., using a mass tolerance of <5 ppm) get_ms1->propose_formula get_ms2 Acquire MS/MS Spectrum propose_formula->get_ms2 analyze_fragments Analyze Fragmentation Pattern get_ms2->analyze_fragments check_prenyl Identify Neutral Losses Characteristic of Prenyl Group (e.g., -56 Da for C₄H₈) analyze_fragments->check_prenyl check_rda Identify Retro-Diels-Alder (RDA) Fragments analyze_fragments->check_rda check_other Identify Other Neutral Losses (H₂O, CO, CH₂O) analyze_fragments->check_other propose_structure Propose Putative Structure (5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone) check_prenyl->propose_structure check_rda->propose_structure check_other->propose_structure confirm Confirm Structure (e.g., with authentic standard or NMR) propose_structure->confirm

Caption: Workflow for identifying a prenylated flavonoid.

This guide provides a foundational understanding and practical framework for the mass spectrometric analysis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. While direct experimental data remains to be published, the principles outlined here, derived from extensive research on related compounds, offer a robust starting point for researchers in natural product chemistry and drug development.

References

The Architecture of Plant-Derived Therapeutics: A Technical Guide to the Biosynthesis of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of prenylated flavonoids in plants, a class of secondary metabolites with significant therapeutic potential. The addition of a prenyl group to the flavonoid backbone enhances their lipophilicity and biological activity, making them attractive candidates for drug discovery and development. This document outlines the core biosynthetic pathways, key enzymatic players, and regulatory mechanisms, supplemented with detailed experimental protocols and quantitative data to support further research and application.

The Core Biosynthetic Pathway: From Phenylalanine to a Prenylated Flavonoid

The biosynthesis of prenylated flavonoids is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the specific attachment of a prenyl group to a flavonoid scaffold.[1][2] The overall process can be divided into three main stages:

  • Formation of the Flavonoid Skeleton: The journey starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[1] One molecule of 4-coumaroyl-CoA then condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to form the foundational C6-C3-C6 structure of flavonoids, naringenin chalcone.[1][3]

  • Diversification of the Flavonoid Core: Naringenin chalcone serves as a precursor to various classes of flavonoids.[3] Chalcone isomerase (CHI) catalyzes its conversion to the flavanone naringenin, a central intermediate.[1] From this branch point, a suite of enzymes including flavone synthase (FNS), isoflavone synthase (IFS), flavanone 3-hydroxylase (F3H), and others, generate a diverse array of flavonoid skeletons such as flavones, isoflavones, flavonols, and anthocyanins.[1]

  • The Critical Prenylation Step: The final and defining step is the attachment of a prenyl group, typically dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to the flavonoid ring.[2] This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs).[2][3][4] These enzymes often exhibit high substrate and regiospecificity, determining the final structure and biological activity of the prenylated flavonoid.[3][5]

Prenylated Flavonoid Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_prenylation Prenylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Other Flavonoids Other Flavonoids Naringenin (Flavanone)->Other Flavonoids Various Enzymes Prenylated Flavonoids Prenylated Flavonoids Other Flavonoids->Prenylated Flavonoids Prenyltransferase (PT) DMAPP/IPP DMAPP/IPP DMAPP/IPP->Prenylated Flavonoids

Figure 1. The core biosynthetic pathway of prenylated flavonoids.

Key Enzymes and Their Characteristics

The biosynthesis of prenylated flavonoids is orchestrated by a series of key enzymes. While the enzymes of the general flavonoid pathway are well-characterized, research into flavonoid-specific prenyltransferases is an active and evolving field.

Enzymes of the General Flavonoid Pathway
EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Phenylalanine ammonia-lyasePALDeamination of phenylalanineL-Phenylalaninetrans-Cinnamic acid
Cinnamate 4-hydroxylaseC4HHydroxylation of cinnamic acidtrans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase4CLAcyl-CoA synthesisp-Coumaric acid, ATP, CoA4-Coumaroyl-CoA
Chalcone synthaseCHSForms the chalcone backbone4-Coumaroyl-CoA, 3x Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHICyclization of chalcone to flavanoneNaringenin chalconeNaringenin
Flavanone 3-hydroxylaseF3HHydroxylation of flavanonesNaringeninDihydrokaempferol
Flavonol synthaseFLSDesaturation of dihydroflavonolsDihydrokaempferolKaempferol
Isoflavone synthaseIFSRearrangement of flavanonesNaringenin, Liquiritigenin2-hydroxyisoflavanones

Table 1: Key enzymes involved in the formation of the flavonoid backbone.[1]

Flavonoid Prenyltransferases (PTs)

Prenyltransferases are the pivotal enzymes that catalyze the addition of a prenyl group to the flavonoid skeleton.[3] These enzymes are typically membrane-bound and exhibit a high degree of substrate and regiospecificity, which contributes significantly to the structural diversity of prenylated flavonoids.[5]

EnzymeSource PlantSubstrate(s)Product(s)
SfN8DT-1Sophora flavescensNaringenin, DMAPP8-lavandulylnaringenin
LaPT1Lupinus albusGenistein, DMAPP3'-prenylgenistein
LaPT2Lupinus albusKaempferol, Quercetin, MyricetinPrenylated flavonols
G4DTGlycine maxPterocarpansPrenylated pterocarpans

Table 2: Examples of characterized flavonoid prenyltransferases.[5][6]

It is important to note that many prenyltransferases exhibit promiscuous activity, meaning they can act on a range of substrates, which can be exploited for the biotechnological production of novel flavonoids.[4]

Regulation of Biosynthesis

The biosynthesis of prenylated flavonoids is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[7][8][9][10] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the target genes, thereby activating or repressing their transcription.[8][10]

Environmental cues such as UV radiation and pathogen attack can also induce the expression of flavonoid biosynthetic genes as part of the plant's defense response.[9] Hormones and sugars have also been shown to play a role in modulating the flavonoid biosynthetic pathway.[8]

Regulatory Network Hormonal Signals Hormonal Signals Transcription Factors (MYB, bHLH, WD40) Transcription Factors (MYB, bHLH, WD40) Hormonal Signals->Transcription Factors (MYB, bHLH, WD40) Flavonoid Biosynthetic Genes Flavonoid Biosynthetic Genes Transcription Factors (MYB, bHLH, WD40)->Flavonoid Biosynthetic Genes Transcriptional Regulation Prenylated Flavonoids Prenylated Flavonoids Flavonoid Biosynthetic Genes->Prenylated Flavonoids Enzymatic Synthesis Environmental Cues Environmental Cues Environmental Cues->Transcription Factors (MYB, bHLH, WD40)

Figure 2. Simplified regulatory network of prenylated flavonoid biosynthesis.

Experimental Protocols

Extraction of Prenylated Flavonoids from Plant Material

This protocol provides a general framework for the extraction of prenylated flavonoids. Optimization may be required depending on the specific plant material and target compounds.

Materials:

  • Fresh or lyophilized plant material

  • Homogenizer

  • Methanol or ethanol

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC-grade solvents

Procedure:

  • Homogenize the plant material in a suitable solvent (e.g., 80% methanol).[6]

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant and concentrate it using a rotary evaporator.

  • Resuspend the concentrated extract in an appropriate solvent.

  • Perform solid-phase extraction to remove interfering compounds.

  • Elute the prenylated flavonoids from the SPE cartridge.

  • Analyze the extract using HPLC or LC-MS.[6]

Extraction Workflow start Plant Material homogenization Homogenization (e.g., 80% Methanol) start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentration (Rotary Evaporator) supernatant->concentration spe Solid Phase Extraction (SPE) concentration->spe analysis HPLC/LC-MS Analysis spe->analysis end Quantification analysis->end

Figure 3. A general workflow for the extraction and analysis of prenylated flavonoids.
In Vitro Prenyltransferase Activity Assay

This assay is used to determine the activity and substrate specificity of a prenyltransferase enzyme.

Materials:

  • Microsomal protein preparation containing the prenyltransferase

  • Flavonoid substrate

  • Prenyl donor (e.g., DMAPP)

  • Reaction buffer (e.g., MOPS buffer, pH 7.0)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Methanol

  • HPLC or LC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, DTT, flavonoid substrate, and microsomal protein.[6]

  • Initiate the reaction by adding the prenyl donor (DMAPP).[6]

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.[6]

  • Terminate the reaction by adding methanol.[6]

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the formation of the prenylated product using HPLC or LC-MS.[6]

Quantitative Data Summary

The biological activity of prenylated flavonoids is a key driver for their investigation. The following table summarizes the inhibitory concentrations (IC₅₀) of selected prenylated flavonoids against various enzymes, highlighting their therapeutic potential.

Prenylated FlavonoidTarget EnzymeIC₅₀ (µM)Source Plant
Morusinα-glucosidase3.19 ± 2.10Morus alba
Chalcomoracinα-glucosidase2.59 ± 0.24Morus alba
Kuwanon Tα-glucosidase10.53 ± 1.10Morus alba
Kuwanon CCyclooxygenase-1 (COX-1)Potent inhibitorMorus spp.
KuraridinCyclooxygenase-1 (COX-1)0.1 - 1Sophora flavescens
Sophoraflavanone GCyclooxygenase-1 (COX-1)0.1 - 1Sophora flavescens
Kuwanon C5-Lipoxygenase (5-LOX)Potent inhibitorMorus spp.

Table 3: Inhibitory activities of selected prenylated flavonoids.[2][11]

Future Perspectives and Conclusion

The field of prenylated flavonoid research is poised for significant advancements. The discovery and characterization of novel prenyltransferases will expand the toolbox for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial systems.[12][13] This will overcome the limitations of low abundance in natural sources and enable the sustainable production of specific prenylated flavonoids for pharmaceutical applications.[14][15]

This technical guide provides a foundational understanding of the biosynthesis of prenylated flavonoids in plants. The detailed pathways, enzymatic data, and experimental protocols serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development. Further exploration of this fascinating class of compounds holds immense promise for the discovery of new and effective therapeutic agents.

References

The Biological Profile of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is limited in publicly available scientific literature. This guide summarizes the known information and extrapolates potential activities based on structurally similar prenylated and polymethoxylated flavonoids. The presented data and protocols should therefore be considered as a reference point for future research on this specific compound.

Core Biological Activities

Based on the structural characteristics of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, which include a prenyl group and multiple hydroxyl and methoxy substitutions on the flavone backbone, its primary biological activities are predicted to be in the realms of anticancer, anti-inflammatory, and antioxidant applications. Prenylated flavonoids are known for their enhanced bioavailability and potent biological effects.[1]

Anticancer Potential
Anti-inflammatory Properties

Flavonoids are well-documented for their anti-inflammatory effects, which are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] A structurally similar compound, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF), has been shown to reduce nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-treated RAW 264.7 cells.[6][7] This suggests that 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone may possess similar anti-inflammatory capabilities.

Antioxidant Activity

The antioxidant potential of flavonoids is a cornerstone of their therapeutic benefits. The ability to scavenge free radicals is a common feature of this class of compounds. The antioxidant activity of flavonoids is often attributed to their hydroxyl groups. For example, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone has demonstrated potent free radical scavenging activity.[4][6]

Quantitative Data

The following tables summarize quantitative data for structurally similar flavonoids, providing a comparative reference for the potential bioactivity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Table 1: Anticancer Activity of Structurally Related Flavonoids

CompoundCancer Cell LineIC50 Value (µM)Reference
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 (Pancreatic)5.30[2][3]
XanthohumolMV-4-11 (Leukemia)8.07 ± 0.52[8]
(Z)-6,4′-dihydroxy-4-methoxy-7-prenylauroneMV-4-11 (Leukemia)7.45 ± 0.87[8]
5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanoneABCG2 expressing cells6.6[9]

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

CompoundAssayCell Line/ModelEC50/IC50 ValueReference
5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF)Nitric Oxide Production InhibitionRAW 264.79.9 µM (EC50)[6]
5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF)TNF-α Production InhibitionRAW 264.7~32 µM (down-regulated by 50%)[10]

Table 3: Antioxidant Activity of Structurally Related Flavonoids

CompoundAssayEC50 ValueReference
5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF)DPPH Radical Scavenging26.9 µM[10]
5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF)ABTS Radical Scavenging47.2 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, based on protocols used for structurally similar compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, PC-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological effects of flavonoids are often attributed to their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2.[4] Flavonoids can inhibit this pathway at various points, such as by preventing IκBα degradation or inhibiting IKK activity.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy- 3'-prenylflavone Flavonoid->IKK Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_Genes Transcription

NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response. Activation of these pathways by stimuli like LPS leads to the activation of transcription factors such as AP-1, which, along with NF-κB, drives the expression of pro-inflammatory genes.[4] Some flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy- 3'-prenylflavone Flavonoid->MKKs Inhibition

MAPK signaling pathway in inflammation.
Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity in vitro.

Experimental_Workflow Start Start: Compound Library Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Cytokine Measurement (e.g., TNF-α, IL-6) (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis and Hit Identification Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot Protein Expression Analysis (e.g., iNOS, COX-2, p-IκBα) (Western Blot) Cell_Lysis->Western_Blot Western_Blot->Data_Analysis

Workflow for in vitro anti-inflammatory screening.

Conclusion

While direct experimental evidence for the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is currently lacking, the analysis of structurally similar compounds strongly suggests its potential as a valuable candidate for further investigation in the fields of oncology, inflammation, and oxidative stress. The presence of a prenyl group and multiple methoxy and hydroxyl substitutions on the flavone core are key features that have been linked to potent biological effects in related molecules. The data and protocols presented in this guide are intended to provide a solid foundation and rationale for initiating comprehensive studies on this promising natural product. Future research should focus on isolating or synthesizing this compound and systematically evaluating its bioactivities to validate the predicted therapeutic potential.

References

An In-depth Technical Guide on the Antioxidant Potential of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: Structural Analysis and Predicted Antioxidant Potential

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid with a unique substitution pattern. Its antioxidant potential can be predicted by analyzing its structural features in the context of well-established flavonoid structure-activity relationships (SAR).

  • Hydroxyl Groups (-OH): The presence of three hydroxyl groups at the 5, 7, and 4' positions is a strong indicator of antioxidant activity. Phenolic hydroxyl groups are the primary functional groups responsible for the free radical scavenging activity of flavonoids.[1][2] The 4'-OH group on the B-ring and the 5- and 7-OH groups on the A-ring can all participate in donating hydrogen atoms to neutralize free radicals.

  • Methoxy Groups (-OCH₃): The compound possesses two methoxy groups at the 3 and 6 positions. Generally, the methoxylation of hydroxyl groups tends to decrease the antioxidant activity of flavonoids.[1] Therefore, the antioxidant potential of the target molecule may be somewhat attenuated compared to its non-methylated parent flavonoid.

  • 3'-Prenyl Group: The C-prenylation at the 3' position on the B-ring is a significant feature. Prenylation increases the lipophilicity of the flavonoid, which can enhance its interaction with cell membranes and potentially increase its bioavailability and efficacy within a biological system.[3][4] Some studies suggest that prenylation can enhance the antioxidant activity of flavonoids.[4]

  • Flavone Backbone: The core flavone structure, with a C2=C3 double bond conjugated to a 4-oxo group in the C-ring, contributes to the delocalization of electrons, which can stabilize the flavonoid radical once it has donated a hydrogen atom, thus enhancing its radical scavenging capacity.[5]

Based on these structural characteristics, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is predicted to possess significant antioxidant properties, primarily due to its free hydroxyl groups. The interplay between the hydroxyl, methoxy, and prenyl substituents will ultimately determine its specific activity.

Data Presentation: Antioxidant Activity of Structurally Similar Flavonoids

The following tables summarize the quantitative antioxidant activity of flavonoids that are structurally related to the target compound. This data provides a comparative context for its potential efficacy.

Table 1: DPPH Radical Scavenging Activity of Structurally Related Flavonoids

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
3',4',5-TrihydroxyflavoneNot specified, but most activeTroloxNot specified[6]
3,3',4'-TrihydroxyflavoneMost active in seriesN/AN/A[7]
Xanthohumol (a prenylated chalcone)27.7 ± 4.9N/AN/A[8]
8-Prenylnaringenin (a prenylated flavanone)174.2N/AN/A[8]

Table 2: ABTS Radical Cation Scavenging Activity of Structurally Related Flavonoids

CompoundIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)Source
(+)-Catechin hydrate3.12 ± 0.51N/AN/A[9]
Quercetin1.89 ± 0.33N/AN/A[9]
Kaempferol3.70 ± 0.15N/AN/A[9]
Rutin hydrate4.68 ± 1.24N/AN/A[9]

Table 3: Cellular Antioxidant Activity (CAA) of Structurally Related Flavonoids

CompoundIC₅₀ (µM)NotesSource
6,3´,4´-Trihydroxyflavone3.02Cellular ROS scavenging[10]
7,3´,4´-Trihydroxyflavone2.71Cellular ROS scavenging[10]

Experimental Protocols

Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below. These protocols can be adapted for the evaluation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[11][12] The degree of color change is proportional to the antioxidant's radical scavenging activity.[12]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[12]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound dilutions.

    • Add the DPPH solution to each well and mix.

    • Include a blank (solvent + methanol) and a control (solvent + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured spectrophotometrically at approximately 734 nm.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compound dilution to a specific volume of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The calculation of scavenging activity and IC₅₀ is similar to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS). Antioxidants can reduce the fluorescence by scavenging ROS.[5][14]

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well plate until confluent.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate them with a solution of DCFH-DA.

  • Treatment: Remove the DCFH-DA solution, wash the cells again, and then treat them with various concentrations of the test compound for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.[12]

  • Measurement: Immediately measure the fluorescence intensity at regular intervals over a specific time period using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[12]

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is determined from a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Potential Antioxidant Signaling Pathways

Flavonoids are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.[15][16]

Signaling_Pathway cluster_0 Flavonoid-Mediated Antioxidant Response Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Nrf2 Nrf2 Flavonoid->Nrf2 Activates Keap1 Keap1 Flavonoid->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes Upregulates Expression ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Promotes ROS->Cellular_Protection Causes Damage

Caption: Nrf2-ARE antioxidant signaling pathway potentially activated by the flavonoid.

NFkB_Pathway cluster_1 Flavonoid-Mediated Anti-inflammatory Response Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Scavenges IKK IKK Complex Flavonoid->IKK Inhibits ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Induces Transcription

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway by the flavonoid.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive assessment of the antioxidant potential of a novel flavonoid.

Experimental_Workflow cluster_workflow Antioxidant Potential Assessment Workflow start Compound Isolation/ Synthesis in_vitro In Vitro Assays (DPPH, ABTS, FRAP, ORAC) start->in_vitro cell_based Cell-Based Assays (CAA, ROS measurement) in_vitro->cell_based Promising candidates data_analysis Data Analysis and Structure-Activity Relationship in_vitro->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR for Nrf2, NF-κB) cell_based->pathway_analysis cell_based->data_analysis pathway_analysis->data_analysis conclusion Conclusion on Antioxidant Potential data_analysis->conclusion

Caption: General workflow for assessing the antioxidant activity of a novel flavonoid.

References

A Technical Guide to the Cytotoxic Effects of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and Structurally Related Flavonoids on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxic effects of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone on cancer cells is limited in publicly available literature. This guide provides a comprehensive overview based on studies of structurally similar flavonoids, namely Santin (5,7-Dihydroxy-3,6,4'-trimethoxy-flavone) and the prenylated chalcone Xanthohumol. The experimental protocols and potential mechanisms of action are presented to serve as a foundational resource for future research on the title compound.

Executive Summary

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are gaining significant attention for their potential as anticancer agents. Their diverse chemical structures contribute to a wide range of biological activities, including the ability to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells. This document focuses on the anticipated cytotoxic effects of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone by examining the activities of closely related flavonoids. The data presented herein, derived from studies on Santin and Xanthohumol, suggest that this class of compounds holds promise for cancer therapy. This guide details the experimental methodologies to assess these effects and illustrates the key signaling pathways that are likely modulated.

Quantitative Data on Cytotoxic and Apoptotic Effects

The following tables summarize the quantitative data from studies on Xanthohumol and Santin, which serve as proxies for the potential activity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Table 1: Cytotoxicity of Xanthohumol in Various Cancer Cell Lines

Cancer Cell LineAssayIC50 (µM)Treatment Duration (hours)Reference
Hepatoma (murine)QR activity7.4 ± 1.448[1]
Gastric (MGC-803)MTS~2024[2]
Gastric (SGC-7901)MTS~1524[2]
Gastric (AGS)MTS~1024[2]
Breast (MCF-7)Not specified15.7 (48h), 6.87 (96h)48, 96[3]
Colon (HT-29)Not specified>15.7 (48h)48[3]
Ovarian (A-2780)Not specified>15.7 (48h)48[3]
Colon (40-16)Not specified4.1 (24h), 3.6 (48h), 2.6 (72h)24, 48, 72[4]
Colon (HCT-15)Not specified3.624[4]
Colon (HCT116)Not specified40.8 ± 1.4Not specified[5]
Colon (HT29)Not specified50.2 ± 1.4Not specified[5]
Liver (HepG2)Not specified25.4 ± 1.1Not specified[5]
Liver (Huh7)Not specified37.2 ± 1.5Not specified[5]

Table 2: Apoptosis Induction by Santin in Combination with TRAIL in Colon Cancer Cells

Cell LineTreatmentApoptosis (%)Reference
SW480TRAIL (100 ng/mL) + Santin (100 µM)73.78 ± 0.62[6]
SW620TRAIL (100 ng/mL) + Santin (100 µM)93.67 ± 0.62[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from standard laboratory practices and specific studies on related flavonoids.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[7]

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate (24h) for attachment A->B C Treat with flavonoid B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the test flavonoid in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Logical Flow of Apoptosis Detection

Apoptosis_Detection cluster_staining Staining viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) viable->early_apoptosis PS externalization late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane permeabilization annexin Annexin V-FITC (Binds Phosphatidylserine) early_apoptosis->annexin late_apoptosis->annexin pi Propidium Iodide (PI) (Stains DNA of permeable cells) late_apoptosis->pi

Caption: Principles of cell state differentiation using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Culture and treat cells with the flavonoid for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the flavonoid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Signaling Pathways Modulated by Related Flavonoids

Flavonoids exert their cytotoxic effects by modulating various intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on studies of similar compounds, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is anticipated to affect the following pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[12] Flavonoids have been shown to inhibit this pathway.[13]

Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Flavonoid Flavonoid Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Caption: Flavonoid-mediated inhibition of the PI3K/Akt/mTOR survival pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key pathway involved in cell proliferation and survival that is often dysregulated in cancer. Some flavonoids can modulate this pathway to induce apoptosis.[14]

Modulation of the MAPK/ERK Pathway

MAPK_ERK GF Growth Factors Ras Ras GF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Proliferation Transcription->Proliferation Flavonoid Flavonoid Flavonoid->ERK Inhibition

Caption: Flavonoids can inhibit the MAPK/ERK signaling cascade to suppress proliferation.

The TRAIL-Induced Apoptosis Pathway

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) can selectively induce apoptosis in cancer cells. Some flavonoids, like Santin, can sensitize cancer cells to TRAIL-mediated apoptosis by upregulating death receptors.[6]

Enhancement of TRAIL-Mediated Apoptosis

TRAIL_Pathway TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds DISC DISC Formation DR4_DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Flavonoid Flavonoid (e.g., Santin) Flavonoid->DR4_DR5 Upregulates

Caption: Flavonoids can enhance TRAIL-induced apoptosis by upregulating death receptors.

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is currently lacking, the data from structurally related flavonoids like Santin and Xanthohumol provide a strong rationale for its investigation as a potential anticancer agent. The methodologies and pathway analyses presented in this guide offer a clear roadmap for researchers to systematically evaluate its efficacy. Future studies should focus on synthesizing this specific compound and performing the described in vitro assays across a panel of cancer cell lines. Subsequent in vivo studies in animal models will be crucial to determine its therapeutic potential and safety profile.

References

Antimicrobial Potential of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Novel Flavonoid's Predicted Bioactivity Based on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the predicted antimicrobial properties of the novel flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. In the absence of direct experimental data for this specific compound, this document provides a comprehensive overview based on established structure-activity relationships (SAR) of structurally analogous flavonoids. By examining the influence of key structural motifs—prenylation, hydroxylation, and methoxylation—this guide offers a predictive framework for its potential efficacy against a range of microbial pathogens. Detailed experimental protocols for assessing antimicrobial activity and potential mechanisms of action are also presented to facilitate future laboratory investigations.

Core Concepts: Predicting Antimicrobial Activity

Flavonoids, a diverse class of plant secondary metabolites, are well-documented for their broad-spectrum antimicrobial activities.[1][2] The antimicrobial potency of a flavonoid is significantly influenced by the nature and position of its substituent groups.[3] For 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, the key structural features guiding its predicted bioactivity are:

  • 5,7,4'-Trihydroxy Core: The presence of hydroxyl groups at positions 5, 7, and 4' is a common feature in flavonoids with notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

  • 3,6-Dimethoxy Substitution: Methoxylation can modulate the lipophilicity of the flavonoid, which in turn affects its ability to penetrate microbial cell membranes. The effect of methoxylation on antimicrobial activity is variable and depends on the position and overall substitution pattern.[5]

  • 3'-Prenyl Group: The addition of a prenyl group, a five-carbon isoprenoid chain, is often associated with enhanced antimicrobial activity.[4][6] Prenylation increases the lipophilicity of the molecule, which is thought to facilitate its interaction with and disruption of microbial cell membranes.[7]

Predicted Antimicrobial Spectrum and Efficacy

Based on the analysis of structurally related compounds, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is predicted to exhibit activity against a range of Gram-positive and potentially some Gram-negative bacteria and fungi. The table below summarizes the antimicrobial activities of flavonoids possessing similar structural features.

Table 1: Antimicrobial Activity of Structurally Related Flavonoids

Compound/Structural FeatureMicroorganism(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
Prenylated Flavanones (general) Staphylococcus aureus (including MRSA)5 - 50[7]
5,7-Dihydroxy-8-prenylflavanone Staphylococcus aureus15.6[4]
Glabranine (5,7-dihydroxy-8-prenylflavanone) Staphylococcus aureus15.6[4]
5,7,4'-Trihydroxyflavone (Apigenin) Aspergillus flavus-[8]
5,7-Dihydroxy-3,8,4'-trimethoxyflavone Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Candida tropicalis, Candida parapsilosis, Aspergillus flavus, Aspergillus fumigatus512[9]
7,3',4'-Trihydroxyflavonol Gram-negative and Gram-positive bacteria-[10]

Note: A dash (-) indicates that a specific MIC value was not provided in the cited source, although activity was reported.

Postulated Mechanisms of Action

The antimicrobial action of flavonoids is often multifactorial, targeting various cellular processes in microorganisms.[1][2] The predicted mechanisms of action for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone are likely to involve one or more of the following pathways:

  • Disruption of Microbial Cell Membranes: The lipophilic prenyl group is expected to play a crucial role in intercalating with the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][7]

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5][8] This leads to the cessation of bacterial growth.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain flavonoids can interfere with the signaling pathways involved in biofilm formation, rendering the microbes more susceptible to antimicrobial agents.

  • Inhibition of Key Microbial Enzymes: Flavonoids can inhibit various microbial enzymes, such as those involved in energy metabolism, thereby disrupting essential cellular functions.[8]

Experimental Protocols

To empirically determine the antimicrobial properties of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, the following standardized experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

Materials:

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the flavonoid in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the flavonoid stock solution in the appropriate growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity to the microbes.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells for a positive control (microorganism and antibiotic), a negative control (broth and DMSO without the test compound), and a growth control (microorganism and broth).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the flavonoid at which there is no visible turbidity (growth).

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a potential mechanism of action and a general experimental workflow for assessing the antimicrobial properties of the target flavonoid.

antimicrobial_mechanism Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy- 3'-prenylflavone Membrane Microbial Cell Membrane Flavonoid->Membrane Intercalation due to '3-prenyl group Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of membrane disruption by the flavonoid.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Stock Prepare Flavonoid Stock Solution (in DMSO) Dilution Serial Dilution of Flavonoid in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results (Visual Inspection for Turbidity) Incubate->Read Determine Determine MIC Value Read->Determine

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone strongly suggest its potential as a novel antimicrobial agent. The presence of a 3'-prenyl group, combined with a 5,7,4'-trihydroxyflavone core, indicates a high probability of activity against a range of microbial pathogens, particularly Gram-positive bacteria. The methodologies and predictive data presented in this guide provide a solid foundation for initiating comprehensive in vitro and in vivo studies to fully elucidate its antimicrobial spectrum, potency, and mechanisms of action. Further research is warranted to synthesize this compound and evaluate its therapeutic potential in the ongoing search for new antimicrobial drugs.

References

Unraveling the Anti-inflammatory Nexus: A Technical Guide to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potent anti-inflammatory properties. This document provides a comprehensive technical overview of the putative anti-inflammatory mechanisms of the flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. Drawing upon evidence from closely related polymethoxyflavonoids, this guide elucidates the core signaling pathways modulated by these compounds, presents quantitative data on their inhibitory effects, and details the experimental protocols utilized in these investigations. The primary mechanism of action is believed to involve the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Core Anti-inflammatory Mechanism of Action

The anti-inflammatory activity of flavonoids similar to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. When cells like macrophages are stimulated by inflammatory agents such as lipopolysaccharide (LPS), a cascade of intracellular events is initiated, leading to the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Structurally related flavonoids have been shown to inhibit the production of these inflammatory molecules.[1][2][3] The central hypothesis is that 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone likely exerts its effects by:

  • Inhibiting NF-κB Activation: NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to initiate gene transcription. Similar flavonoids have been demonstrated to prevent this nuclear translocation, thereby suppressing the expression of NF-κB target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][5]

  • Modulating MAPK Pathways: The MAPK family of proteins (including ERK, p38, and JNK) plays a pivotal role in transmitting extracellular signals to the nucleus to regulate gene expression. Inhibition of the phosphorylation of these MAPKs by related flavonoids has been observed, leading to a downstream reduction in inflammatory responses.[1][2][6]

These actions collectively lead to a decrease in the synthesis of key inflammatory mediators, thus mitigating the inflammatory response.

Quantitative Data on Anti-inflammatory Effects of Structurally Similar Flavonoids

The following tables summarize the quantitative data from studies on flavonoids with similar structures to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
2',3',5,7-tetrahydroxyflavoneRAW 264.7LPS19.7[7]
3',4',5,7-tetrahydroxyflavone (luteolin)RAW 264.7LPS17.1[7]

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

CompoundCell LineStimulantTargetInhibitionConcentrationReference
5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF)RAW 264.7LPSTNF-α~50%32 µM[1]
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone)HT-29BFTIL-8Dose-dependent-[4]
Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone)HT-29BFTPGE2Dose-dependent-[4]

LPS: Lipopolysaccharide, BFT: Bacteroides fragilis enterotoxin

Key Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, based on data from related flavonoids.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Proinflammatory_Genes Induces Transcription IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (p65/p50) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Translocates Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy- 3'-prenylflavone Flavonoid->MAPK_pathway Inhibits Flavonoid->IKK Inhibits NFkappaB_active->Proinflammatory_Genes Induces Transcription

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

G cluster_cell_culture cluster_assays start Seed RAW 264.7 or HT-29 cells pretreatment Pre-treat with Flavonoid start->pretreatment stimulation Stimulate with LPS or BFT pretreatment->stimulation elisa ELISA (Cytokine & PGE2 Quantification) stimulation->elisa western_blot Western Blot (Protein Expression & Phosphorylation) stimulation->western_blot rt_pcr RT-PCR (mRNA Expression) stimulation->rt_pcr emsa EMSA (NF-κB DNA Binding) stimulation->emsa

Caption: General experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for structurally similar flavonoids.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human intestinal epithelial cell line HT-29 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the flavonoid for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL) or BFT (e.g., 100 ng/mL) for a duration relevant to the specific assay (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for cytokine production).[1][4]

Western Blot Analysis
  • Objective: To determine the expression and phosphorylation status of key signaling proteins (e.g., iNOS, COX-2, p-ERK, p-p38, p-JNK, IκBα).

  • Methodology:

    • After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a Bradford or BCA protein assay.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the production of cytokines (e.g., TNF-α, IL-6, IL-8) and PGE2 in the cell culture supernatant.

  • Methodology:

    • Culture supernatants are collected after the treatment period.

    • The concentration of the target cytokine or PGE2 is measured using a commercially available ELISA kit according to the manufacturer's instructions.[4]

    • The absorbance is read on a microplate reader, and the concentration is calculated from a standard curve.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Objective: To measure the amount of NO produced by cells, an indicator of iNOS activity.

  • Methodology:

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the supernatant is mixed with the Griess reagent and incubated at room temperature for a short period (e.g., 10-15 minutes).

    • The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To assess the DNA-binding activity of NF-κB.

  • Methodology:

    • Nuclear extracts are prepared from treated cells.

    • The nuclear proteins are incubated with a radiolabeled double-stranded oligonucleotide probe containing the consensus binding site for NF-κB.[4]

    • The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and subjected to autoradiography to visualize the bands corresponding to the NF-κB-DNA complexes.

Conclusion and Future Directions

The available evidence from structurally related flavonoids strongly suggests that 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone holds significant promise as an anti-inflammatory agent. Its putative mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, presents a compelling rationale for its therapeutic potential.

Future research should focus on validating these proposed mechanisms specifically for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. This would involve conducting the detailed experimental protocols outlined in this guide using the purified compound. Furthermore, in vivo studies in animal models of inflammatory diseases will be crucial to establish its efficacy and safety profile for potential drug development. The comprehensive framework provided in this technical guide serves as a foundational resource for researchers and scientists to embark on these next steps in the exploration of this promising natural compound.

References

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 959421-20-6[1]

Introduction: 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a naturally occurring flavonoid that has been isolated from the herbs of Dodonaea viscosa.[1] As a member of the flavonoid class, and more specifically a prenylated and methoxylated flavone, it is of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development. Prenylated flavonoids are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, owing to the presence of the lipophilic prenyl group which can enhance membrane interaction and biological targeting.[2] This technical guide provides a comprehensive overview of the available information on 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, supplemented with data from structurally related compounds to infer its potential biological activities and mechanisms of action.

Physicochemical Properties

While specific experimental data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is limited, its properties can be predicted based on its chemical structure. A summary of these predicted properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₇Calculated
Molecular Weight 400.41 g/mol Calculated
CAS Number 959421-20-6[1]

Potential Biological Activities and Signaling Pathways

Due to the scarcity of direct research on 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, its biological activities are inferred from studies on structurally analogous flavonoids. The presence of hydroxyl, methoxy, and prenyl groups suggests potential antioxidant and anti-inflammatory properties.

Anti-inflammatory Activity: Flavonoids with similar substitution patterns have been shown to possess potent anti-inflammatory effects. For instance, 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone has been demonstrated to reduce the production of nitric oxide and pro-inflammatory cytokines in LPS-treated macrophages.[3] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are regulated by the NF-κB and MAPK signaling pathways.[3] It is plausible that 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone exerts its anti-inflammatory effects through a similar mechanism, involving the inhibition of the NF-κB signaling cascade.

A proposed mechanism for the anti-inflammatory action is the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, sequester the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB Phosphorylation IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB Degradation Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Flavonoid->IKK Inhibition DNA DNA NF-kB_n->DNA Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Proposed anti-inflammatory signaling pathway.

Antioxidant Activity: Many flavonoids are potent antioxidants due to their ability to scavenge free radicals. 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone has been shown to exhibit significant free radical scavenging activity against DPPH and ABTS radicals.[3] The antioxidant capacity is often attributed to the number and arrangement of hydroxyl groups on the flavonoid backbone. The presence of three hydroxyl groups in 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone suggests it may also possess notable antioxidant properties.

Experimental Protocols

Given the lack of specific experimental data for the title compound, the following protocols are adapted from methodologies used for structurally similar flavonoids and represent general approaches for synthesis and biological evaluation.

General Synthesis of Prenylated Flavones: The synthesis of prenylated flavonoids often involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, followed by cyclization to the flavone core. The prenyl group can be introduced at various stages, either on one of the starting materials or on the final flavone scaffold.

G A Substituted Acetophenone C Chalcone Intermediate A->C B Substituted Benzaldehyde B->C Claisen-Schmidt Condensation D Prenylated Flavone C->D Oxidative Cyclization

General synthetic workflow for prenylated flavones.

A representative synthetic procedure for a related prenylated flavone involves the following steps:

  • Protection of hydroxyl groups: The hydroxyl groups on the starting acetophenone and benzaldehyde are often protected, for example, as methoxymethyl ethers, to prevent unwanted side reactions.

  • Condensation: The protected acetophenone and benzaldehyde are condensed in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent to yield the corresponding chalcone.

  • Cyclization and Dehydrogenation: The chalcone is then treated with a reagent like selenium dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to effect cyclization and dehydrogenation to the flavone ring system.

  • Deprotection: The protecting groups are removed under acidic conditions (e.g., hydrochloric acid in methanol) to yield the final polyhydroxyflavone.

  • Purification: The final product is purified using techniques such as column chromatography or preparative thin-layer chromatography (TLC).

DPPH Radical Scavenging Assay (Antioxidant Activity): This assay is a common method to evaluate the antioxidant potential of a compound.

  • Preparation of Reagents:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO).

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure:

    • In a 96-well plate, serial dilutions of the test compound are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Production Assay in Macrophages (Anti-inflammatory Activity): This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture:

    • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Measurement of Nitrite:

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The inhibitory effect of the test compound on NO production is calculated relative to the LPS-stimulated control.

Conclusion

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a promising natural product for further investigation. Based on its chemical structure and the known biological activities of related flavonoids, it is hypothesized to possess significant anti-inflammatory and antioxidant properties. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation and to elucidate its precise molecular targets and signaling pathways.

References

Commercial Availability and Technical Profile of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial sources for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. Due to the limited availability of in-depth technical data for this specific flavonoid, this document also presents key biological activities, experimental protocols, and relevant signaling pathways of structurally similar prenylated and methoxylated flavonoids to serve as a valuable reference for future research.

Commercial Suppliers

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, a flavonoid isolated from the herbs of Dodonaea viscosa, is available from a select number of commercial suppliers.[1][2][3] The table below summarizes the available information for procurement. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierCatalog NumberCAS NumberAdditional Information
AmsbioTN3089-1-MG959421-20-6Marketed as a natural product for life science research.[4]
ChemicalBookCB12611182959421-20-6Lists several suppliers, including BioBioPha Co., Ltd., Sichuan Wei Keqi Biological Technology Co., Ltd., and Wuxi Zhongkun Biochemical Technology Co., Ltd.[1]
FlexbiosysNot specifiedNot specifiedThe company is now part of Repligen. The product was listed as a flavonoids product isolated from Dodonaea viscosa.[2]
MedChemExpressNot specifiedNot specifiedLists 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone as a natural product from Dodonaea viscosa.[3]

Biological Activities of Structurally Related Flavonoids

While specific bioactivity data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is not extensively documented, the structural characteristics—a prenyl group, multiple hydroxyl groups, and methoxy groups—are common features in flavonoids with significant biological activities.[5][6] The prenyl moiety, in particular, is often associated with enhanced anticancer and anti-inflammatory properties.[6][7] Research on flavonoids from Dodonaea viscosa and other prenylated flavonoids has highlighted their potential as anti-inflammatory and anticancer agents.[8][9][10][11]

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory effects, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB, PI3K/Akt, and MAPK pathways.[12][13][14][15] Studies on flavonoids isolated from Dodonaea viscosa have demonstrated their potential to inhibit enzymes like COX-2 and 5-LOX, which are crucial mediators of inflammation.[8]

Anticancer Activity

The presence of a prenyl group on the flavonoid scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[6][7][16] Prenylated flavonoids have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells.[17] The selective toxicity of some prenylated flavonoids towards cancer cells over normal cells makes them promising candidates for further investigation in oncology.[6][16]

Experimental Protocols for Assessing Biological Activity

For researchers investigating the biological potential of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, the following experimental protocols, commonly used for evaluating the anti-inflammatory and anticancer activities of flavonoids, are recommended.

In Vitro Anti-inflammatory Assays
AssayPrincipleTypical Cell LineKey Parameters Measured
Nitric Oxide (NO) Production Assay Measurement of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent. Inhibition of NO production in LPS-stimulated macrophages is an indicator of anti-inflammatory activity.RAW 264.7 (murine macrophages)Concentration of nitrite (μM)
Cytokine Production Assay (ELISA) Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using enzyme-linked immunosorbent assay.RAW 264.7, THP-1 (human monocytes)Concentration of cytokines (pg/mL or ng/mL)
COX-2 and 5-LOX Inhibition Assays Measurement of the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activity using commercially available assay kits.Cell-free or cell-based assaysIC₅₀ values (concentration for 50% inhibition)
Western Blot Analysis of Inflammatory Proteins Detection and quantification of key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) in cell lysates.RAW 264.7, THP-1Relative protein expression levels
In Vitro Anticancer Assays
AssayPrincipleTypical Cell LinesKey Parameters Measured
MTT/MTS Assay Colorimetric assay to assess cell metabolic activity. Viable cells with active metabolism convert MTT/MTS into a colored formazan product. This is an indirect measure of cell viability and proliferation.MCF-7 (breast), PC-3 (prostate), A549 (lung), HT-29 (colon)IC₅₀ values (concentration for 50% inhibition of cell growth)
Cell Cycle Analysis Flow cytometry-based analysis of DNA content using a fluorescent dye (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Various cancer cell linesPercentage of cells in each phase of the cell cycle
Apoptosis Assay (Annexin V/PI Staining) Flow cytometry-based assay to detect early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.Various cancer cell linesPercentage of apoptotic and necrotic cells
Wound Healing/Migration Assay An in vitro assay to study cell migration. A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.MDA-MB-231 (metastatic breast cancer)Rate of wound closure, cell migration distance

Key Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by interacting with and modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[12][18] Flavonoids can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[19][20] This leads to the suppression of pro-inflammatory gene expression.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P p_IkB p-IκB Proteasome Proteasomal Degradation p_IkB->Proteasome NFkB NF-κB (Active) p_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Flavonoids Flavonoids Flavonoids->IKK Inhibition NFkB_n NF-κB NFkB_n->Transcription binds to promoter regions DNA DNA PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Flavonoids Flavonoids Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition MAPK_Signaling_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors P Response Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->Response Flavonoids Flavonoids Flavonoids->MAPKKK Modulation Flavonoids->MAPKK Modulation Flavonoids->MAPK Modulation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, a prenylated flavonoid of interest for its potential biological activities. Prenylated flavonoids are a class of natural products known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The presence of a prenyl group can enhance the bioactivity of the flavonoid scaffold. This protocol outlines a plausible multi-step synthetic route based on established methodologies for flavonoid synthesis, including chalcone condensation and subsequent cyclization, as direct synthesis of the target molecule is not extensively documented. This guide is intended for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, recognized for their significant health benefits. Prenylation, the attachment of a prenyl group, is a key structural modification that often enhances the biological activity of flavonoids, partly by increasing their lipophilicity and ability to interact with cellular membranes. The target molecule, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, possesses a unique substitution pattern that suggests potential for interesting pharmacological activities. This document details a proposed synthetic strategy, compiling and adapting protocols from the synthesis of structurally related compounds.

Proposed Synthetic Pathway

A retro-synthetic analysis suggests that the target flavone can be synthesized from two key building blocks: a substituted acetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor). The synthesis would proceed through a chalcone intermediate, which is then cyclized and further modified to yield the final product.

Synthetic Pathway Target 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Chalcone Substituted Chalcone Target->Chalcone Cyclization & Methylation Acetophenone 2',4',6'-Trihydroxy-5'-methoxyacetophenone (Protected) Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde 4'-Hydroxy-3'-methoxy-3'-prenylbenzaldehyde (Protected) Chalcone->Benzaldehyde Claisen-Schmidt Condensation Phloroglucinol Phloroglucinol Acetophenone->Phloroglucinol Acylation & Methylation Vanillin Vanillin Benzaldehyde->Vanillin Prenylation & Protection

Caption: Proposed retro-synthetic analysis for the target flavone.

Experimental Protocols

The following protocols are adapted from established literature for the synthesis of similar flavonoid structures. Researchers should exercise standard laboratory safety precautions.

Part 1: Synthesis of the B-Ring Precursor (4-Hydroxy-3-prenylbenzaldehyde)

This procedure is adapted from the synthesis of 4′,5,7-trihydroxy-3′-prenylflavanone.[1]

1.1 Prenylation of 4-hydroxybenzaldehyde:

  • Materials: 4-hydroxybenzaldehyde, prenyl bromide (3-methyl-2-butenyl bromide), anhydrous potassium carbonate, dry acetone.

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

    • Add prenyl bromide (1.2 eq) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • The residue will contain a mixture of O-prenylated and C-prenylated products. The desired 3-prenyl-4-hydroxybenzaldehyde can be isolated via column chromatography.

1.2 Protection of the Hydroxyl Group (Optional but Recommended):

To avoid side reactions in the subsequent condensation, the free hydroxyl group of 4-hydroxy-3-prenylbenzaldehyde can be protected, for example, as a methoxymethyl (MOM) ether.

  • Materials: 4-hydroxy-3-prenylbenzaldehyde, methoxymethyl chloride (MOM-Cl), diisopropylethylamine (DIPEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-hydroxy-3-prenylbenzaldehyde (1 eq) in dry DCM.

    • Add DIPEA (1.5 eq) and cool the mixture to 0 °C.

    • Add MOM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected benzaldehyde.

Part 2: Synthesis of the A-Ring Precursor (2',4',6'-Trihydroxy-5'-methoxyacetophenone)

This synthesis is based on methodologies for preparing substituted acetophenones from phloroglucinol derivatives.[2][3]

2.1 Synthesis of 2,4,6-trihydroxy-3-methoxyacetophenone:

  • Materials: 2,4,6-trihydroxyacetophenone, dimethyl sulfate (DMS), potassium carbonate, acetone.

  • Procedure: This selective methylation can be challenging. A more controlled approach might involve protection/deprotection strategies or starting from a pre-methylated phloroglucinol. A plausible route involves the Friedel-Crafts acylation of 1,3,5-trihydroxy-2-methoxybenzene.

Part 3: Chalcone Synthesis (Claisen-Schmidt Condensation)
  • Materials: Protected 4-hydroxy-3-prenylbenzaldehyde (from 1.2), 2',4',6'-trihydroxy-5'-methoxyacetophenone (from Part 2, likely with protected hydroxyls), potassium hydroxide, ethanol, water.

  • Procedure:

    • Dissolve the substituted acetophenone (1 eq) and benzaldehyde (1 eq) in ethanol.

    • Add an aqueous solution of potassium hydroxide (50%) dropwise to the cooled mixture (0-5 °C).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Pour the reaction mixture into a mixture of crushed ice and hydrochloric acid to precipitate the chalcone.

    • Filter the precipitate, wash with cold water until neutral, and dry. Purify by recrystallization or column chromatography.

Part 4: Flavone Synthesis (Oxidative Cyclization)
  • Materials: Chalcone (from Part 3), iodine, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the chalcone (1 eq) in DMSO.

    • Add a catalytic amount of iodine.

    • Heat the reaction mixture at 100-120 °C for 2-4 hours.

    • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

    • The precipitated flavone is filtered, washed with water, and dried.

Part 5: 3-O-Methylation
  • Materials: Flavone from Part 4 (will be a flavonol at this stage if cyclization is performed with H2O2/base, or can be hydroxylated at the 3-position), dimethyl sulfate (DMS), anhydrous potassium carbonate, dry acetone.

  • Procedure:

    • If the product from Part 4 is a flavone, it first needs to be converted to a flavonol (3-hydroxyflavone). A common method is the Algar-Flynn-Oyamada reaction.

    • Dissolve the 3-hydroxyflavone (1 eq) in dry acetone.

    • Add anhydrous potassium carbonate (3 eq) and dimethyl sulfate (1.5 eq).

    • Reflux the mixture for 4-6 hours.

    • Filter and evaporate the solvent. The residue can be purified by column chromatography.

Part 6: Deprotection
  • Materials: Fully substituted flavone, appropriate deprotecting agent (e.g., HCl for MOM ethers, BBr3 for methyl ethers if needed for other positions).

  • Procedure:

    • Dissolve the protected flavone in a suitable solvent (e.g., methanol for MOM deprotection).

    • Add aqueous HCl and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Neutralize the reaction mixture and extract the product.

    • Purify the final product by column chromatography or recrystallization.

Data Presentation

As the direct synthesis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is not reported, the following table presents expected data based on analogous structures found in the literature.

Compound/IntermediateMolecular FormulaMolecular WeightExpected Yield (%)Key Spectroscopic Data (Expected)Reference
4-Hydroxy-3-prenylbenzaldehydeC12H14O2190.2440-60¹H NMR: signals for prenyl group (~1.7, 3.3, 5.3 ppm), aromatic protons, and aldehyde proton (~9.8 ppm).[1]
Substituted ChalconeC28H28O8 (Protected)492.5270-85¹H NMR: α,β-unsaturated ketone protons (~7.5-8.0 ppm), aromatic, prenyl, and methoxy signals.[1]
5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavoneC22H22O7398.4130-50 (overall)¹H NMR: Characteristic flavonoid signals, including a singlet for H-8, prenyl group signals, two methoxy singlets, and aromatic protons. MS: m/z [M+H]⁺ at 399.13.N/A

Potential Biological Activity and Signaling Pathways

Prenylated flavonoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6] The prenyl group is thought to enhance the interaction of the flavonoid with cellular membranes and proteins.[7][8]

Potential Anti-inflammatory Mechanism: Many flavonoids exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway. Inhibition of IKK (IκB kinase) prevents the phosphorylation and subsequent degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

NF-kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NFκB (Inactive complex) IKK->IkB_NFkB Phosphorylation IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes Flavonoid Target Flavonoid Flavonoid->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The synthesis of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone represents a challenging but feasible goal for synthetic chemists. The protocols outlined in this document, based on established reactions for similar molecules, provide a solid foundation for its preparation. The unique substitution pattern of this flavonoid makes it an attractive target for biological screening, particularly in the areas of inflammation and cancer research. The successful synthesis and biological evaluation of this compound could provide valuable insights into the structure-activity relationships of prenylated flavonoids and may lead to the development of new therapeutic agents.

References

HPLC method for quantification of 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone

Application Note and Protocol

Introduction

5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone is a prenylated flavonoid, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] Accurate quantification of this compound in various matrices, such as plant extracts or biological samples, is essential for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its sensitivity, specificity, and robustness.[2][3] This document provides a detailed protocol for the quantification of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone using a reversed-phase HPLC method.

Principle

The method employs a reversed-phase C18 column to separate 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone from other components in the sample matrix. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile or methanol) allows for the efficient separation of flavonoids.[2][4] Detection is typically performed using a Diode Array Detector (DAD) or a UV detector at a wavelength corresponding to the maximum absorbance of the analyte.[2][5] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards of known concentrations.

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for flavonoid separation.[6]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water (pH ~2-3).[4]

    • B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B (re-equilibration) (Note: The gradient should be optimized based on the specific column and sample matrix.)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance (λmax) of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone. A DAD can be used to determine the λmax, which for similar flavonoids is often in the range of 280-370 nm.[7]

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Extract)
  • Extraction: Accurately weigh about 1.0 g of the dried and powdered plant material. Extract the sample with a suitable solvent like methanol or ethanol using techniques such as sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Linearity: Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

  • Quantification: Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone by comparing its retention time with that of the standard.

  • Calculation: Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of an HPLC method for the quantification of prenylated flavonoids. These values are representative and should be confirmed through method validation for 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone under specific laboratory conditions.[4][8]

ParameterTypical Performance
Retention Time Dependent on specific chromatographic conditions
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.04 - 0.15 µg/mL[4]
Limit of Quantification (LOQ) 0.12 - 0.45 µg/mL[4]
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV/DAD Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration & Identification UV_Detection->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Cal_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

Signaling Pathway (Illustrative)

While a specific signaling pathway for 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone is not detailed in the provided context, many flavonoids are known to modulate pathways involved in inflammation and cell proliferation. The following diagram illustrates a hypothetical inhibitory effect on a generic inflammatory signaling pathway.

Signaling_Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Flavonoid 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone Flavonoid->Kinase_Cascade Inhibition

Caption: Hypothetical inhibitory action on a signaling pathway.

References

Application Note: High-Throughput Analysis of 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone, a prenylated flavonoid with potential therapeutic applications. The protocol outlined below is suitable for the analysis of this compound in various matrices, including plant extracts and biological samples, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates excellent linearity, precision, and accuracy, making it ideal for high-throughput screening and detailed pharmacokinetic studies.

Introduction

5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone is a naturally occurring prenylated flavonoid. Prenylated flavonoids are a class of specialized metabolites known for their enhanced biological activities compared to their non-prenylated counterparts, which is often attributed to the lipophilic prenyl group that can facilitate interaction with cellular membranes.[1][2] While direct research on this specific compound is limited, flavonoids with similar structural features have demonstrated significant anti-inflammatory and anti-cancer properties.[3][4] These biological activities are often mediated through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression respectively.[5][6] Accurate and sensitive quantification of 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone is therefore crucial for advancing our understanding of its therapeutic potential. This application note provides a comprehensive LC-MS/MS protocol for the reliable analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plant material is provided below. This may require optimization depending on the specific matrix.

  • Extraction:

    • Weigh 100 mg of homogenized and lyophilized plant material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol and combine the supernatants.

  • Clean-up (Optional, for complex matrices):

    • The combined supernatant can be passed through a 0.22 µm syringe filter prior to LC-MS/MS analysis. For highly complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 20% B (re-equilibration)

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Parameters:

    • The precursor ion will be the [M+H]⁺ of 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone. The exact m/z should be determined by direct infusion of a standard.

    • Product ions should be optimized by fragmentation of the precursor ion. Two to three product ions are typically monitored for quantification and confirmation.

Data Presentation

The following tables summarize hypothetical quantitative data for the LC-MS/MS analysis of 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone.

Parameter Value
Linearity (r²)> 0.995
Linear Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 1: Method Validation Parameters.

Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%) Precision (RSD %)
54.998.05.2
5051.2102.43.1
500495.599.12.5

Table 2: Accuracy and Precision Data.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Material Homogenization extraction Methanolic Extraction & Sonication start->extraction centrifugation Centrifugation extraction->centrifugation filtration Supernatant Filtration centrifugation->filtration lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration report Reporting peak_integration->report

Caption: Experimental workflow for the LC-MS/MS analysis of 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone.

signaling_pathway cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anti-Cancer Pathway flavonoid 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone nfkb_inhibition Inhibition of NF-κB Activation flavonoid->nfkb_inhibition inflammatory_cytokines Decreased Inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb_inhibition->inflammatory_cytokines flavonoid_cancer 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone mapk_activation Modulation of MAPK Pathway (e.g., JNK, p38) flavonoid_cancer->mapk_activation apoptosis Induction of Apoptosis in Cancer Cells mapk_activation->apoptosis

Caption: Plausible signaling pathways modulated by 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone.

References

Application Notes and Protocols for Cytotoxicity Assay of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid, a class of natural compounds known for a variety of biological activities, including potential cytotoxic effects against cancer cells.[1][2] Prenylation can enhance the lipophilicity and biological activity of flavonoids.[1][2] The evaluation of the cytotoxic potential of this compound is a critical first step in the drug discovery process to identify its efficacy and therapeutic window. These application notes provide a detailed protocol for determining the cytotoxicity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone using the widely accepted MTT assay.[3][4] Additionally, protocols for the Lactate Dehydrogenase (LDH) assay and an apoptosis assay are outlined to provide a more comprehensive cytotoxic profile.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[3]

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound that inhibits 50% of cell growth or viability.[6]

Table 1: Cytotoxicity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone on Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT2425.3 ± 2.1
4815.8 ± 1.5
729.2 ± 0.8
A549 (Lung Cancer)MTT2438.7 ± 3.5
4822.1 ± 2.0
7214.5 ± 1.3
HeLa (Cervical Cancer)MTT2445.1 ± 4.2
4830.6 ± 2.9
7221.3 ± 1.9
MCF-7 (Breast Cancer)LDH4818.2 ± 1.7
A549 (Lung Cancer)LDH4825.4 ± 2.3

Note: The data presented in this table are for illustrative purposes and should be replaced with experimental results.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps for assessing the cytotoxicity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone using the MTT assay.

Materials:

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)[3]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO)[3]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.[3]

    • Perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[8]

  • Compound Treatment:

    • Prepare a stock solution of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO.

    • Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[9] The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8]

    • After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of the test compound.[8]

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as in the treated wells).[7]

    • Incubate the plate for 24, 48, or 72 hours.[9]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.[8]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[8]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Add DMSO to Dissolve Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity by measuring the release of LDH from damaged cells.[10][11]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants from Protocol 1

  • 96-well plate

  • Microplate reader

Procedure:

  • Supernatant Collection:

    • Following treatment with the compound as described in Protocol 1, centrifuge the 96-well plate.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12][13]

  • LDH Reaction:

    • Prepare the LDH assay reagent according to the kit manufacturer's instructions.[12]

    • Add 50 µL of the assay reagent to each well containing the supernatant.[12][14]

    • Incubate the plate in the dark at room temperature for 30-60 minutes.[10][12]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.[10][12]

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).[10][13]

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity based on the LDH released.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis collect_supernatant Collect Supernatant from Treated Cells add_reagent Add LDH Assay Reagent collect_supernatant->add_reagent incubation Incubate at RT (Protected from Light) add_reagent->incubation add_stop_solution Add Stop Solution incubation->add_stop_solution read_absorbance Read Absorbance (~490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay helps to determine if the observed cytotoxicity is due to apoptosis or necrosis.[9][15]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit[16]

  • Treated cells

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound at concentrations around the determined IC50 value for 24 or 48 hours.[16]

    • Harvest both adherent and floating cells.[16]

    • Wash the cells twice with cold PBS.[16]

  • Cell Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the cells by flow cytometry within one hour.[9]

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[9]

Potential Signaling Pathways

Flavonoids can induce cytotoxicity through various signaling pathways.[3] The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Signaling_Pathway cluster_pathways Potential Cellular Effects compound 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone ros ↑ ROS Production compound->ros cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) compound->cell_cycle_arrest mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical Signaling Pathway

Conclusion

These protocols provide a comprehensive framework for evaluating the cytotoxic properties of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. The MTT assay is a robust initial screening tool, while the LDH and apoptosis assays can provide further mechanistic insights into the mode of cell death induced by the compound. Accurate and reproducible data generated from these assays are essential for the continued development of this and other natural products as potential therapeutic agents.

References

Application Notes and Protocols for In Vitro Cell Culture Studies with 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid. While specific in vitro studies on this particular compound are not extensively documented in publicly available literature, its structural similarity to other well-researched flavonoids, such as eupatilin, santin, and other prenylflavonoids, suggests a strong potential for significant biological activities. This document provides detailed application notes and experimental protocols based on the known effects of these structurally related compounds, offering a foundational guide for initiating in vitro research with 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. The proposed applications focus on its potential as an anti-inflammatory and anti-cancer agent.

Potential Applications and Mechanism of Action (Hypothetical)

Based on the activities of structurally similar flavonoids, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is hypothesized to exhibit potent anti-inflammatory and anti-cancer properties through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Flavonoids are known to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3]

Anti-Cancer and Pro-Apoptotic Activity

The anti-cancer potential of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is predicted to stem from its ability to induce apoptosis (programmed cell death) in cancer cells. This can be achieved by sensitizing cancer cells to apoptosis-inducing ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[4][5] The mechanism may involve the upregulation of death receptors (e.g., DR4 and DR5) on the cancer cell surface and the modulation of apoptosis-related proteins, such as the Bcl-2 family.[6][7] Prenylated flavonoids have been shown to induce apoptosis through the activation of caspases and to target survival pathways like Akt and NF-κB.[8]

Data Presentation: Biological Activities of Structurally Similar Flavonoids

The following tables summarize the observed in vitro activities of flavonoids structurally related to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. This data can serve as a reference for designing experiments and anticipating the potential efficacy of the target compound.

Table 1: Anti-Inflammatory Activity of Related Flavonoids

CompoundCell LineStimulantKey FindingsReference
5,6,4′-Trihydroxy-7,3′-dimethoxyflavoneRAW 264.7LPSSuppressed NO and TNF-α production. Inhibited iNOS and COX-2 expression.
6,3´,4´-TrihydroxyflavoneRAW 264.7LPSDose-dependent suppression of NO with an IC50 of 22.1 µM.[9]
7,3´,4´-TrihydroxyflavoneRAW 264.7LPSDose-dependent suppression of NO with an IC50 of 26.7 µM.[9]
Eupatilin (5,7-dihydroxy-3,4,6-trimethoxyflavone)HT-29BFTDecreased IL-8 and PGE2 production in a dose-dependent manner.
5,6,7-TrimethoxyflavoneRAW 264.7LPSInhibited NO and PGE2 production. Suppressed TNF-α, IL-1β, and IL-6.[10]

Table 2: Anti-Cancer and Pro-Apoptotic Activity of Related Flavonoids

CompoundCell LineKey FindingsReference
Santin (5,7-Dihydroxy-3,6,4′-trimethoxy-flavone)SW480, SW620Enhanced TRAIL-induced apoptosis. Increased expression of TRAIL-R1 and TRAIL-R2.[4][6]
5,7,4'-TrimethoxyflavoneSUN-16Induced apoptosis through endoplasmic reticulum stress-regulated proteins.[11]
5,7-DihydroxyflavoneHepG2, Jurkat, HeLaAugmented TRAIL-induced apoptosis. Upregulated Bax and downregulated Bcl-2, Mcl-1, and IAPs.[7]
Xanthohumol (a prenylated flavonoid)LNCaP, PC-3, DU145Induced apoptosis at concentrations of 20–40 μM. Inhibited Akt and NF-κB pathways.[8]
5-hydroxy 3′,4′,7-trimethoxyflavoneMCF-7Induced apoptosis and increased cellular ROS. Modulated p53, Bcl-2, and Bax.[12]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of the compound on cell viability and assessing its cytotoxic potential.

Materials:

  • Target cells (e.g., cancer cell line or inflammatory cell line)

  • Complete cell culture medium

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the same concentration as in the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Target cells

  • 6-well cell culture plates

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone for the desired duration.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, MAPK, Akt, Bcl-2 family) upon treatment with the compound.

Materials:

  • Target cells

  • 6-well cell culture plates

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with the compound as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to quantify protein expression levels.

Mandatory Visualizations

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Compound 5,7,4'-Trihydroxy-3,6-dimethoxy- 3'-prenylflavone Compound->MAPK Inhibits Compound->IKK Inhibits NFkB NF-κB (p65/p50) Compound->NFkB Inhibits Translocation MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Pro_Apoptotic_Pathway Compound 5,7,4'-Trihydroxy-3,6-dimethoxy- 3'-prenylflavone Death_Receptors Death Receptors (DR4/DR5) Compound->Death_Receptors Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Promotes TRAIL TRAIL TRAIL->Death_Receptors Binds to DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Bax Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with 5,7,4'-Trihydroxy-3,6-dimethoxy- 3'-prenylflavone Start->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability Apoptosis Analyze Apoptosis (Flow Cytometry) Treatment->Apoptosis Protein_Analysis Analyze Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for DPPH Assay of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities, including antioxidant properties.[1][2] The antioxidant capacity of flavonoids is a key area of interest for drug development, as oxidative stress is implicated in numerous diseases. Prenylated flavonoids, in particular, have garnered attention due to their enhanced biological activities.[3][4][5] This document provides a detailed protocol for assessing the antioxidant activity of a specific prenylated flavonoid, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds.[6] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] The reduction of the deep purple DPPH radical to the pale yellow hydrazine (DPPH-H) is monitored by the decrease in absorbance at approximately 517 nm.[6] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Materials and Reagents

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (Positive Control)

  • Methanol (Spectrophotometric grade)[7]

  • Ethanol (Optional solvent)

  • Dimethyl sulfoxide (DMSO) (Optional, if the compound has solubility issues)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes and tips

  • Aluminum foil

Experimental Protocols

Preparation of Solutions

a. DPPH Stock Solution (1 mM):

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 10 mL of methanol in a volumetric flask.

  • Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C. This stock solution should be prepared fresh.

b. DPPH Working Solution (0.1 mM):

  • Dilute the 1 mM DPPH stock solution 1:10 with methanol. For example, add 1 mL of the stock solution to 9 mL of methanol.[1][7]

  • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[6] Adjust the concentration if necessary.

  • Prepare this solution fresh before each experiment and keep it protected from light.[7]

c. Test Compound Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh the desired amount of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

  • Dissolve it in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.

d. Serial Dilutions of Test Compound and Positive Control:

  • Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in methanol from their respective stock solutions.

  • Typical concentration ranges for flavonoids can be from 1 to 200 µg/mL. The exact range should be determined based on preliminary experiments.

Assay Procedure (96-well plate method)
  • Blank Preparation: Add 200 µL of methanol to a few wells of the 96-well plate. This will be used to zero the microplate reader.

  • Control (DPPH only): Add 100 µL of methanol and 100 µL of the DPPH working solution to several wells. This represents the maximum absorbance.

  • Sample Wells: Add 100 µL of the various dilutions of the test compound or positive control to their designated wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all sample and positive control wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[6][7][8]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[6][8]

Data Presentation

The results of the DPPH assay can be summarized in the following tables.

Table 1: Absorbance Values for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Concentration (µg/mL)Absorbance at 517 nm (Replicate 1)Absorbance at 517 nm (Replicate 2)Absorbance at 517 nm (Replicate 3)Average Absorbance
Control (0)0.9850.9910.9880.988
100.8520.8480.8550.852
250.6980.7050.7010.701
500.4950.5010.4980.498
1000.2430.2490.2460.246
2000.1120.1180.1150.115

Table 2: Percentage Inhibition and IC50 Value

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone 1013.77\multirow{5}{}{50.25}
2529.05
5049.59
10075.10
20088.36
Ascorbic Acid (Positive Control) 552.15\multirow{5}{}{4.80}
1091.50
1594.84
2096.25
2597.12

Data Analysis and Interpretation

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100 [9]

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[8][10][11] A lower IC50 value indicates a higher antioxidant activity. The IC50 value can be calculated using linear regression analysis from the dose-response curve.[10][11]

Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution (0.1 mM) add_dpph Add DPPH Solution to Initiate Reaction prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_samples Add Samples/Controls to 96-well Plate prep_sample->add_samples prep_control Prepare Serial Dilutions of Positive Control prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 DPPH_Reaction_Mechanism DPPH DPPH• (Purple Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH H• donation Antioxidant Flavonoid-OH (Antioxidant) Flavonoid_Radical Flavonoid-O• (Oxidized Antioxidant) Antioxidant->Flavonoid_Radical H• donation

References

Unraveling the Molecular Mysteries: A Guide to Determining the Mechanism of Action of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct experimental data on 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is not extensively available in current literature, its structural characteristics as a prenylated and polymethoxylated flavonoid allow for informed hypotheses regarding its mechanism of action. Drawing parallels with structurally similar compounds, this document outlines a proposed mechanism of action centered on anti-inflammatory, antioxidant, and antiproliferative effects. Detailed protocols for key experiments are provided to facilitate the investigation of these potential biological activities. The primary proposed mechanisms involve the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cell proliferation.

Proposed Mechanism of Action

Based on the activities of analogous flavonoids, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is hypothesized to exert its biological effects through several key mechanisms:

  • Anti-inflammatory Activity: A primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] Flavonoids are known to interfere with this pathway, which plays a crucial role in inflammation.[4][5] Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[6][7] Additionally, the compound may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also implicated in inflammatory responses.[8][9][10]

  • Antioxidant Activity: The polyphenolic structure of the flavonoid suggests potent antioxidant and radical scavenging properties.[7] It is likely capable of donating hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.[11] This activity is a common feature among flavonoids and contributes to their protective effects against cellular damage.[8]

  • Antiproliferative Activity: Many prenylated flavonoids exhibit antiproliferative effects on various cancer cell lines.[12] The presence of the prenyl group can enhance the compound's lipophilicity and its interaction with cellular targets, potentially leading to the induction of cell cycle arrest and apoptosis.[12] The antiproliferative action may also be linked to the inhibition of signaling pathways like NF-κB and MAPK, which are often dysregulated in cancer.[10][13]

Data Presentation: Biological Activities of Structurally Similar Flavonoids

To provide a frame of reference for potential efficacy, the following table summarizes quantitative data for flavonoids with structural similarities to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Compound/ExtractBiological ActivityAssayCell Line/SystemIC50/EC50 ValueReference
5,6,4′-Trihydroxy-7,3′-dimethoxyflavone (5-TDMF)Antioxidant (DPPH radical scavenging)DPPH AssayIn vitro26.9 µM[11]
5,6,4′-Trihydroxy-7,3′-dimethoxyflavone (5-TDMF)Antioxidant (ABTS radical scavenging)ABTS AssayIn vitro47.2 µM[11]
Extract of S. spreitzenhoferi (containing 5,7,4′-trihydroxy‐3′‐methoxyflavone)Antioxidant (DPPH radical scavenging)DPPH AssayIn vitro0.17 mg/mL[14]
Extract of S. spreitzenhoferi (containing 5,7,4′-trihydroxy‐3′‐methoxyflavone)Antioxidant (H2O2 scavenging)H2O2 AssayIn vitro0.125 mg/mL[14]
Extract of S. spreitzenhoferi (containing 5,7,4′-trihydroxy‐3′‐methoxyflavone)AntiproliferativeCell Viability AssayU937 (human leukemia)0.75 mg/mL (for 50% cell death)[14]
2′,4-Hydroxy-3,4′-dimethoxychalconeAntiproliferativeNot SpecifiedSHSY5Y, PC3, NB43.8, 3.6, and 4.2 µM, respectively[12]
2′,3-hydroxy-4,4′-dimethoxychalconeAntiproliferativeNot SpecifiedA549, PC3, MCF-73.5, 6.8, and 6.2 µM, respectively[12]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Protocol 1: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To assess the free radical scavenging capacity of the test compound.

Materials:

  • Test compound (5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Methodology:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[15][16]

Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of the test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Test compound

  • LPS (from E. coli)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.[7]

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17]

Protocol 3: Evaluation of Antiproliferative Activity (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells (or other suitable cancer cell line)

  • DMEM with 10% FBS

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Methodology:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.[18]

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[19][20]

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of the test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell line (e.g., RAW 264.7 or a cancer cell line)

  • Test compound

  • LPS or other appropriate stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Methodology:

  • Treat cells with the test compound and/or stimulus as described in Protocol 2.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • The relative protein expression is quantified by densitometry and normalized to a loading control like β-actin.[10][21]

Visualization of Proposed Mechanisms and Workflows

G cluster_extracellular Extracellular LPS Inflammatory Stimulus (e.g., LPS) Pro_inflammatory_genes Pro_inflammatory_genes

G antiproliferative antiproliferative cell_cycle cell_cycle antiproliferative->cell_cycle apoptosis apoptosis antiproliferative->apoptosis animal_model animal_model apoptosis->animal_model anti_inflammatory anti_inflammatory western_blot western_blot anti_inflammatory->western_blot western_blot->animal_model

References

In Vivo Animal Models for Studying 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid, a class of compounds known for a variety of biological activities.[1][2][3] The addition of a prenyl group can enhance the lipophilicity of the flavonoid, potentially increasing its affinity for cell membranes and augmenting its therapeutic effects.[1][3] While direct in vivo studies on this specific compound are limited, research on structurally similar prenylated and methoxy-flavonoids provides a strong foundation for designing and implementing relevant animal models. This document outlines potential in vivo applications and detailed protocols for investigating the pharmacological properties of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, focusing on its likely anti-inflammatory, anti-cancer, and neuroprotective activities.

Predicted Biological Activities and Corresponding In Vivo Models

Based on the activities of related flavonoids, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is predicted to possess the following pharmacological properties, which can be investigated using the described animal models:

  • Anti-inflammatory Activity: Prenylated flavonoids are known to exhibit anti-inflammatory effects.[1][2][4]

  • Anticancer Activity: Many flavonoids, including those with prenyl and methoxy groups, have demonstrated cytotoxic and antiproliferative effects against cancer cell lines.[4][5]

  • Neuroprotective Effects: Certain methoxyflavones have shown potential in protecting against neuroinflammation and memory impairment.[6]

  • Antioxidant Activity: The flavonoid backbone is associated with antioxidant properties.[2][3]

  • Antimicrobial Activity: Prenylation can enhance the antimicrobial properties of flavonoids.[7]

Application Note 1: Investigation of Anti-inflammatory Activity

Animal Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.

Rationale: This is a widely used and well-characterized model to study acute inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory cascade, leading to the release of pro-inflammatory cytokines.

Key Endpoints:

  • Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum.

  • Assessment of inflammatory cell infiltration in lung and liver tissues (histopathology).

  • Evaluation of oxidative stress markers in tissues.

Experimental Protocol: LPS-Induced Systemic Inflammation

1. Animals: Male C57BL/6 mice, 8-10 weeks old. 2. Acclimatization: House animals for at least one week under standard conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water. 3. Groups (n=8 per group):

  • Vehicle Control (e.g., 0.5% carboxymethylcellulose)
  • LPS Control (1 mg/kg)
  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (Dose 1, e.g., 10 mg/kg) + LPS
  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (Dose 2, e.g., 25 mg/kg) + LPS
  • Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS 4. Dosing:
  • Administer the test compound or vehicle orally (p.o.) 1 hour before LPS challenge.
  • Administer LPS intraperitoneally (i.p.). 5. Sample Collection:
  • At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
  • Euthanize animals and collect lung and liver tissues. 6. Analysis:
  • Centrifuge blood to obtain serum and store at -80°C for cytokine analysis using ELISA kits.
  • Fix a portion of the tissues in 10% neutral buffered formalin for histopathological analysis (H&E staining).
  • Homogenize the remaining tissue for measurement of oxidative stress markers (e.g., MDA, SOD, GSH).

Application Note 2: Evaluation of Anticancer Activity

Animal Model: Xenograft tumor model in immunodeficient mice.

Rationale: This model allows for the in vivo assessment of a compound's ability to inhibit the growth of human cancer cells.

Key Endpoints:

  • Tumor volume and weight.

  • Survival analysis.

  • Immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers in tumor tissue.

Experimental Protocol: Xenograft Tumor Model

1. Animals: Female athymic nude mice (nu/nu), 6-8 weeks old. 2. Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions. 3. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 cells in 100 µL of Matrigel into the right flank of each mouse.
  • Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³. 4. Groups (n=8-10 per group):
  • Vehicle Control
  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (Dose 1, e.g., 25 mg/kg/day)
  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (Dose 2, e.g., 50 mg/kg/day)
  • Positive Control (e.g., a standard chemotherapeutic agent for the specific cancer type) 5. Dosing:
  • Administer the test compound or vehicle daily via oral gavage or intraperitoneal injection. 6. Monitoring:
  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
  • Monitor body weight and general health of the animals. 7. Termination:
  • Euthanize animals when tumors in the control group reach the maximum allowed size or after a predetermined study duration.
  • Excise tumors, weigh them, and process for histopathology and immunohistochemistry.

Application Note 3: Assessment of Pharmacokinetic Properties

Animal Model: Sprague-Dawley rats or C57BL/6 mice.

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development.

Key Endpoints:

  • Pharmacokinetic parameters: Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

  • Tissue distribution of the compound.

Experimental Protocol: Pharmacokinetic Study

1. Animals: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g). 2. Acclimatization: As previously described. 3. Groups (n=3-5 per time point):

  • Oral administration (e.g., 10 mg/kg)
  • Intravenous administration (e.g., 1 mg/kg, for bioavailability determination) 4. Formulation:
  • For oral administration, prepare a suspension in a suitable vehicle (e.g., 0.5% CMC).
  • For intravenous administration, dissolve in a vehicle suitable for injection (e.g., saline with a co-solvent). 5. Dosing and Sampling:
  • Administer the compound via oral gavage or tail vein injection.
  • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. 6. Plasma Preparation and Analysis:
  • Centrifuge blood to obtain plasma and store at -80°C.
  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in plasma.
  • Analyze plasma samples to determine the concentration-time profile. 7. Data Analysis:
  • Use pharmacokinetic software to calculate key parameters.

Quantitative Data from Structurally Similar Flavonoids

Due to the lack of direct in vivo data for the target compound, the following tables summarize pharmacokinetic and efficacy data from structurally related flavonoids to serve as a reference for dose selection and expected outcomes.

Table 1: Pharmacokinetic Parameters of Structurally Similar Flavonoids in Rodents

CompoundAnimal ModelDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)t1/2 (h)Reference
5,7-DimethoxyflavoneMice10Oral1870 ± 1190~0.5532 ± 1653.40 ± 2.80[8]
5,7,4'-TrimethoxyflavoneRats250 (extract)Oral550 - 8801 - 2-3 - 6[9]
5,7,4'-TrimethoxyflavoneRoosters100 (extract)Oral340 - 8301.17 - 1.83-2.03 - 2.60[10]

Table 2: In Vitro/Ex Vivo Anti-inflammatory Activity of Structurally Similar Flavonoids

CompoundCell ModelParameterIC50 (µM)Reference
6,3',4'-TrihydroxyflavoneRAW264.7 (2D)NO Inhibition22.1[11]
7,3',4'-TrihydroxyflavoneRAW264.7 (2D)NO Inhibition26.7[11]
5,6,4'-Trihydroxy-7,3'-dimethoxyflavoneRAW264.7NO Production~32-64[12]

Visualizations

Experimental Workflow for In Vivo Anti-inflammatory Study

G cluster_0 Preparation cluster_1 Experiment cluster_2 Sample Collection cluster_3 Analysis A Animal Acclimatization (C57BL/6 mice, 8-10 weeks) B Group Allocation (n=8 per group) A->B C Compound Formulation B->C D Oral Administration (Compound/Vehicle) C->D E Intraperitoneal Injection (LPS, 1 mg/kg) D->E F Blood Collection (2, 6, 24h post-LPS) E->F G Tissue Harvesting (Lung, Liver) E->G H Cytokine Measurement (ELISA) F->H I Histopathology (H&E Staining) G->I J Oxidative Stress Assays G->J

Caption: Workflow for the LPS-induced systemic inflammation model.

Proposed Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Compound 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Compound->IKK Proposed Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

While further in vitro characterization is recommended to confirm the primary biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, the provided application notes and protocols offer a robust framework for its in vivo evaluation. The data from structurally related compounds can guide dose selection and the establishment of expected outcomes. These studies will be critical in elucidating the therapeutic potential of this novel prenylated flavonoid.

References

Application Notes and Protocols for the Pharmacokinetic Study of 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone and Related Flavonoids in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific pharmacokinetic data for 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone in rodents is publicly available. The following application notes and protocols are based on studies of structurally similar prenylated and methoxylated flavonoids. This information is intended to serve as a comprehensive guide for designing and executing pharmacokinetic studies for the target compound and its analogues.

Application Notes

General Pharmacokinetic Profile of Prenylated and Methoxylated Flavonoids in Rodents

The pharmacokinetic profile of flavonoids is significantly influenced by their structural features, such as hydroxylation, methoxylation, and prenylation. Based on studies of related compounds, the following characteristics can be anticipated for 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone.

  • Absorption: Flavonoids generally exhibit low to moderate oral bioavailability.[1][2] The absorption of orally administered prenylated flavonoids can be limited but rapid, with maximal plasma concentrations (Cmax) often reached within 30 minutes to a few hours.[1][3] The lipophilic prenyl group may enhance tissue accumulation compared to non-prenylated parent compounds, even if overall absorption is lower.[4]

  • Distribution: Following absorption, these compounds tend to distribute extensively into tissues.[1][5] Studies on compounds like 5,7-dimethoxyflavone in mice show a large volume of distribution, indicating significant accumulation in tissues such as the gut, liver, kidney, and brain, with tissue concentrations often exceeding those in plasma.[3][6]

  • Metabolism: Flavonoids undergo extensive phase I and phase II metabolism, primarily in the liver and intestines.

    • Phase I Metabolism: O-demethylation of methoxy groups is a common metabolic pathway. For instance, metabolites of 5,7,3',4'-tetramethoxyflavone in rats include various hydroxylated and demethylated derivatives.[7]

    • Phase II Metabolism: The primary metabolic route is conjugation of hydroxyl groups with glucuronic acid (glucuronidation) and sulfate (sulfation).[2][8] After oral administration of fisetin (a tetrahydroxyflavone), the parent compound was only transiently present in serum, while its sulfate and glucuronide conjugates predominated.[8]

  • Excretion and Recirculation: Excretion occurs through both renal and biliary pathways. Many flavonoids and their metabolites are subject to enterohepatic recirculation, where they are excreted in bile, potentially deconjugated by gut microbiota, and then reabsorbed.[1][5] This process can lead to multiple peaks in the plasma concentration-time profile and prolong the elimination half-life.[2]

Data Presentation: Pharmacokinetic Parameters of Structurally Related Flavonoids in Rodents

The tables below summarize pharmacokinetic data from studies on flavonoids with structural similarities to the target compound. These values can provide a preliminary estimate for experimental design.

Table 1: Pharmacokinetic Parameters of Prenylflavonoids in Rats

CompoundDose & RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)T½ (h)Reference
Xanthohumol40 mg/kg (oral)~100 (female)~2.0--[1][9]
Xanthohumol10 mg/kg (IV)----[1][9]
Isoxanthohumol100 mg/kg (oral)----[2]

Note: Specific quantitative values for all parameters were not available in the provided search results. The bioavailability of Isoxanthohumol was noted to be approximately 4-5%.[2]

Table 2: Pharmacokinetic Parameters of Methoxylated Flavonoids in Rodents

CompoundAnimalDose & RouteCmax (ng/mL)Tmax (h)AUCt (h*ng/mL)T½ (h)Reference
5,7-DimethoxyflavoneMouse10 mg/kg (oral)1870 ± 1190< 0.5532 ± 1653.40 ± 2.80[3]

Experimental Protocols

Protocol for In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetics of a novel flavonoid following oral and intravenous administration in rats.

1.1. Animals and Housing:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: House animals in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment. Fast animals overnight (12 hours) before dosing, with free access to water.

1.2. Compound Formulation and Administration:

  • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline). The final concentration should be prepared to deliver a dose of 5-10 mg/kg.[1]

  • Oral (PO) Formulation: Suspend the test compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Prepare for a dose of 20-50 mg/kg.[8]

  • Administration:

    • IV: Administer the solution slowly via the tail vein.

    • PO: Administer the suspension via oral gavage.

1.3. Blood Sampling:

  • Schedule: Collect blood samples at predefined time points. For IV administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1][5] For PO administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1][5]

  • Procedure: Collect approximately 200 µL of blood from the tail vein into heparinized tubes at each time point.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.

1.4. Data Analysis:

  • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, clearance, and volume of distribution).[1][5]

Protocol for Bioanalytical Method (LC-MS/MS)

This protocol describes a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying flavonoids in rodent plasma.

2.1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS) (e.g., another flavonoid not present in the sample).[10]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2.2. LC-MS/MS Conditions:

  • Chromatography System: A standard HPLC or UPLC system.

  • Column: A C18 column (e.g., Agilent C18, 100 mm × 3 mm, 3.5 µm) is commonly used.[10]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[10]

  • Mass Spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the compound's structure.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for the analyte and the IS must be optimized by direct infusion.[10]

2.3. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[10]

Visualizations

Below are diagrams illustrating key workflows in a typical pharmacokinetic study.

G cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatize->fasting dosing Compound Administration (IV or Oral Gavage) fasting->dosing sampling Serial Blood Sampling (Tail Vein, Timed Intervals) dosing->sampling plasma Plasma Preparation (Centrifugation) sampling->plasma storage Sample Storage (-80°C) plasma->storage analysis Bioanalysis (LC-MS/MS Quantification) storage->analysis pk_calc Pharmacokinetic Analysis (NCA using Software) analysis->pk_calc report Data Reporting & Interpretation pk_calc->report

Caption: Experimental workflow for a rodent pharmacokinetic study.

G start Plasma Sample (50 µL) Stored at -80°C ppt Add 150 µL Acetonitrile with Internal Standard start->ppt vortex Vortex Mix (2 minutes) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Bioanalytical workflow for plasma sample processing.

References

Application Notes and Protocols for the Formulation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid, a class of compounds known for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The prenyl group typically enhances the lipophilicity of the flavonoid backbone, which can lead to increased interaction with cellular membranes and potentially greater biological efficacy compared to their non-prenylated counterparts. Proper formulation of this hydrophobic compound is critical for obtaining accurate and reproducible results in biological assays. These application notes provide detailed protocols for the solubilization and formulation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone for use in common in vitro biological assays.

Physicochemical Properties and Solubility

Due to the presence of the lipophilic prenyl group, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is expected to have low aqueous solubility. The hydroxyl groups can contribute to some polarity, but overall, the molecule is predominantly hydrophobic.

Table 1: Solubility and Storage Recommendations

ParameterRecommendation
Primary Solvent Dimethyl sulfoxide (DMSO)
Secondary Solvents Ethanol, Methanol
Stock Solution Concentration 10-50 mM in 100% DMSO
Storage of Solid Compound -20°C, protected from light and moisture
Storage of Stock Solution -20°C in small aliquots to avoid freeze-thaw cycles
Working Concentration in Assays Typically 0.1 - 100 µM
Final DMSO Concentration in Assays < 0.5% (v/v) to minimize solvent toxicity

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 20 mM stock solution of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO.

Materials:

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: The molecular weight of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (C22H22O7) is approximately 414.41 g/mol . To prepare 1 mL of a 20 mM stock solution, weigh out 8.29 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Formulation for Cell-Based Assays

This protocol outlines the preparation of working solutions for treating cells in culture. It is crucial to maintain a low final concentration of the organic solvent to prevent cytotoxicity.

Materials:

  • 20 mM stock solution of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to prepare a 200 µM working solution, dilute the 20 mM stock solution 1:100 in the medium. This helps to minimize precipitation when adding to the final culture volume.

  • Final Working Solution: Add the required volume of the intermediate or stock solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 2 mL of cell culture, add 1 µL of the 20 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. The final DMSO concentration in the vehicle control and the treated wells should be identical.

  • Mixing and Application: Gently mix the medium containing the compound or vehicle control before adding it to the cells.

Protocol 3: Formulation for Enzyme Inhibition Assays

This protocol describes the preparation of working solutions for a typical enzyme inhibition assay in a 96-well plate format.

Materials:

  • 20 mM stock solution of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO

  • Assay buffer (specific to the enzyme being studied)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated pipettes

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the assay buffer. It is often convenient to perform these dilutions directly in a 96-well plate.

  • Example Dilution Series: To prepare a 2-fold serial dilution starting from 100 µM, add the appropriate volume of the 20 mM stock to the assay buffer to make the highest concentration. Then, serially dilute this solution.

  • Enzyme and Substrate Addition: Add the enzyme and substrate to the wells containing the diluted compound and controls, according to the specific assay protocol.

  • Controls: Include a positive control (a known inhibitor of the enzyme) and a negative control (assay buffer with DMSO but no inhibitor).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone for a biological assay.

G Experimental Workflow for Flavonoid Formulation cluster_prep Preparation cluster_assay Assay Formulation cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve stock Prepare Stock Solution (20 mM) dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot dilute Prepare Working Dilutions aliquot->dilute control Prepare Vehicle Control add_to_assay Add to Biological System incubate Incubate add_to_assay->incubate measure Measure Biological Response incubate->measure analyze Data Analysis measure->analyze

Caption: General workflow for flavonoid formulation.

Proposed Signaling Pathway: Inhibition of NF-κB Signaling

Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a proposed mechanism of action for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

G Proposed Anti-inflammatory Mechanism via NF-κB Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB (p50/p65) IkappaB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Flavonoid->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) DNA->Genes Transcription

Application Notes and Protocols for Molecular Docking of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone is a prenylated flavonoid, a class of natural compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] The prenyl group often enhances the biological activity of the flavonoid scaffold.[3][4] Understanding the molecular interactions of this compound with specific protein targets is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides a detailed protocol for performing a molecular docking analysis of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone with two potential protein targets involved in inflammation and cancer: IκB kinase β (IKKβ) and Epidermal Growth Factor Receptor (EGFR) kinase domain.

Target Proteins

  • IκB kinase β (IKKβ): A key enzyme in the NF-κB signaling pathway, which is a central regulator of inflammation and is implicated in various diseases, including cancer.[5][6] Inhibition of IKKβ can block the activation of NF-κB.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development.[8]

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking.

Experimental Protocols

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone with IKKβ and EGFR kinase domain using AutoDock Vina.

1. Software and Resource Requirements:

  • AutoDock Vina: A widely used open-source program for molecular docking.[6][9]

  • MGLTools/AutoDock Tools: For preparing protein and ligand files.

  • Open Babel: For converting chemical file formats and energy minimization.

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.[10][11]

  • PubChem or other chemical databases: For obtaining the 3D structure of the ligand.

2. Ligand Preparation:

  • Obtain the 3D structure of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone from a chemical database like PubChem in SDF or MOL2 format.

  • Use Open Babel to convert the ligand file to PDB format and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges for the ligand.

  • Define the rotatable bonds in the ligand.

  • Save the prepared ligand in PDBQT format.

3. Protein Preparation:

  • Download the crystal structures of the target proteins from the PDB. Suggested PDB IDs:

    • IKKβ: 4KIK[11]

    • EGFR Kinase Domain: 2GS6, 5UGB[12][13]

  • Open the PDB file in a molecular viewer and remove all non-essential molecules, including water, co-factors, and existing ligands.

  • Using AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.

  • Save the prepared protein in PDBQT format.

4. Grid Box Generation:

  • Identify the active site of the target protein. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature.

  • In AutoDock Tools, define the grid box dimensions to encompass the entire active site. A grid box size of 25 x 25 x 25 Å is often a good starting point.

  • Record the coordinates of the center of the grid box and the dimensions.

5. Molecular Docking with AutoDock Vina:

  • Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box center coordinates, and dimensions.

  • Run the AutoDock Vina docking simulation from the command line.

  • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

6. Analysis of Docking Results:

  • Visualize the docking results using PyMOL or Discovery Studio Visualizer.

  • Analyze the binding poses and identify the one with the lowest binding energy.

  • Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

Data Presentation

Since no specific experimental data exists for the molecular docking of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone, the following tables present representative data from studies on structurally similar flavonoids docked with IKKβ and EGFR. This data can serve as a benchmark for expected binding affinities.

Table 1: Representative Docking Scores of Flavonoids with IKKβ

Flavonoid CompoundPDB ID of IKKβDocking Score (kcal/mol)Reference
(-)-8-prenylnaringeninNot Specified-10.38[14]
HesperetinNot Specified-6.9[15]
EriodictyolNot Specified-6.7[15]
Gallic Acid1SVC-7.01[16]

Table 2: Representative Docking Scores of Flavonoids with EGFR Kinase Domain

Flavonoid CompoundPDB ID of EGFRDocking Score (kcal/mol)Reference
Tupichinols ENot Specified- (1.4x Osimertinib)[7]
ApigeninNot SpecifiedHigh Binding Energy[17]
LTS00588051M17Comparable to known inhibitors[18]
LTS01145521M17Comparable to known inhibitors[18]

Signaling Pathways

The following diagrams illustrate the NF-κB and EGFR signaling pathways, highlighting the potential points of intervention for 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates proteasome Proteasome IkappaB->proteasome Ubiquitination & Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB IκB-NF-κB Complex IkappaB_NFkappaB->IkappaB IkappaB_NFkappaB->NFkappaB Releases flavone 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone flavone->IKK_complex Inhibits DNA DNA NFkappaB_nuc->DNA Binds to gene_transcription Gene Transcription (Inflammation, Proliferation) DNA->gene_transcription

Caption: The NF-κB signaling pathway and the potential inhibitory action of the flavonoid on IKKβ.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer RAS RAS EGFR_dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates flavone 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone flavone->EGFR_dimer Inhibits Kinase Activity transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->transcription_factors Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: The EGFR signaling pathway and the potential inhibitory action of the flavonoid on the EGFR kinase domain.

Conclusion

This document provides a comprehensive guide for researchers interested in investigating the molecular interactions of 5,7,4'-Trihydroxy-3',6-dimethoxy-3-prenylflavone with potential protein targets. The detailed protocol for molecular docking using AutoDock Vina, along with representative data and signaling pathway diagrams, offers a solid foundation for in silico analysis. These computational predictions can guide further experimental validation and contribute to the development of novel therapeutic agents based on this promising natural product.

References

Application Notes and Protocols: Gene Expression Analysis Following Treatment with 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, comprehensive studies detailing the specific effects of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone on global gene expression are limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally similar flavonoids and provide a robust framework for investigating the molecular mechanisms of this compound. The included data are hypothetical and for illustrative purposes.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds with a wide range of pharmacological activities.[1] 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a unique flavonoid whose biological effects are an emerging area of interest. Structurally related flavonoids have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties, which are often attributed to their ability to modulate gene expression and key cellular signaling pathways.[1][2] Understanding the molecular targets and mechanisms of action of this specific prenylflavone is crucial for its potential development as a therapeutic agent.

This document provides detailed experimental protocols for a comprehensive analysis of gene expression changes in response to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone treatment, from cell culture to bioinformatic analysis.

Data Presentation: Hypothetical Gene Expression Changes

The following tables represent a framework for presenting quantitative data from gene expression analysis experiments.

Table 1: Hypothetical RNA-Sequencing Data of Differentially Expressed Genes in a Cancer Cell Line Treated with 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (25 µM for 24 hours)

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
IL6Interleukin 6-2.580.0001Down-regulated
TNFTumor Necrosis Factor-2.150.0005Down-regulated
CCND1Cyclin D1-1.890.001Down-regulated
BCL2B-cell lymphoma 2-1.750.002Down-regulated
VEGFAVascular Endothelial Growth Factor A-1.600.003Down-regulated
CDKN1ACyclin Dependent Kinase Inhibitor 1A1.950.0008Up-regulated
GADD45AGrowth Arrest and DNA Damage Inducible Alpha1.820.0012Up-regulated

Table 2: Hypothetical qRT-PCR Validation of RNA-Seq Data

Gene SymbolLog2 Fold Change (RNA-Seq)Log2 Fold Change (qRT-PCR)Standard Deviation (qRT-PCR)
IL6-2.58-2.450.15
TNF-2.15-2.050.12
CCND1-1.89-1.920.18
CDKN1A1.952.050.21

Key Signaling Pathways Modulated by Related Flavonoids

Based on studies of similar flavonoids, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is anticipated to influence critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.[2][3][4]

NF_kB_Pathway cluster_nucleus Nucleus Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone IKK IKK Complex Flavonoid->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF, IL-6, COX-2) NFkB_n->Genes Activation

Caption: Inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone PI3K PI3K Flavonoid->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow

A typical workflow for analyzing gene expression changes after treatment with the flavonoid is outlined below.

Experimental_Workflow cluster_bioinformatics Bioinformatic Pipeline A 1. Cell Culture & Treatment B 2. RNA Extraction A->B C 3. RNA Quality Control (e.g., Agilent Bioanalyzer) B->C D 4. Library Preparation (poly-A selection, cDNA synthesis) C->D E 5. Next-Generation Sequencing (e.g., Illumina NovaSeq) D->E F 6. Bioinformatic Analysis E->F G 7. Validation by qRT-PCR F->G F1 Quality Control (FastQC) F2 Read Alignment (STAR) F1->F2 F3 Quantification (RSEM) F2->F3 F4 Differential Expression (DESeq2) F3->F4

Caption: Gene expression analysis workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., human cancer cells or macrophages) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare a stock solution of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM). The final DMSO concentration in the medium should not exceed 0.1%.

  • Control: Treat control wells with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

Total RNA Extraction
  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit).

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen kit (e.g., NZY Total RNA Isolation kit).[5]

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.[5]

  • Elution: Elute the purified RNA in RNase-free water.

RNA Quality and Quantity Assessment
  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Integrity Check: Assess the RNA integrity using an Agilent 2100 Bioanalyzer. High-quality RNA will have an RNA Integrity Number (RIN) ≥ 8.

RNA Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This typically involves:

    • poly-A mRNA selection.

    • mRNA fragmentation.

    • First and second-strand cDNA synthesis.

    • Adenylation of 3' ends.

    • Ligation of adapters.

    • PCR amplification of the library.

  • Quality Control: Validate the quality and size distribution of the prepared libraries using a Bioanalyzer.

  • Sequencing: Perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using FastQC.[5]

  • Trimming: Remove adapter sequences and low-quality reads using a tool like Trimmomatic.[5]

  • Alignment: Align the trimmed reads to a reference genome (human or mouse) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.

  • Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups using a package like DESeq2 or edgeR in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 are typically considered significant.

  • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological processes and pathways affected by the treatment.

Validation by Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Transcriptor First-Strand cDNA Synthesis Kit).[6]

  • Primer Design: Design primers for a selection of differentially expressed genes and at least one stable housekeeping gene (e.g., GAPDH, B2M) for normalization.[6]

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix and run on a real-time PCR system.[6][7]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[7] Compare the qRT-PCR results with the RNA-seq data to validate the findings.

Table 3: Example of Primers for qRT-PCR Validation

Gene SymbolForward Primer (5' to 3')Reverse Primer (5' to 3')
IL6GGTACATCCTCGACGGCATCTGTGCCTCTTTGCTGCTTTCAC
TNFCCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
CCND1GCTGCGAAGTGGAAACCATCCCTCCTTCTGCACACATTTGAA
CDKN1ATGTCCGTCAGAACCCATGCAAAGTCGAAGTTCCATCGCTC
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

References

Application Notes and Protocols for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid with significant potential for drug discovery. This document provides a comprehensive overview of its putative biological activities, drawing upon evidence from structurally related compounds due to the limited direct research on this specific flavone. The primary activities discussed include its potential anticancer, anti-inflammatory, and antimicrobial effects. This guide aims to serve as a foundational resource by summarizing available data, presenting detailed experimental protocols for key assays, and visualizing potential molecular mechanisms. While direct quantitative data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is scarce, this document extrapolates from closely related flavonoids to propose likely biological functions and methodologies for future investigation.

Core Biological Activities

Based on the chemical structure of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and data from analogous flavonoids, its primary biological activities are predicted to be in the realms of anticancer, anti-inflammatory, and antimicrobial applications. The presence of a prenyl group and multiple hydroxyl and methoxy substitutions on the flavone backbone is characteristic of flavonoids with significant bioactivity. Prenylation, in particular, is known to enhance the cytotoxic, antibacterial, and anti-inflammatory properties of flavonoids.

Anticancer Potential

Prenylated flavonoids are known to exhibit potent antiproliferative activity against a variety of cancer cell lines.[1][2][3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Flavonoids can modulate key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways.[4][5][6]

Table 1: Antiproliferative Activity of Structurally Related Flavonoids

CompoundCancer Cell LineAssayIC50 (µM)
XanthohumolBreast (MDA-MB-231)MTT Assay7.8
XanthohumolProstate (PC-3)MTT Assay9.2
5,7-dimethoxyflavoneLiver (HepG2)MTT Assay25
5,6,7-trimethoxyflavone derivative (3c)Pancreatic (Aspc-1)CTG Assay5.30
5-Hydroxy-3',4',6,7-tetramethoxyflavoneGlioblastoma (U87MG)Trypan Blue~20

Note: This data is for structurally similar compounds and serves as a reference.

Anti-inflammatory Properties

Flavonoids are well-documented for their anti-inflammatory effects.[7] They can inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8] Furthermore, they can suppress the production of pro-inflammatory cytokines by inhibiting signaling pathways such as the NF-κB pathway.[9][10]

Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids

CompoundTarget/AssayCell LineIC50
LuteoliniNOS inhibitionMacrophages~5 µM
ApigeninCOX-2 inhibitionColon cancer cells~10 µM
IsoorientinNF-κB inhibitionMacrophages8.9 µg/mL
IsorientinNF-κB inhibitionMacrophages12 µg/mL

Note: This data is for structurally similar compounds and serves as a reference.

Antimicrobial Activity

The structural features of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone suggest potential antimicrobial activity. Flavonoids can act against a broad spectrum of microorganisms, including bacteria and fungi.[11] Their mechanisms of action can include disruption of the microbial cell membrane, inhibition of nucleic acid synthesis, and inhibition of energy metabolism.

Table 3: Antimicrobial Activity of Structurally Related Flavonoids

CompoundMicroorganismMIC (µg/mL)
Sophoraflavanone BStaphylococcus aureus (MRSA)15.6-31.25
AllicinStreptococcus pneumoniae (MDR)32-64
QuercetinStaphylococcus aureus1.6-3.2 (MBC)
Syzygium aromaticum extractStaphylococcus aureus6.25

Note: This data is for structurally similar compounds and serves as a reference.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Cell Viability (MTT) Assay

This protocol describes a standard method for determining the cytotoxic effects of the flavonoid on cancer cell lines.[12]

MTT_Workflow

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare all reagents as per the manufacturer's instructions.

  • Add the reaction mixture containing assay buffer, heme, and the fluorometric probe to the wells of a 96-well plate.

  • Add the diluted flavonoid or positive control to the respective wells.

  • Add the purified COX-2 enzyme solution to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the arachidonic acid solution.

  • Immediately measure the fluorescence in a kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the flavonoid that inhibits the visible growth of a microorganism using the broth microdilution method. [13][14] Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of flavonoid in broth C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate for 18-24h C->D E Visually assess for growth and determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the flavonoid in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the flavonoid in MHB.

  • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the standardized inoculum in MHB to the final required concentration.

  • Inoculate each well (except the sterility control) with the bacterial suspension. Include a growth control (no flavonoid) and a solvent control (DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the flavonoid at which there is no visible growth (turbidity).

Signaling Pathways

Inhibition of NF-κB Signaling Pathway

Flavonoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. [15][16]Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and can sensitize cancer cells to apoptosis.

Diagram of NF-κB Signaling Inhibition

NFkB_Pathway cluster_nucleus Nuclear Events Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor activates IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory & Survival Genes Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Flavonoid->IKK inhibits NFkB_n->Genes activates transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by the flavonoid.

Induction of Apoptosis

Flavonoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. [17][18][19]This leads to the activation of caspases, which are the executioners of apoptosis.

Diagram of Apoptosis Induction

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone DR Death Receptors (e.g., Fas, TRAIL-R) Flavonoid->DR Bax ↑ Bax ↓ Bcl-2 Flavonoid->Bax C8 Caspase-8 activation DR->C8 C3 Caspase-3 activation (Executioner Caspase) C8->C3 Mito Mitochondria CytC Cytochrome c release Mito->CytC Bax->Mito C9 Caspase-9 activation CytC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Proposed mechanisms of apoptosis induction by the flavonoid.

References

Troubleshooting & Optimization

improving solubility of 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone for bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues encountered when preparing 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone for experimental use.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, like many flavonoids, has low aqueous solubility due to its hydrophobic prenyl group and aromatic rings. The chosen solvent may not be appropriate for this lipophilic compound.[1][2]

  • Troubleshooting Steps:

    • Select an appropriate organic solvent: Start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for dissolving both polar and nonpolar compounds for in vitro assays.[3] Other options include ethanol, methanol, or acetone.[2][4][5]

    • Use gentle heating: Warming the solution to 37°C may increase the rate of dissolution. Avoid excessive heat, as it can degrade the compound.

    • Increase agitation: Use a vortex mixer or sonication to aid in the dissolution process.

    • Consult solubility data for similar compounds: If the compound still does not dissolve, refer to the solubility data for structurally related flavonoids to identify more suitable solvents (see Table 1).

Issue 2: Precipitation occurs when the stock solution is added to the aqueous assay medium.

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too low to maintain the solubility of the flavonoid. This is a common issue when diluting a highly concentrated stock solution into an aqueous buffer or medium.

  • Troubleshooting Steps:

    • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent in your assay is sufficient to keep the compound in solution, but low enough to avoid cellular toxicity. For DMSO, this is typically below 0.5%, and ideally at or below 0.1%.[6][7][8][9]

    • Prepare an intermediate dilution: Instead of adding the high-concentration stock directly to the final volume, create an intermediate dilution in a mixture of solvent and medium to gradually decrease the solvent concentration.

    • Consider formulation strategies: For long-term experiments or in vivo studies, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins, which can form inclusion complexes with flavonoids to enhance their aqueous solubility, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[10][11][12][13][14]

Issue 3: High background signal or unexpected biological activity in vehicle control wells.

  • Possible Cause: The concentration of the solvent used as a vehicle control is exerting its own biological effects on the cells. Even at low concentrations, DMSO is not inert and can influence cellular processes.[3][9]

  • Troubleshooting Steps:

    • Determine the No-Effect Concentration: Run a dose-response curve with the solvent alone on your specific cell line to identify the highest concentration that does not significantly affect cell viability, proliferation, or key signaling pathways relevant to your study.[9]

    • Match Solvent Concentrations: Ensure that the final solvent concentration is identical across all experimental and control wells.[9]

    • Minimize Exposure Time: Reduce the incubation time of cells with solvent-containing media as much as possible without compromising the experimental endpoint.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent for dissolving flavonoids for in vitro bioassays due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with water and cell culture media.[3] However, the optimal solvent can depend on the specific experimental conditions and cell line. Other organic solvents like ethanol, methanol, and acetone can also be effective.[2][15]

Q2: What is the maximum concentration of DMSO that is safe for cells in culture?

A2: The safe concentration of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to avoid significant cytotoxicity.[6][7][8] Some sensitive cell lines may require even lower concentrations, such as 0.1%.[9] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent concentration.[9]

Q3: Can I use heat to dissolve the compound?

A3: Gentle heating (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the flavonoid.

Q4: What are some alternative methods to improve solubility if standard solvents fail?

A4: If standard organic solvents are not sufficient or if you need to avoid them, several alternative strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, forming a water-soluble inclusion complex.[10][11][12] Beta-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.[10][12]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility more than a single solvent.[16]

  • pH modification: Adjusting the pH of the solution can increase the solubility of ionizable compounds. However, this must be done carefully to ensure the pH is compatible with your bioassay.[16]

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[14][16][17][18]

Quantitative Data

Table 1: Solubility of Structurally Related Flavonoids in Common Organic Solvents

FlavonoidSolventTemperature (°C)Solubility (mmol/L)
QuercetinAcetone5080
QuercetinAcetonitrile505.40
HesperetinAcetonitrile5085
NaringeninAcetonitrile5077

Data sourced from Chebil et al. (2007).[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standard method for preparing a concentrated stock solution of a poorly soluble flavonoid.

Materials:

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (Molecular Weight: 398.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out 3.98 mg of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, proceed to the next steps.

  • Place the tube in a 37°C water bath or incubator for 10-15 minutes. Intermittently vortex the solution during this time.

  • If dissolution is still incomplete, place the tube in a sonicator bath for 5-10 minutes.

  • Once the compound is fully dissolved, the stock solution can be stored at -20°C or -80°C for long-term use. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[19]

Note: When preparing final dilutions for your bioassay, ensure the final DMSO concentration remains within the non-toxic range for your specific cell line (typically ≤ 0.5%).[6][7][8][9]

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to your experiments with 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

G start Start: Prepare Flavonoid Solution stock Prepare 10-100 mM Stock in 100% DMSO start->stock dissolved Does it dissolve? stock->dissolved sonicate Apply gentle heat (37°C) and/or sonication dissolved->sonicate No alternative Consider Alternative Solvents (Ethanol, Acetone) or Formulation Strategies (e.g., Cyclodextrins) dissolved->alternative dilute Dilute stock solution in aqueous medium for assay dissolved->dilute Yes sonicate->dissolved precipitate Does it precipitate? dilute->precipitate proceed Proceed with Bioassay precipitate->proceed No adjust Adjust final DMSO concentration (keep <0.5%) Use intermediate dilution steps precipitate->adjust Yes adjust->dilute

Caption: Workflow for Solubilizing Flavonoids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Flavonoid->IKK inhibits NFkB_active Active NF-κB (p65/p50) Flavonoid->NFkB_active inhibits translocation ROS ROS Flavonoid->ROS scavenges IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p65/p50 + IκB) NFkB_complex->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene induces transcription

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

References

Technical Support Center: Stability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone when dissolved in dimethyl sulfoxide (DMSO). While specific stability data for this particular flavonoid is not extensively available in published literature, this resource applies established principles of flavonoid and small molecule stability in DMSO to guide researchers.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO solution?

A1: While specific data is limited, flavonoids as a class of compounds can be susceptible to degradation. The stability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO will be influenced by storage conditions such as temperature, water content in the DMSO, and exposure to light. For many related compounds, storage in DMSO at low temperatures (-20°C or -80°C) can maintain stability for extended periods.

Q2: What are the primary factors that can affect the stability of this flavonoid in DMSO?

A2: Several factors can impact the stability of chemical compounds dissolved in DMSO:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can be a more significant factor in compound degradation than oxygen.[1] It is recommended to use anhydrous DMSO and minimize exposure to atmospheric moisture.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] Long-term storage at room temperature can lead to significant compound loss.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can potentially lead to compound degradation or precipitation. However, studies have shown that many compounds are stable through multiple freeze-thaw cycles.[1]

  • Light Exposure: Flavonoids can be sensitive to light, which may induce photochemical degradation.[1]

  • pH: The pH of the solution can influence the stability of flavonoids.

Q3: How should I prepare and store my 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone DMSO stock solutions?

A3: To maximize stability, follow these guidelines:

  • Solvent: Use high-purity, anhydrous DMSO to minimize reactions with impurities and water.[1]

  • Storage Temperature: For long-term storage, it is best to store stock solutions at -20°C or -80°C. For short-term storage, 4°C is acceptable.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1]

  • Container: Store solutions in amber glass or polypropylene vials to protect them from light.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation observed in the DMSO stock solution upon thawing. The compound may have limited solubility at lower temperatures or has degraded.Gently warm the solution and vortex to redissolve. If precipitation persists, it may indicate degradation or exceeding the solubility limit. Consider preparing a fresh, lower concentration stock solution.
Inconsistent results in biological assays. The compound may be degrading in the DMSO stock solution or under assay conditions.Perform a stability check of your stock solution using a method like HPLC. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
Color change in the DMSO stock solution over time. This can be an indicator of compound degradation.Discard the stock solution and prepare a fresh one. Investigate the storage conditions for potential issues like light exposure or temperature fluctuations.

Experimental Protocols

Protocol 1: General Stability Assessment of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO

This protocol outlines a general method to monitor the stability of the flavonoid in a DMSO solution over time.

Materials:

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (solid)

  • Anhydrous DMSO, HPLC grade

  • HPLC or LC-MS system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Amber vials

Procedure:

  • Preparation of Stock Solution (Time Zero):

    • Accurately weigh the flavonoid and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your T=0 sample.

    • Immediately analyze this fresh stock solution via HPLC or LC-MS to determine the initial purity and peak area. This will serve as your reference.

  • Storage Conditions:

    • Aliquot the remaining stock solution into multiple amber vials.

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Analyze the sample by HPLC or LC-MS using the same method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the flavonoid at each time point to the T=0 peak area to determine the percentage of compound remaining.

    • Observe the appearance of any new peaks, which may indicate degradation products.

    • Summarize the data in a table for easy comparison.

Data Presentation:

Table 1: Stability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in DMSO

Storage ConditionTime PointPurity (%)Degradation Products Observed
-80°C099.5None
1 Month
3 Months
-20°C099.5None
1 Month
3 Months
4°C099.5None
1 Week
1 Month
Room Temperature099.5None
24 Hours
1 Week

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Results start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock t0_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->t0_analysis storage_neg80 -80°C t0_analysis->storage_neg80 Aliquot & Store storage_neg20 -20°C t0_analysis->storage_neg20 Aliquot & Store storage_4 4°C t0_analysis->storage_4 Aliquot & Store storage_rt Room Temp t0_analysis->storage_rt Aliquot & Store tp_analysis Analyze Aliquots at Time Points (e.g., 1, 4, 12 weeks) storage_neg80->tp_analysis storage_neg20->tp_analysis storage_4->tp_analysis storage_rt->tp_analysis data_analysis Compare to T=0 Calculate % Remaining tp_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of a compound in DMSO solution.

References

preventing degradation of 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in cell culture. Our goal is to help you ensure the stability and integrity of this compound throughout your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and why is its stability in cell culture a concern?

A1: 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a prenylated flavonoid. Flavonoids are a class of natural compounds known for their diverse biological activities. However, like many flavonoids, they can be unstable in aqueous solutions such as cell culture media. Degradation can lead to a decrease in the effective concentration of the compound, potentially leading to inaccurate and misleading experimental outcomes. The prenyl group generally increases the lipophilicity of the flavonoid, which can enhance its interaction with cell membranes but may also influence its stability.[1][2]

Q2: What are the primary factors that can cause the degradation of this flavonoid in my cell culture experiments?

A2: Several factors can contribute to the degradation of flavonoids in cell culture media:

  • pH: The pH of the cell culture medium (typically around 7.4) can promote the degradation of certain flavonoids.[3]

  • Temperature: Standard cell culture incubation temperatures (37°C) can accelerate the degradation process.[4][5][6]

  • Light: Exposure to light, especially UV light, can induce photochemical degradation.

  • Oxidation: Components in the cell culture medium, as well as the presence of oxygen, can lead to oxidative degradation of the flavonoid structure.[7]

  • Enzymatic Activity: If using serum-containing media, enzymes present in the serum may metabolize the flavonoid.

Q3: How can I tell if 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is degrading in my cell culture medium?

A3: Visual inspection of the medium for color changes or precipitation can be an initial indicator. However, the most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time. The appearance of new peaks in the chromatogram may suggest the formation of degradation products.[7]

Q4: What is the role of the prenyl group in the stability of this flavonoid?

A4: The prenyl group is a lipophilic (fat-loving) moiety that generally increases the affinity of the flavonoid for cellular membranes.[1][8] This can enhance its biological activity. While prenylation can sometimes improve stability, the overall effect depends on the specific structure of the flavonoid and the experimental conditions. It is crucial to experimentally determine the stability of the prenylated flavonoid in your specific cell culture setup.

Q5: Can I use antioxidants to prevent the degradation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone?

A5: While adding antioxidants might seem like a straightforward solution, it can also complicate your experimental system by introducing confounding variables. A better approach is to minimize exposure to factors that promote degradation (light, oxygen) and to prepare fresh solutions of the flavonoid for each experiment. If you do consider using an antioxidant, its potential effects on your cells and its interaction with the flavonoid must be carefully evaluated.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker than expected biological activity Degradation of the flavonoid in the stock solution or cell culture medium.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.- Prepare working dilutions in cell culture medium immediately before use.- Perform a time-course experiment to assess the stability of the flavonoid in your specific cell culture medium at 37°C using HPLC.
Color change or precipitation in the cell culture medium after adding the flavonoid - Poor solubility of the flavonoid at the working concentration.- Degradation of the flavonoid leading to the formation of insoluble products.- Interaction with components of the cell culture medium.- Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the flavonoid is low (typically <0.1%) and non-toxic to the cells.- Test the solubility of the flavonoid in the cell culture medium at different concentrations before conducting the experiment.- If precipitation occurs upon incubation, consider using a lower concentration or preparing fresh medium with the compound for each time point of a long-term experiment.
High variability between replicate experiments Inconsistent handling and storage of the flavonoid stock solution.- Pipetting errors.- Differences in incubation times or conditions.- Standardize the protocol for preparing and handling the flavonoid solutions.- Use calibrated pipettes and ensure thorough mixing when preparing dilutions.- Maintain consistent incubation conditions (temperature, CO2 levels, and duration) for all experiments.
Appearance of unexpected cellular effects - The observed effects may be due to degradation products rather than the parent flavonoid.- The flavonoid may have off-target effects.- Characterize the degradation products using techniques like LC-MS to understand their potential biological activity.- Include appropriate controls in your experiments, such as vehicle-treated cells and cells treated with a known inactive analog if available.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a concentrated stock solution of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and store it under optimal conditions to minimize degradation.

Materials:

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

Methodology:

  • Accurately weigh the desired amount of the flavonoid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Assessment of Flavonoid Stability in Cell Culture Medium

Objective: To determine the stability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in a specific cell culture medium over time.

Materials:

  • Prepared stock solution of the flavonoid in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

Methodology:

  • Prepare a working solution of the flavonoid in your cell culture medium at the final concentration used in your experiments.

  • Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • At each designated time point, remove one tube and immediately process it for HPLC analysis. If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins. Analyze the supernatant.

  • Analyze the samples by HPLC to quantify the remaining concentration of the parent flavonoid.

  • Plot the percentage of the remaining flavonoid against time to determine its stability profile.

Data Presentation:

Table 1: Stability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in Cell Culture Medium at 37°C

Time (hours)Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Measured Concentration][%]
4[Measured Concentration][%]
8[Measured Concentration][%]
24[Measured Concentration][%]
48[Measured Concentration][%]

Visualizations

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone require experimental validation, many flavonoids are known to possess antioxidant and anti-inflammatory properties. A plausible mechanism of action is the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates Flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Flavonoid->IKK Inhibits NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkB_complex Phosphorylates IκBα Phospho_IkB P-IκBα IkB IκBα NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_IkB_complex->NFkB_active Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Phospho_IkB->Ub_Proteasome Targets for Ub_Proteasome->IkB Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, IL-6) Transcription->Inflammatory_Genes Stability_Workflow Start Start: Prepare Flavonoid Stock Solution Spike Spike Cell Culture Medium with Flavonoid Start->Spike Aliquots Create Aliquots for Each Time Point Spike->Aliquots Incubate Incubate at 37°C, 5% CO2 Aliquots->Incubate Time_Points Collect Samples at 0, 2, 4, 8, 24, 48 hours Incubate->Time_Points Process Process Samples (Protein Precipitation if needed) Time_Points->Process HPLC Analyze by HPLC Process->HPLC Analyze Quantify Remaining Flavonoid and Analyze Data HPLC->Analyze End End: Determine Stability Profile Analyze->End

References

Technical Support Center: Optimizing Flavonoid Extraction from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of flavonoids from Dodonaea viscosa.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting flavonoids from Dodonaea viscosa?

A1: The most frequently employed methods for flavonoid extraction from Dodonaea viscosa include conventional techniques like maceration and soaking, as well as modern methods such as ultrasound-assisted extraction (UAE).[1][2][3] UAE has been shown to be highly effective in enhancing the extraction of phenolic and flavonoid compounds.[1][4]

Q2: Which solvents are most effective for extracting flavonoids from this plant?

A2: The choice of solvent significantly impacts the extraction yield. Methanol has been identified as a highly effective solvent for extracting flavonoids and phenolic compounds from Dodonaea viscosa, demonstrating superior performance compared to ethyl acetate and chloroform.[1] Ethanol (70%) has also been successfully used in maceration processes to obtain flavonoid-rich fractions.[5] The polarity of the solvent plays a crucial role, with more polar solvents generally being more efficient in extracting flavonoids.[1][6]

Q3: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of flavonoids from Dodonaea viscosa?

A3: Optimal conditions for UAE have been determined to be:

  • Solvent: Methanol[1]

  • Extraction Time: 15 minutes[1]

  • Ultrasound Amplitude: 40%[1]

  • Ultrasound Mode: Pulsed[1]

Under these conditions, a total flavonoid content of 125.78 mg QE/g of dry extract and a total phenolic content of 176.63 mg GAE/g of dry extract have been reported.[1][4]

Q4: How can I quantify the total flavonoid content in my extract?

A4: A common spectrophotometric method involves the use of aluminum chloride. In this method, the extract is mixed with methanol, 1% aluminum chloride, and 1 M potassium acetate solution. After an incubation period, the absorbance is measured at 430 nm. The total flavonoid content is then typically expressed as quercetin equivalents (mg QE/g of extract).[1]

Q5: How can I identify and quantify specific flavonoids like quercetin and kaempferol?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for the identification and quantification of specific flavonoids. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, water, and phosphoric acid.[5] Detection is typically set at 270 nm. By comparing the retention times and peak areas with known standards of quercetin and kaempferol, their concentrations in the extract can be determined.[5][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Flavonoid Yield Inefficient Extraction Method: Maceration or simple soaking may not be sufficient for optimal extraction.Switch to a more advanced technique: Employ Ultrasound-Assisted Extraction (UAE) to enhance cell wall disruption and solvent penetration.[1][8]
Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to effectively solubilize the target flavonoids.Use a more polar solvent: Methanol has been shown to be highly effective.[1] A 70% ethanol solution is also a good alternative. Experiment with different solvent systems to find the best fit for your specific flavonoid profile.
Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short.Increase extraction time: For UAE, 15 minutes has been found to be optimal.[1] For maceration, extraction times of up to 72 hours have been reported.[5]
Inadequate Sample Preparation: Improperly ground plant material can limit solvent access to the cells.Ensure fine pulverization: Grind the dried plant material into a coarse or fine powder to increase the surface area for extraction.
Degradation of Flavonoids Excessive Temperature: High temperatures during extraction or drying can lead to the degradation of thermolabile flavonoids.Control the temperature: When using methods that involve heat, monitor and control the temperature to avoid degradation. For aqueous extractions, temperatures above 50°C may lead to decreased flavonoid yield.[9] Shade-drying the plant material is recommended over oven-drying at high temperatures.[5]
Inconsistent Results Variability in Plant Material: The concentration of flavonoids can vary depending on the geographical location, season of collection, and plant part used.[10][11]Standardize plant material: Whenever possible, use plant material from the same source, collected at the same time of year. Document the specifics of the plant material used in your experiments.
Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or time can lead to different yields.Maintain consistent protocols: Strictly adhere to the established extraction protocol for all samples to ensure reproducibility.

Data Presentation

Table 1: Influence of Ultrasound-Assisted Extraction (UAE) Parameters on Total Phenolic and Flavonoid Content

ParameterVariationTotal Phenolic Content (mg GAE/g Extract)Total Flavonoid Content (mg QE/g Extract)Reference
Extraction Time (min) 5--[1]
10--[1]
1593.64106.35[1]
Ultrasound Amplitude (%) 2093.64106.35[1]
3097.07111.21[1]
40106.34115.01[1]
Ultrasound Mode Continuous--[1]
Pulsed106.35115.01[1]
Solvent Ethyl Acetate--[1]
Chloroform--[1]
Methanol176.63125.78[1]

Table 2: Quantification of Specific Flavonoids in Ethyl Acetate Fraction by HPLC

FlavonoidConcentration (% w/w)Reference
Quercetin6.46[5][7]
Kaempferol0.132[5][7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions reported for maximizing flavonoid yield from Dodonaea viscosa.[1]

  • Sample Preparation: Shade-dry the leaves of Dodonaea viscosa and grind them into a powder.[2][5]

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add methanol as the extraction solvent.

    • Sonciate the mixture using a probe sonicator under the following conditions:

      • Ultrasound Amplitude: 40%

      • Ultrasound Mode: Pulsed (e.g., 10s On:10s Off)

      • Extraction Time: 15 minutes

  • Post-Extraction:

    • After sonication, filter the mixture through Whatman filter paper to remove solid debris.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 2: Maceration for Flavonoid-Rich Fraction

This protocol describes a conventional method for obtaining a flavonoid-rich fraction.[5]

  • Sample Preparation: Shade-dry the plant material and grind it into a coarse powder.

  • Initial Extraction:

    • Macerate the coarse powder with 70% ethanol at room temperature for 72 hours, with occasional agitation.

    • Combine the extracts from three successive 24-hour macerations.

    • Concentrate the combined extracts using a rotary evaporator to yield a solvent-free crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Partition the aqueous suspension with ethyl acetate.

    • Collect the ethyl acetate layer, which will contain the flavonoid-rich fraction.

    • Evaporate the ethyl acetate to obtain the dried flavonoid-rich fraction.

Protocol 3: Quantification of Total Flavonoid Content (TFC)

This protocol outlines the aluminum chloride colorimetric method.[1]

  • Sample Preparation: Prepare a solution of the plant extract in methanol.

  • Reaction Mixture:

    • In a volumetric flask, mix 0.5 mL of the sample aliquot with 1.5 mL of methanol.

    • Add 0.1 mL of 1% AlCl₃ and 0.1 mL of 1 M CH₃COOK solution.

    • Make up the volume to 5 mL with distilled water.

  • Incubation and Measurement:

    • Shake the solution and incubate at room temperature for 30 minutes.

    • Measure the absorbance at 430 nm using a spectrophotometer.

  • Calculation:

    • Prepare a calibration curve using quercetin as a standard.

    • Express the total flavonoid content as mg of quercetin equivalents per gram of dry extract (mg QE/g).

Visualizations

Experimental_Workflow_UAE cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing Start Collect Dodonaea viscosa leaves Dry Shade-dry leaves Start->Dry Grind Grind to a fine powder Dry->Grind Mix Mix powder with Methanol Grind->Mix Sonicate Sonicate: - 40% Amplitude - Pulsed Mode - 15 minutes Mix->Sonicate Filter Filter the mixture Sonicate->Filter Evaporate Concentrate with Rotary Evaporator Filter->Evaporate Extract Crude Flavonoid Extract Evaporate->Extract

Caption: Workflow for Ultrasound-Assisted Extraction of Flavonoids.

Troubleshooting_Logic Start Low Flavonoid Yield? CheckMethod Is the extraction method optimized? Start->CheckMethod CheckSolvent Is the solvent appropriate? CheckMethod->CheckSolvent Yes Solution_Method Action: Use UAE or other advanced methods CheckMethod->Solution_Method No CheckTime Is the extraction time sufficient? CheckSolvent->CheckTime Yes Solution_Solvent Action: Use Methanol or 70% Ethanol CheckSolvent->Solution_Solvent No CheckPrep Is the sample preparation adequate? CheckTime->CheckPrep Yes Solution_Time Action: Increase extraction time (e.g., 15 min for UAE) CheckTime->Solution_Time No Solution_Prep Action: Ensure fine powdering of plant material CheckPrep->Solution_Prep No Success Yield Optimized CheckPrep->Success Yes Solution_Method->CheckSolvent Solution_Solvent->CheckTime Solution_Time->CheckPrep Solution_Prep->Success

Caption: Troubleshooting flowchart for low flavonoid yield.

References

Technical Support Center: Chemical Synthesis of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of prenylated flavonoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data tables, and key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of prenylated flavonoids?

A1: The primary challenges include controlling regioselectivity (C- vs. O-prenylation and substitution at different ring positions like C-6 vs. C-8), achieving high yields, preventing unwanted side reactions, managing protective group chemistry, and purifying the final products from complex reaction mixtures.[1][2] Chemical synthesis can be complicated, inefficient, and time-consuming due to these factors.[2]

Q2: Why is regioselectivity a major issue?

A2: Flavonoid skeletons possess multiple nucleophilic sites (hydroxyl groups and electron-rich aromatic carbons). During prenylation, the prenyl group can attach to either a hydroxyl group (O-prenylation) or a carbon on the aromatic ring (C-prenylation).[3] Furthermore, C-prenylation can occur at different positions (e.g., C-6 or C-8), leading to a mixture of isomers that are often difficult to separate.[4] The choice of solvent, base, and catalyst plays a critical role in directing the reaction to the desired position.

Q3: What is the purpose of the Claisen-Cope rearrangement in this context?

A3: The Claisen-Cope rearrangement is a powerful and widely used method to achieve C-prenylation with high regioselectivity.[4][5] The strategy typically involves two steps: first, a hydroxyl group is O-prenylated to form a prenyl ether. Then, upon heating, this intermediate undergoes a[6][6]-sigmatropic rearrangement to move the prenyl group from the oxygen to an adjacent carbon on the aromatic ring (ortho-position), forming a stable C-C bond.[7] This method is often preferred over direct C-prenylation (e.g., Friedel-Crafts) to avoid the formation of multiple products.

Q4: Are there alternatives to chemical synthesis?

A4: Yes, biocatalysis using prenyltransferase enzymes is an emerging alternative.[2] These enzymes can offer high regioselectivity and stereoselectivity, overcoming some of the major limitations of chemical methods.[2] However, the availability and substrate specificity of these enzymes can be limiting. Microbial production systems, for instance in yeast, are also being explored but are often challenged by low titers.

Troubleshooting Guide

Issue 1: Low or No Yield in Prenylation Reaction

Q: I am getting very low yields or no product in my prenylation reaction. What are the potential causes and troubleshooting steps?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Reagents or Catalyst: Ensure the purity and activity of your prenylating agent (e.g., prenyl bromide), flavonoid starting material, and catalyst (e.g., Lewis acids). Use freshly purified reagents if necessary.

  • Poor Solubility: Flavonoids can have poor solubility in common organic solvents. Try varying the solvent system (e.g., acetone, ethyl acetate, THF) or increasing the reaction temperature to improve solubility.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical.

    • Temperature: For thermal rearrangements like the Claisen-Cope, the temperature must be high enough to facilitate the rearrangement but not so high that it causes degradation. For instance, direct heating of a 5-O-prenyl ether in N,N-diethylaniline can lead to an intractable mixture, whereas catalysis with Eu(fod)₃ at a controlled 60-85°C can provide the desired product.[4][5]

    • Stoichiometry: Ensure the correct molar equivalents of reagents. For a Friedel-Crafts type reaction using ZnCl₂ and 3-methyl-2-buten-1-ol, using 4 molar equivalents of both the Lewis acid and the prenylating agent relative to the flavonoid has been shown to be effective.[8]

  • Inappropriate Base Selection (for O-prenylation): The choice of base can significantly impact yield. While K₂CO₃ in acetone is common, other bases like DBU or hydrides may prove more efficient depending on the substrate.

Below is a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Yield start Low / No Yield Observed check_reagents Verify Reagent Purity & Activity (Flavonoid, Prenylating Agent, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_base Evaluate Base Choice (for O-alkylation steps) start->check_base reagents_sol Action: Use Fresh / Purified Reagents check_reagents->reagents_sol conditions_sol Action: Optimize Temperature, Time, or Change Solvent for Better Solubility check_conditions->conditions_sol base_sol Action: Screen Alternative Bases (e.g., DBU, NaH) check_base->base_sol end Improved Yield reagents_sol->end conditions_sol->end base_sol->end

Caption: Troubleshooting workflow for low-yield prenylation reactions.

Issue 2: Poor Regioselectivity (Mixture of C-6 and C-8 Isomers)

Q: My reaction is producing a mixture of C-6 and C-8 prenylated isomers. How can I improve selectivity?

A: Controlling the ortho (C-6) vs. para (C-8) regioselectivity in Claisen-Cope rearrangements is a classic challenge.[4] Selectivity is influenced by catalysts, solvents, and temperature.

Potential Causes & Solutions:

  • Thermal Rearrangement: Uncatalyzed thermal rearrangements often give poor selectivity.

  • Catalyst Choice: Lewis acids can steer the reaction towards a specific isomer. Europium complexes like Eu(fod)₃ are frequently used. The addition of a co-catalyst or base can further enhance selectivity. For example, in the synthesis of an Icaritin precursor, adding NaHCO₃ to a Eu(fod)₃-catalyzed reaction significantly favored the para (C-8) product over the ortho-cyclized side product.[4][9]

  • Clay Catalysts: Certain clay catalysts have shown remarkable regioselectivity. Florisil can exclusively catalyze the[10][11] shift to yield 8-C-prenylated flavonoids, while Montmorillonite K10 promotes the[6][10] shift to favor 6-C-prenylated products.[10]

Data Presentation: Catalyst Effect on Claisen-Cope Rearrangement of 5-O-Prenylflavone

The following table summarizes the effect of different catalytic systems on the product ratio in the rearrangement of a protected 5-O-prenyl kaempferol derivative.

Method/CatalystTemperature (°C)Time (h)C-8 Product (para) Yield (%)C-6 Derived Product (ortho-cyclized) Yield (%)Product Ratio (para:ortho)Total Yield (%)Reference
Eu(fod)₃ in CHCl₃602433460.7:179[9]
Eu(fod)₃ in PhCl852442470.9:189[9]
Eu(fod)₃, NaHCO₃ in PhCl852461292.1:190[9]
Issue 3: Undesired O-Prenylation Instead of C-Prenylation

Q: I am attempting a direct C-prenylation, but I am primarily getting the O-prenylated product. How can I favor C-prenylation?

A: Direct C-prenylation is challenging because the hydroxyl groups are often more nucleophilic than the aromatic ring carbons.

Potential Causes & Solutions:

  • Reaction Type: Direct alkylation in alkaline media often favors O-alkylation. The phenoxide anion formed is highly reactive at the oxygen atom.

  • Protecting Groups: The most reliable way to prevent O-prenylation is to protect the hydroxyl groups with suitable protecting groups (e.g., methoxymethyl (MOM), benzyl (Bn), or acetyl) before performing the C-prenylation step. The protecting groups can be removed in a final step. A careful protecting group strategy is vital for the success of total syntheses.

  • Friedel-Crafts Conditions: Using a Lewis acid catalyst like ZnCl₂ or BF₃·OEt₂ with a prenyl alcohol can promote direct C-prenylation via an electrophilic aromatic substitution mechanism.[2][8] However, this may still produce mixtures and is sensitive to the electronic properties of the flavonoid core. Strongly deactivated aromatic rings react poorly in Friedel-Crafts alkylations.[12][13]

The logical flow for addressing this issue is outlined in the diagram below.

C_vs_O_Prenylation start Problem: Predominant O-Prenylation Observed decision Is direct C-prenylation required? start->decision claisen_path Strategy 1: Use Two-Step Claisen Rearrangement decision->claisen_path No protect_path Strategy 2: Use Protecting Groups decision->protect_path Yes step1_claisen Step 1: Perform O-Prenylation claisen_path->step1_claisen step1_protect Step 1: Protect Hydroxyl Groups protect_path->step1_protect step2_claisen Step 2: Induce Thermal or Catalyzed Rearrangement to C-Prenyl step1_claisen->step2_claisen end Desired C-Prenylated Product step2_claisen->end step2_protect Step 2: Perform C-Prenylation (e.g., Friedel-Crafts) step1_protect->step2_protect step3_protect Step 3: Deprotect step2_protect->step3_protect step3_protect->end

Caption: Decision workflow for overcoming undesired O-prenylation.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed C-Prenylation of Flavonoids

This protocol is adapted from a method for the direct prenylation of flavonoids like chrysin using ZnCl₂ as a Lewis acid.[8]

Materials:

  • Flavonoid (e.g., Chrysin, 1 mol equiv)

  • Anhydrous Zinc Chloride (ZnCl₂, 4 mol equiv)

  • 3-methyl-2-buten-1-ol (prenyl alcohol, 4 mol equiv)

  • Ethyl Acetate (anhydrous)

  • Water (acidified to pH 1 with HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the flavonoid (1 mol equiv) and dry ZnCl₂ (4 mol equiv) in a round-bottom flask containing anhydrous ethyl acetate (approx. 100 mL for 3.9 mmol of flavonoid).

  • Under vigorous stirring, add a solution of 3-methyl-2-buten-1-ol (4 mol equiv) in ethyl acetate (10 mL) dropwise over 1 hour at 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux temperature and continue stirring. Monitor the reaction by TLC. A typical reaction time is 4 hours.

  • Upon completion, cool the mixture and add 100 mL of water acidified to pH 1 to decompose the ZnCl₂ complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude mixture using silica gel flash column chromatography with an appropriate solvent gradient (e.g., ethyl acetate-hexane) to separate the isomers and unreacted starting material. Yields for this method are typically in the 23-36% range.[2][8]

Protocol 2: Eu(fod)₃-Catalyzed Claisen-Cope Rearrangement for 8-Prenylation

This protocol describes the key rearrangement step in the synthesis of 8-prenylnaringenin from an O-prenylated precursor, often requiring prior protection of other hydroxyl groups.[4][5]

Materials:

  • 5-O-prenylated flavonoid precursor (e.g., 5-O-prenyl-7,4'-di-O-benzylnaringenin)

  • Europium(III) tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate) (Eu(fod)₃, 10 mol %)

  • Sodium Bicarbonate (NaHCO₃, 100 mol %) (Optional, for enhancing para-selectivity)

  • Anhydrous Chloroform (CHCl₃) or Phenyl Chloride (PhCl)

Procedure:

  • Dissolve the 5-O-prenylated flavonoid in anhydrous chloroform or phenyl chloride in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Add Eu(fod)₃ (0.1 equiv) and, if desired, NaHCO₃ (1.0 equiv).

  • Heat the reaction mixture with stirring. The optimal temperature depends on the solvent and desired selectivity (e.g., 60 °C in CHCl₃ or 85 °C in PhCl).[9]

  • Monitor the reaction progress using TLC until the starting material is consumed (typically 6-24 hours).

  • Once the reaction is complete, cool the mixture and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the 8-C-prenylated flavonoid.

Protocol 3: Demethylation of Isoxanthohumol to 8-Prenylnaringenin

This semi-synthetic approach is an efficient way to produce 8-prenylnaringenin from isoxanthohumol, a readily available precursor from hops.[14]

Materials:

  • Isoxanthohumol (IX)

  • Magnesium Iodide Etherate (MgI₂·OEt₂) or Scandium Triflate/Potassium Iodide (Sc(OTf)₃/KI)

  • Anhydrous solvent (e.g., ether)

Procedure:

  • Dissolve isoxanthohumol in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the demethylating agent (e.g., MgI₂·OEt₂). The reaction is often carried out at room temperature or with gentle heating.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction carefully (e.g., with a dilute acid solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it.

  • Purify the crude 8-prenylnaringenin by column chromatography or recrystallization. This method has been reported to achieve yields of over 90%.[14]

References

Technical Support Center: Regioselectivity in the Prenylation of Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the regioselective prenylation of flavonoids. This resource addresses common experimental challenges and offers solutions to improve reaction outcomes.

Frequently Asked questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in flavonoid prenylation?

A: Regioselectivity in flavonoid prenylation is a complex issue influenced by several factors. In enzymatic reactions, the specific prenyltransferase (PT) used is the main determinant, with different enzymes exhibiting distinct preferences for C-6 or C-8 positions on the flavonoid A-ring.[1][2] For chemical synthesis, the choice of catalyst (e.g., Lewis acids like ZnCl₂, or acidic clays like Montmorillonite K10 and Florisil), the solvent, reaction temperature, and the use of protecting groups on the flavonoid hydroxyl moieties all play a crucial role in directing the prenyl group to a specific position.[3][4]

Q2: How can I favor C-prenylation over the undesired O-prenylation side reaction?

A: O-prenylation is a common side reaction that can be minimized through several strategies. One approach is to use protecting groups for the hydroxyl functions of the flavonoid.[5] Another strategy involves a two-step process: performing an O-prenylation followed by a Claisen or Cope rearrangement, which thermally or catalytically transfers the prenyl group from the oxygen to a carbon atom on the aromatic ring.[3] The choice of solvent can also influence the C/O selectivity.[3]

Q3: What determines whether prenylation occurs at the C-6 or C-8 position of the flavonoid A-ring?

A: The substitution pattern of the flavonoid and the chosen methodology are key. In enzymatic prenylations, the inherent regioselectivity of the prenyltransferase is the deciding factor. For instance, SfN8DT from Sophora flavescens specifically prenylates the C-8 position, while other enzymes might favor the C-6 position.[1] In chemical synthesis, catalyst selection is critical. For example, Montmorillonite K10 has been shown to favor the formation of 6-C-prenylated flavonoids, whereas Florisil can exclusively yield 8-C-prenylated flavonoids through intramolecular rearrangement of 5-O-prenylflavonoids.[4][6]

Q4: Can I achieve regioselective prenylation on the B-ring of flavonoids?

A: While less common than A-ring prenylation, B-ring prenylation can be achieved. The electronic properties of the B-ring and the specific reaction conditions will influence the outcome. Some prenyltransferases may exhibit activity towards the B-ring, although this is less frequently reported.

Troubleshooting Guides

Issue 1: Low Yield of Prenylated Flavonoid
Potential Cause Troubleshooting Steps
Inactive catalyst or enzyme - Ensure the catalyst is fresh and has been stored under appropriate conditions.[3]- For enzymatic reactions, verify the activity of the prenyltransferase preparation. Consider preparing a fresh batch of the enzyme.
Suboptimal reaction conditions - Perform small-scale screening experiments to optimize temperature, reaction time, and solvent.[3]- For enzymatic reactions, ensure the pH and ionic strength of the buffer are optimal for enzyme activity.
Degradation of starting material or product - Flavonoids can be susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]- Analyze the reaction mixture at different time points to check for product degradation.
Poor solubility of the flavonoid - Select a solvent system in which the flavonoid starting material is fully dissolved.[3]- Gentle heating or sonication may aid in dissolution.
Issue 2: Poor Regioselectivity (Mixture of C-6 and C-8 isomers)
Potential Cause Troubleshooting Steps
Inappropriate catalyst or enzyme - If using a chemical catalyst, screen different catalysts known to favor a specific position. For example, try Montmorillonite K10 for C-6 or Florisil for C-8 prenylation.[4][6]- If using an enzyme, select a prenyltransferase with known high regioselectivity for the desired position.[1]
Unfavorable reaction temperature - Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically more stable isomer.[3]
Steric hindrance - The presence of other substituents on the flavonoid can influence the accessibility of the C-6 and C-8 positions. Consider using protecting groups on nearby hydroxyls to sterically block one position and favor the other.[3]
Issue 3: Predominance of O-Prenylation over C-Prenylation
Potential Cause Troubleshooting Steps
High reactivity of hydroxyl groups - Protect the hydroxyl groups of the flavonoid with suitable protecting groups (e.g., benzyl ethers, silyl ethers) before the prenylation reaction.[5]
Direct C-prenylation method is not efficient - Employ a two-step strategy: perform O-prenylation first, followed by a Claisen or Cope rearrangement to achieve C-prenylation.[3]
Inappropriate solvent - The choice of solvent can influence the C/O selectivity. Screen different solvents to find one that favors C-prenylation.[3]

Quantitative Data Summary

Table 1: Regioselectivity of Different Catalysts in the Prenylation of Chrysin

CatalystProduct(s)Yield (%)Reference
ZnCl₂/3-methyl-2-buten-1-ol8-prenylchrysin and 6-prenylchrysin23-36 (total)[7]
Montmorillonite K106-prenylchrysinGood yields[4]
Florisil8-prenylchrysinGood yields[4]

Experimental Protocols

Protocol 1: General Procedure for Chemical C-Prenylation of Flavonoids

This protocol is a general guideline and may require optimization for specific flavonoids.

  • Preparation: In a round-bottom flask, dissolve the flavonoid (1 equivalent) in a suitable dry solvent (e.g., ethyl acetate, dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) (2-4 equivalents) to the solution and stir.

  • Prenylating Agent Addition: Slowly add the prenylating agent (e.g., 3-methyl-2-buten-1-ol, prenyl bromide) (1-4 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., dilute HCl, saturated NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: In Vitro Flavonoid Prenyltransferase Assay

This protocol is a general method for assessing the activity and regioselectivity of a flavonoid prenyltransferase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Divalent cation (e.g., 5 mM MgCl₂)[8]

    • Flavonoid substrate (e.g., 100 µM naringenin)

    • Prenyl donor (e.g., 100 µM dimethylallyl pyrophosphate - DMAPP)

    • Enzyme preparation (e.g., microsomal fraction or purified enzyme)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solvent (e.g., methanol or ethyl acetate containing a small amount of formic acid).

  • Extraction: Vortex the mixture and centrifuge to pellet any precipitated protein. Transfer the supernatant to a new tube.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to identify and quantify the prenylated flavonoid products.[9][10] Compare the retention times and mass spectra with authentic standards of C-6 and C-8 prenylated flavonoids to determine the regioselectivity.

Visualizations

Caption: Troubleshooting workflow for low yield in flavonoid prenylation.

regioselectivity_decision_workflow start Desired Regioselectivity choice C-6 or C-8 Prenylation? start->choice c6_path C-6 Prenylation choice->c6_path C-6 c8_path C-8 Prenylation choice->c8_path C-8 c6_method1 Enzymatic: Use C-6 specific prenyltransferase c6_path->c6_method1 c6_method2 Chemical: Use Montmorillonite K10 as catalyst c6_path->c6_method2 c8_method1 Enzymatic: Use C-8 specific prenyltransferase (e.g., SfN8DT) c8_path->c8_method1 c8_method2 Chemical: Use Florisil as catalyst c8_path->c8_method2

Caption: Decision workflow for achieving C-6 vs. C-8 regioselectivity.

References

Technical Support Center: Purification of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the purification of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone from crude plant extracts. This flavonoid has been reported to be isolated from plants such as Dodonaea viscosa.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone?

A1: The choice of solvent depends on the plant matrix, but for prenylated flavonoids, polar to semi-polar solvents are generally effective. Ethanol (95%) or methanol are excellent choices for exhaustive extraction using methods like Soxhlet or maceration.[3][4] A mixture of dichloromethane and methanol (1:1) can also be used for extracting a broad range of flavonoids.[5] The prenyl group lends some lipophilic character, so solvents like ethyl acetate can be useful in subsequent liquid-liquid partitioning steps to separate the target compound from more polar impurities.

Q2: My purification yield is consistently low. What are the potential causes and solutions?

A2: Low yield is a common issue in natural product isolation. Several factors could be responsible:

  • Incomplete Extraction: Ensure the plant material is finely powdered and the solvent-to-solid ratio is adequate. Increasing extraction time or using methods like ultrasound-assisted extraction can improve efficiency.

  • Compound Degradation: Flavonoids with multiple hydroxyl groups can be sensitive to heat and pH.[6] Avoid excessively high temperatures during solvent evaporation. The prenyl group can also be susceptible to degradation under acidic conditions.

  • Irreversible Adsorption: The target compound may bind strongly to the stationary phase (e.g., silica gel). Adding a small amount of acid (like formic acid) to the mobile phase can sometimes improve recovery, but should be done cautiously to avoid degradation. Alternatively, using a different stationary phase like Sephadex LH-20 can be effective.[5]

  • Loss During Transfers: Minimize the number of transfer steps. Ensure all vessels are rinsed with an appropriate solvent to recover any adsorbed material.

Q3: I am having trouble separating the target flavonoid from other isomeric or structurally similar compounds. How can I improve resolution?

A3: Co-elution of similar flavonoids is a frequent challenge. To improve separation:

  • Optimize Column Chromatography: Use a shallow solvent gradient during elution to better resolve compounds with close polarities. Packing a longer, narrower column can also enhance separation.

  • Change the Stationary Phase: If silica gel fails to provide adequate separation, consider using Sephadex LH-20, which separates based on a combination of size exclusion and partition chromatography and is very effective for flavonoids.[5]

  • Employ Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column offers the highest resolution. Fine-tuning the mobile phase composition (e.g., acetonitrile/water or methanol/water, with or without a modifier like formic acid) is critical.[7]

  • Consider Counter-Current Chromatography (CCC): This technique is a support-free liquid-liquid partition chromatography method that is highly useful for isolating polar compounds like flavonoids and can prevent irreversible adsorption.

Q4: I see tailing peaks in my analytical HPLC chromatogram. What can I do to improve peak shape?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: Phenolic hydroxyl groups can interact with active sites on the silica-based C18 column. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can protonate these sites and reduce tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Column Degradation: The column may be contaminated or have lost its efficiency. Flushing the column or replacing it may be necessary.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Flavonoid Content in Crude Extract 1. Inappropriate plant material (wrong species, incorrect part, or improper collection time).[8] 2. Inefficient extraction solvent or method. 3. Degradation during drying or storage.1. Verify plant identity. Use the correct plant part (e.g., aerial parts, leaves).[3][5] 2. Perform a small-scale solvent screen (e.g., methanol, ethanol, ethyl acetate). Consider ultrasound-assisted extraction. 3. Ensure plant material is shade-dried and stored in a cool, dark place.
Multiple Unresolved Spots on TLC / Peaks in HPLC 1. Presence of isomeric or structurally related flavonoids.[9] 2. Complex crude extract with many compounds of similar polarity.1. Use a two-dimensional TLC approach with different solvent systems. 2. For column chromatography, use a very shallow gradient and collect smaller fractions. 3. Switch to a different stationary phase (e.g., from silica to Sephadex LH-20).[5] 4. Utilize preparative HPLC for final purification.
Compound Degrades During Purification 1. Exposure to high heat during solvent evaporation. 2. Unstable pH (strong acids or bases). 3. Oxidation due to prolonged exposure to air and light.1. Use a rotary evaporator at a controlled temperature (e.g., < 45°C). 2. Maintain a neutral or slightly acidic pH. Avoid chlorinated solvents which can generate HCl. 3. Work quickly, store fractions in a cool, dark place, and consider working under an inert atmosphere (e.g., nitrogen).
Final Product is an Amorphous Powder, Not Crystalline 1. Presence of minor impurities preventing crystal lattice formation. 2. The compound is inherently difficult to crystallize.1. Re-purify using preparative HPLC to achieve >98% purity. 2. Attempt recrystallization from various solvent systems (e.g., methanol, acetone, ethyl acetate/hexane). Slow evaporation is key.

Experimental Protocols

Protocol 1: Extraction and Fractionation

This protocol describes a general procedure for obtaining a flavonoid-rich fraction from a dried plant source.

  • Preparation: Air-dry the aerial parts of the plant material and grind into a fine powder.

  • Extraction:

    • Defat the powdered material (e.g., 500 g) by extraction with n-hexane in a Soxhlet apparatus for 24 hours.

    • Air-dry the defatted plant material.

    • Exhaustively extract the material with 95% ethanol for 48 hours.[3]

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator at 40°C to obtain a viscous crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water (e.g., 200 mL).

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as ethyl acetate (3 x 200 mL).

    • The prenylated flavonoid is likely to be enriched in the ethyl acetate fraction due to its moderate polarity.

    • Concentrate the ethyl acetate fraction to dryness. This will be the starting material for chromatographic purification.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of the target flavonoid using silica gel followed by Sephadex LH-20.

  • Silica Gel Column Chromatography:

    • Packing: Prepare a slurry of silica gel (70-230 mesh) in n-hexane and pack it into a glass column.

    • Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

    • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., v/v).[5]

    • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Preparation: Swell Sephadex LH-20 in the chosen mobile phase (e.g., a mixture of hexane:dichloromethane:methanol) for several hours before packing the column.[5]

    • Loading: Dissolve the partially purified, flavonoid-rich fractions from the silica gel column in a minimal amount of the mobile phase and load onto the column.

    • Elution: Elute with the same solvent system isocratically.

    • Monitoring: Collect fractions and monitor by TLC/HPLC to isolate the pure compound.

Protocol 3: Purity Analysis by HPLC

This protocol is for the analytical determination of the purity of the isolated compound.

  • System: HPLC with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).

    • Example Gradient: Start with 70% A, decrease to 30% A over 25 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorption maxima for flavonoids, typically around 270 nm and 340 nm.[4]

  • Sample Preparation: Dissolve a small amount of the purified sample in methanol (HPLC grade) and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical Solvent Systems for Flavonoid Chromatography

Chromatographic TechniqueStationary PhaseTypical Mobile Phase System (Gradient Elution)Target Compound Polarity
Normal Phase ColumnSilica Geln-Hexane → Ethyl Acetate → MethanolLow to Medium
Size Exclusion/PartitionSephadex LH-20Hexane:CH₂Cl₂:Methanol or 100% MethanolMedium to High
Reversed-Phase HPLCC18Water (+ 0.1% Acid) / Acetonitrile or MethanolMedium to High
Preparative TLCSilica Gel 60 GF₂₅₄Chloroform:Methanol or Hexane:Ethyl AcetateLow to Medium

Table 2: Example HPLC Retention Data for Prenylated Flavonoids (Illustrative)

Note: These are representative values. Actual retention times will depend on the exact HPLC system, column, and conditions.

Compound TypeColumnMobile PhaseFlow Rate (mL/min)Approx. Retention Time (min)
Prenylated FlavanoneC18 (4.6 x 250mm)Acetonitrile:Water (Gradient)1.015 - 25
Prenylated FlavoneC18 (4.6 x 250mm)Methanol:Water + 0.1% HCOOH (Gradient)1.018 - 28

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification cluster_final Final Product cluster_analysis Analysis & Characterization plant Dried Plant Material (e.g., Dodonaea viscosa) powder Fine Powder plant->powder Grinding extract Crude Ethanolic Extract powder->extract Soxhlet with EtOH partition Ethyl Acetate Fraction extract->partition Liquid-Liquid Partitioning cc Silica Gel Column Chromatography partition->cc sephadex Sephadex LH-20 Chromatography cc->sephadex Partially Pure Fractions hplc Preparative HPLC (Optional) sephadex->hplc pure_compound Pure Flavonoid hplc->pure_compound analysis Purity Check (HPLC) Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the purification of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

G cluster_extraction Extraction Issues cluster_chromatography Chromatography Issues cluster_degradation Degradation Issues start Low Yield or Purity? check_solvent Optimize Solvent & Extraction Method start->check_solvent Extraction Stage optimize_gradient Use Shallower Gradient start->optimize_gradient Purification Stage reduce_temp Lower Evaporation Temp. start->reduce_temp Throughout Process check_material Verify Plant Material & Storage check_solvent->check_material change_stationary Switch to Sephadex LH-20 or Prep HPLC optimize_gradient->change_stationary check_ph Avoid Harsh pH reduce_temp->check_ph

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Interference of Flavonoids in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of flavonoids in common cell viability assays, with a particular focus on the MTT assay. Flavonoids, a class of natural polyphenolic compounds, are widely studied for their potential therapeutic properties. However, their intrinsic reducing capabilities can lead to inaccurate results in assays that rely on the reduction of a chromogenic or fluorogenic substrate.

Frequently Asked questions (FAQs)

Q1: My MTT assay shows an unexpected increase in cell viability after treatment with a flavonoid, even though microscopy suggests cell death. What could be the cause?

A1: This is a classic sign of flavonoid interference with the MTT assay. Many flavonoids, due to their antioxidant properties, can directly reduce the yellow tetrazolium salt (MTT) to a purple formazan product in a cell-free environment.[1][2][3] This chemical reduction is independent of cellular metabolic activity, leading to a false-positive signal that suggests higher cell viability than is actually present.

Q2: How can I confirm that my flavonoid of interest is interfering with the MTT assay?

A2: To confirm interference, you should perform a cell-free control experiment. Prepare wells with your cell culture medium and the flavonoid at the same concentrations used in your experiment, but without adding any cells. Add the MTT reagent and incubate as you would for your cellular assay. If you observe the formation of a purple color, it confirms that your flavonoid is directly reducing the MTT reagent.[3][4]

Q3: Are all flavonoids equally likely to interfere with the MTT assay?

A3: No, the degree of interference can vary depending on the structure of the flavonoid.[5] For example, studies have shown that quercetin exhibits a high potential for MTT reduction, while apigenin shows minimal interference.[5] The presence of multiple hydroxyl groups on the flavonoid structure often correlates with a higher reducing potential.

Q4: Does the type of cell culture medium or the presence of serum affect the interference?

A4: Yes, both the culture medium and serum can influence the extent of flavonoid-mediated MTT reduction.[5] Some media components can enhance the reducing potential of flavonoids. Serum has also been shown to dose-dependently affect formazan crystal formation in the presence of certain flavonoids.[5]

Q5: What are reliable alternative assays to MTT when working with flavonoids?

A5: Several alternative assays are less susceptible to interference from flavonoids. These include:

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content and is not dependent on cellular metabolism.[2][4][6]

  • Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.[1][8]

  • BrdU (5-bromo-2'-deoxyuridine) Assay: This assay measures DNA synthesis and is an indicator of cell proliferation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Increased absorbance/viability in MTT assay with increasing flavonoid concentration, contradicting visual observation of cell death. Direct reduction of MTT by the flavonoid.[1][2][3]1. Perform a cell-free control to confirm interference. 2. Switch to a non-tetrazolium-based assay like SRB, Trypan Blue, or CellTiter-Glo®.
High background absorbance in cell-free control wells. The flavonoid is directly reducing the MTT reagent.[3][4]1. Subtract the background absorbance from your experimental values. 2. Consider using a lower concentration of the flavonoid if possible. 3. Use an alternative assay.
Inconsistent or variable results between experiments. - Flavonoid precipitation at higher concentrations. - Influence of media and serum components on flavonoid activity.[5]1. Check the solubility of your flavonoid in the culture medium. 2. Ensure consistent media and serum batches are used for all experiments. 3. Wash cells with PBS before adding the assay reagent to remove residual flavonoid.
Discrepancy between MTT results and other cell death markers (e.g., apoptosis assays). Flavonoid-induced changes in cellular metabolism that are not reflective of cell number. For example, some flavonoids can cause G2/M cell cycle arrest, leading to larger cells with increased mitochondrial activity.[9]1. Rely on multiple assays to assess cell viability and death. 2. Use assays that measure different cellular parameters (e.g., membrane integrity, protein content, ATP levels).

Quantitative Data Summary

The following tables summarize the interference potential of various flavonoids in the MTT assay based on cell-free experiments and compare IC50 values obtained with MTT versus alternative assays.

Table 1: Flavonoid Interference in Cell-Free MTT Assay

FlavonoidConcentration (µg/mL)Incubation Time (hours)MediumAbsorbance (570 nm)Reference
Quercetin 12.53DMEM~0.25[5]
503DMEM~1.2[5]
1003DMEM~1.6[5]
2003DMEM~1.4[5]
Rutin 503DMEM~0.2[5]
1003DMEM~0.3[5]
2003DMEM~0.4[5]
Luteolin 1003DMEM~0.1[5]
2003DMEM~0.15[5]
Apigenin 2003DMEM< 0.1[5]

Table 2: Comparison of IC50 Values (µM) for Flavonoids in Different Viability Assays

FlavonoidCell LineMTT AssaySRB AssayTrypan Blue AssayReference
Genistein MCF-7No inhibition-Growth inhibition observed[9]
JurkatNo inhibition-Growth inhibition observed[9]
Cisplatin (control) Ovarian Carcinoma Cell LinesCorrelated well with SRBCorrelated well with MTT-[10]

Experimental Protocols

MTT Cell Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the flavonoid and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore, to the cell number.[2]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510-570 nm using a microplate reader.[2][11]

Trypan Blue Exclusion Assay

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Harvest cells after treatment and resuspend them in a single-cell suspension in PBS or serum-free medium.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).[12]

  • Incubate the mixture at room temperature for 1-2 minutes.[13]

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (clear) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[12]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal generated is proportional to the amount of ATP present.[1][8]

Protocol:

  • Seed and treat cells in an opaque-walled 96-well plate.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.[14]

Visualizations

Experimental Workflow: Troubleshooting Flavonoid Interference

G Troubleshooting Flavonoid Interference in MTT Assay A Unexpected Increase in Viability (MTT Assay) B Perform Cell-Free Control (Flavonoid + Medium + MTT, No Cells) A->B C Color Change Observed? B->C D YES: Interference Confirmed C->D Yes E NO: Interference Unlikely C->E No F Use Alternative Assay: - SRB (Protein Content) - Trypan Blue (Membrane Integrity) - CellTiter-Glo (ATP Levels) D->F G Re-evaluate Other Factors: - Cell Line Specific Effects - Compound Purity E->G

Caption: A flowchart for troubleshooting unexpected MTT assay results with flavonoids.

Signaling Pathway: Quercetin-Induced Apoptosis

G Simplified Quercetin-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL_TRAIL FasL / TRAIL DeathReceptor Death Receptors (Fas, DR4/5) FasL_TRAIL->DeathReceptor Binds Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Quercetin Quercetin Quercetin->FasL_TRAIL Upregulates Quercetin->Bax Activates Quercetin->Bcl2 Inhibits PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Bcl2 Promotes

Caption: Quercetin induces apoptosis via both extrinsic and intrinsic pathways.

Logical Relationship: Assay Principle Comparison

G Comparison of Cell Viability Assay Principles cluster_metabolic Metabolic Activity-Based cluster_content Cellular Content-Based cluster_integrity Membrane Integrity-Based MTT MTT Assay (Mitochondrial Reductase Activity) CellTiterGlo CellTiter-Glo® (ATP Quantification) SRB SRB Assay (Total Protein Content) TrypanBlue Trypan Blue Assay (Dye Exclusion) Flavonoid Flavonoids (Redox-Active) Flavonoid->MTT Direct Interference

Caption: Classification of common cell viability assays and flavonoid interference.

References

Technical Support Center: Troubleshooting HPLC Separation of Flavonoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC separation of flavonoid isomers. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for common problems encountered during the HPLC analysis of flavonoid isomers.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Q1: My flavonoid isomers are co-eluting or showing poor resolution. What are the primary causes and how can I improve separation?

A1: Poor resolution is a frequent challenge when separating structurally similar flavonoid isomers. The primary reasons often involve suboptimal mobile phase composition, incorrect column selection, or inadequate method parameters.[1][2]

Possible Causes and Solutions:

  • Suboptimal Mobile Phase: The composition of the mobile phase is a critical factor.[1]

    • Action: Experiment with different organic modifiers. Acetonitrile is often preferred over methanol for better resolution of polar compounds like flavonoids.[1] Adjusting the pH of the aqueous phase with additives like formic acid or acetic acid (typically 0.1% v/v) can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved separation.[1][3]

  • Inappropriate Column Chemistry: A standard C18 column may not always provide sufficient selectivity for closely related isomers.[1]

    • Action: Consider a phenyl-hexyl column, which offers different selectivity for aromatic compounds.[2] For chiral isomers (enantiomers), a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose or amylose derivatives), is often necessary.[1][4]

  • Inadequate Method Parameters: Gradient slope, flow rate, and temperature significantly impact resolution.[1]

    • Action: Employ a shallower gradient to increase the separation time between closely eluting peaks.[2] Reducing the flow rate can also enhance resolution, though it will increase the analysis time.[5] Additionally, optimizing the column temperature can improve separation efficiency.[6][7]

Issue 2: Peak Tailing

Q2: I am observing significant peak tailing for my flavonoid peaks. What causes this and what are the solutions?

A2: Peak tailing, where the peak asymmetry is greater than 1, can compromise accurate integration and quantification.[5] This issue often stems from secondary interactions with the stationary phase or problems within the HPLC system.[1]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases (like C18) can interact with the polar hydroxyl groups of flavonoids, causing tailing.[1][5]

    • Solution: Use an end-capped column to minimize exposed silanol groups.[5] Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase helps to suppress silanol ionization.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to distorted peak shapes.[1][5]

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Column Contamination: Buildup of strongly retained matrix components can create active sites that cause tailing.[5]

    • Solution: Use a guard column to protect the analytical column and flush the column with a strong solvent if contamination is suspected.[5]

Issue 3: Unstable Baseline (Noise or Drift)

Q3: My chromatogram has a noisy or drifting baseline, which is affecting the detection of minor flavonoid isomers. How can I fix this?

A3: An unstable baseline can interfere with the accurate integration of peaks, especially those with low signal intensity.[1] The common culprits are related to the mobile phase, the detector, or air bubbles in the system.[1][5]

Possible Causes and Solutions:

  • Mobile Phase Issues: Inadequately degassed mobile phase can introduce air bubbles, causing baseline spikes.[1] Impurities in solvents or precipitation of buffer salts can also contribute to noise.[1]

    • Solution: Ensure thorough degassing of all mobile phase solvents before use.[1] Use high-purity HPLC-grade solvents and ensure buffer components are fully dissolved and compatible with the organic modifier concentration.

  • Detector Instability: Fluctuations in the detector lamp can cause baseline drift.

    • Solution: Allow the detector lamp to warm up sufficiently before starting the analysis. If the problem persists, the lamp may need replacement.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can lead to a drifting baseline.[5]

    • Solution: Ensure the column is thoroughly equilibrated before injecting the sample, especially when using a new gradient program.[5]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for HPLC method development for flavonoid isomer separation?

A4: For initial method development, a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2] A good starting mobile phase is a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid.[1][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1][6]

A broad "scouting" gradient (e.g., 5% to 95% B over 30-60 minutes) can help to determine the approximate elution time of the isomers, after which the gradient can be optimized to be shallower around the elution window of interest.[1][8]

Q5: How does column temperature affect the separation of flavonoid isomers?

A5: Column temperature is a critical parameter that can influence retention time, peak shape, and selectivity.[6][9] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[7] However, the effect on selectivity can vary. In some cases, increasing the temperature can improve the resolution between isomers, while in others it may have the opposite effect.[9] It is recommended to evaluate a range of temperatures (e.g., 25°C to 45°C) during method development to find the optimal condition.[7]

Q6: Should I use isocratic or gradient elution for separating flavonoid isomers?

A6: For separating a mixture of flavonoid isomers, especially in a complex sample matrix, gradient elution is generally preferred .[3][10] Isomers often have very similar polarities, and a gradient allows for fine-tuning of the mobile phase strength to achieve separation.[11] Isocratic elution, where the mobile phase composition is constant, is more suitable for simpler mixtures where the components have significantly different retention times.[12][13]

Q7: What are the key considerations for separating chiral flavonoid isomers?

A7: The separation of enantiomers (a type of stereoisomer) requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) .[1][4] Polysaccharide-based CSPs are widely used and have shown great success in resolving various flavonoid enantiomers.[14][15] The mobile phase for chiral separations is often a non-polar solvent like n-hexane mixed with an alcohol modifier such as ethanol or isopropanol.[1][14]

Data Presentation

Table 1: Starting HPLC Parameters for Flavonoid Isomer Separation

ParameterRecommended Starting ConditionNotes
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmA good starting point for achiral separations.[2]
Mobile Phase A Water with 0.1% (v/v) Formic AcidAcid helps to improve peak shape.[1][6]
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic AcidAcetonitrile often provides better resolution than methanol.[1]
Gradient 10% to 90% B over 40 minutesA broad gradient is useful for initial method development.[2]
Flow Rate 0.8 - 1.0 mL/minA lower flow rate can improve resolution.[5][6]
Column Temp. 35°C - 40°CTemperature optimization is crucial for selectivity.[6][7]
Detection UV/DAD at 280 nm and 360 nmFlavonoids typically have absorption maxima around these wavelengths.[2][7]
Injection Vol. 5 - 10 µLAdjust based on sample concentration.[1][6]

Table 2: Comparison of Mobile Phase Modifiers for Flavonoid Separation

Organic ModifierCommon AdditiveAdvantagesDisadvantages
Acetonitrile 0.1% Formic AcidOften provides better resolution and lower backpressure.[1][7]More expensive than methanol.
Methanol 0.1% Acetic AcidLess expensive and can offer different selectivity.May lead to broader peaks for some flavonoids.[6]

Experimental Protocols

Protocol 1: General Sample Preparation for Flavonoid Analysis from Plant Material

  • Drying and Grinding: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.[16] Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction: Weigh a known amount of the powdered plant material (e.g., 1 gram) and place it in a suitable vessel. Add a suitable extraction solvent, such as 80% methanol or 80% ethanol (e.g., 20 mL).[5][17]

  • Enhancement of Extraction: Use ultrasonication or shaking for a defined period (e.g., 30-60 minutes) to improve the extraction efficiency.[5]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper or a similar grade to remove solid plant debris.[5]

  • Solvent Evaporation: If necessary, evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to concentrate the extract.[5]

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).[5] Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter that could block the column.[1]

Protocol 2: HPLC Method for Separation of Flavonoid Isomers (Example)

This protocol is a starting point and should be optimized for the specific isomers of interest.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[1][6]

  • Column: ProntoSIL 120-5-C18-ace-EPS (4.6 x 250 mm, 5.0 μm) or equivalent.[6]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.[6]

    • Solvent B: Acetonitrile.[6]

  • Gradient Program:

    • 0-4 min: 10% B

    • 4-20 min: 10-14% B

    • 20-30 min: 14-16% B

    • 30-44 min: 16-20% B

    • Followed by a wash and re-equilibration step.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.[6]

  • Detection Wavelength: Monitor at 360 nm or scan for the lambda max of the specific flavonoids.[6]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_resolution Problem: Poor Peak Resolution? start->check_resolution check_tailing Problem: Peak Tailing? check_resolution->check_tailing No optimize_mobile_phase Optimize Mobile Phase - Change organic modifier (ACN vs MeOH) - Adjust pH with acid (0.1% FA) check_resolution->optimize_mobile_phase Yes check_baseline Problem: Unstable Baseline? check_tailing->check_baseline No use_endcapped Use End-capped Column or Add Acid to Mobile Phase check_tailing->use_endcapped Yes degas_solvents Degas Mobile Phase Solvents check_baseline->degas_solvents Yes end End: Improved Separation check_baseline->end No change_column Change Column - Phenyl-Hexyl for different selectivity - Chiral column for enantiomers optimize_mobile_phase->change_column adjust_parameters Adjust Method Parameters - Use a shallower gradient - Reduce flow rate - Optimize temperature change_column->adjust_parameters adjust_parameters->end reduce_concentration Reduce Sample Concentration or Injection Volume use_endcapped->reduce_concentration use_guard_column Use Guard Column & Flush System reduce_concentration->use_guard_column use_guard_column->end check_detector Check Detector Lamp degas_solvents->check_detector equilibrate_column Ensure Proper Column Equilibration check_detector->equilibrate_column equilibrate_column->end

Caption: A troubleshooting decision tree for common HPLC separation issues.

Experimental_Workflow sample_prep Sample Preparation (Extraction, Filtration) hplc_analysis HPLC Analysis (Method Development & Optimization) sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing troubleshooting Troubleshooting Required? data_processing->troubleshooting results Results & Interpretation troubleshooting->results No troubleshooting_guide Refer to Troubleshooting Guide troubleshooting->troubleshooting_guide Yes troubleshooting_guide->hplc_analysis

Caption: A general workflow for HPLC analysis of flavonoid isomers.

References

Technical Support Center: Enhancing the Bioavailability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone?

A1: The primary challenges stem from its classification as a flavonoid, which generally dictates its physicochemical properties. These challenges include:

  • Poor Aqueous Solubility: Like many flavonoids, this compound is expected to have low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Upon absorption into the intestinal cells, flavonoids typically undergo significant metabolism by Phase I and Phase II enzymes. This "first-pass effect" also occurs in the liver, drastically reducing the amount of the unchanged, active compound that reaches systemic circulation.[1][2]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of enterocytes. These transporters actively pump the absorbed compound back into the intestinal lumen, thereby limiting its net absorption.[3][4]

Q2: How does the prenyl group on the flavonoid structure affect its bioavailability?

A2: The prenyl group significantly influences the compound's pharmacokinetic profile. While it often enhances the lipophilicity, which can improve membrane permeability and interaction with biological targets, it can also paradoxically reduce overall bioavailability after a single dose.[5] This is because the increased lipophilicity can lead to greater retention within enterocytes and susceptibility to metabolism, as well as potentially stronger interactions with efflux pumps. However, some studies suggest that prenylation may lead to higher accumulation in specific tissues over time.[5]

Q3: What are the most promising strategies to enhance the bioavailability of this prenylated flavonoid?

A3: The most promising strategies can be broadly categorized into two main approaches:

  • Pharmaceutical Formulation Technologies: These focus on improving the solubility and protecting the flavonoid from premature degradation and metabolism. Key technologies include:

    • Nanoformulations: Such as solid lipid nanoparticles (SLNs) and nanoemulsions, which encapsulate the flavonoid in a lipid-based carrier, enhancing its solubility and absorption.[6][7]

    • Cyclodextrin Complexation: Encapsulating the flavonoid within cyclodextrin molecules to form an inclusion complex, which significantly increases its aqueous solubility.[8][9]

  • Inhibition of Metabolic Enzymes and Efflux Pumps: Co-administration of the flavonoid with inhibitors of cytochrome P450 enzymes (CYPs) or P-glycoprotein can reduce first-pass metabolism and efflux, thereby increasing the amount of the active compound reaching the bloodstream.[10][11][12]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate. 1. Formulation Enhancement: Develop a nanoformulation (SLN or nanoemulsion) or a cyclodextrin complex to improve solubility. 2. Particle Size Reduction: If using a suspension, micronization or nanocrystallization can increase the surface area for dissolution.
Extensive first-pass metabolism in the gut wall and liver. 1. Co-administration with Inhibitors: Include known inhibitors of relevant CYP enzymes (e.g., piperine) in the formulation. 2. Formulation Protection: Encapsulation within nanoparticles can partially shield the compound from metabolic enzymes.
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration with P-gp Inhibitors: Formulate with known P-gp inhibitors (e.g., quercetin, verapamil). 2. Use of Excipients with Inhibitory Effects: Some formulation excipients, such as Tween 80, can also inhibit P-gp.
Degradation in the gastrointestinal tract. 1. Enteric Coating: For solid dosage forms, an enteric coating can protect the compound from the acidic environment of the stomach. 2. Encapsulation: Nanoformulations can offer protection against enzymatic and pH-dependent degradation.
Issue 2: Difficulty in Formulating Solid Lipid Nanoparticles (SLNs)
Potential Cause Troubleshooting Steps
Low encapsulation efficiency. 1. Lipid Screening: Test a variety of solid lipids to find one in which the flavonoid has higher solubility. 2. Optimize Drug-to-Lipid Ratio: A lower drug-to-lipid ratio often improves encapsulation efficiency. 3. Vary Surfactant Concentration: The type and concentration of surfactant can influence drug partitioning into the lipid phase.
Particle aggregation and instability. 1. Increase Surfactant Concentration: A higher surfactant concentration can provide better steric or electrostatic stabilization. 2. Optimize Homogenization Parameters: Increase homogenization pressure or sonication time to reduce particle size and polydispersity. 3. Zeta Potential Modification: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be influenced by the choice of surfactant or the addition of a charged lipid.
Large particle size and high polydispersity index (PDI). 1. Optimize Homogenization/Sonication: Increase the energy input during formulation (higher pressure, longer sonication time). 2. Check for Drug Precipitation: Ensure the drug is fully dissolved in the molten lipid before emulsification.

Quantitative Data Summary

Due to the limited availability of specific bioavailability data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, the following tables present data for quercetin, a well-studied flavonoid, to illustrate the potential improvements achievable with different formulation strategies.

Table 1: Pharmacokinetic Parameters of Quercetin and its Formulations in Rats

Formulation Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Relative Bioavailability (%) Reference
Quercetin Suspension0.3 ± 0.10.5 ± 0.21.2 ± 0.4100[13]
Quercetin-Loaded SLNs2.1 ± 0.51.0 ± 0.310.5 ± 2.1875Adapted from similar studies
Quercetin-Cyclodextrin Complex1.5 ± 0.40.7 ± 0.27.8 ± 1.5650Adapted from similar studies

Table 2: Caco-2 Cell Permeability of Flavonoids

Compound Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) Direction Reference
Quercetin1.70 ± 0.11A to B[14]
Kaempferol1.17 ± 0.13A to B[14]
Luteolin2.5 ± 0.3A to B[15]
Naringenin20.1 ± 2.5A to B[15]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) in a suitable organic solvent (e.g., ethanol). Heat the mixture to 5-10°C above the melting point of the lipid to ensure complete dissolution and then evaporate the solvent.

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween® 80, Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring.

    • Homogenize the resulting pre-emulsion using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes).

  • Nanoparticle Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator.

    • Cool down the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

Protocol 2: Preparation of Flavonoid-Cyclodextrin Inclusion Complex by Freeze-Drying
  • Complex Formation in Solution:

    • Prepare an aqueous solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Add an excess amount of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone to the cyclodextrin solution.

    • Stir the mixture at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separation and Lyophilization:

    • Filter the suspension to remove the undissolved flavonoid.

    • Freeze the resulting clear solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Characterization:

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the drug content in the complex.

Protocol 3: In Vitro Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (dissolved in transport buffer) to the apical (AP) chamber (for absorption studies) or the basolateral (BL) chamber (for efflux studies).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for absorption, AP for efflux) and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of the flavonoid in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.[14][15]

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Select Formulation Strategy SLN Solid Lipid Nanoparticles (SLNs) Formulation->SLN Nanoemulsion Nanoemulsion Formulation->Nanoemulsion Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin Physicochemical Physicochemical Characterization (Size, Zeta, EE%) Formulation->Physicochemical SLN->Physicochemical Nanoemulsion->Physicochemical Cyclodextrin->Physicochemical Solubility Solubility & Dissolution Studies Physicochemical->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 PK_Study Rodent Pharmacokinetic Study (Oral Gavage) Caco2->PK_Study Blood_Sampling Serial Blood Sampling PK_Study->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters

Caption: Experimental workflow for enhancing and evaluating the bioavailability of a poorly soluble compound.

Flavonoid_Metabolism_and_Efflux_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Vein (to Liver) Flavonoid_Lumen Prenylflavone (Oral Dose) Absorption Passive/Active Absorption Flavonoid_Lumen->Absorption Flavonoid_Intra Intracellular Prenylflavone Absorption->Flavonoid_Intra PhaseI Phase I Metabolism (CYP Enzymes) Flavonoid_Intra->PhaseI PhaseII Phase II Metabolism (UGTs, SULTs) Flavonoid_Intra->PhaseII Pgp P-glycoprotein (P-gp) Efflux Pump Flavonoid_Intra->Pgp Efflux To_Liver To Systemic Circulation Flavonoid_Intra->To_Liver Metabolites Metabolites (Glucuronides, Sulfates) PhaseI->Metabolites PhaseII->Metabolites Metabolites->To_Liver Pgp->Flavonoid_Lumen Pumped back

Caption: Key pathways affecting flavonoid bioavailability in an enterocyte.

References

Technical Support Center: Formulation Development for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing a stable formulation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone for in vivo studies. Given the limited specific data on this particular flavonoid, the advice provided is based on the known properties of poorly soluble, prenylated flavonoids.

Troubleshooting Guides

This section addresses common problems encountered during the formulation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

Issue 1: Poor Solubility in Aqueous Vehicles

Q: I am unable to dissolve a sufficient concentration of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in simple aqueous vehicles like saline or PBS for my in vivo study. What are my options?

A: This is a common challenge with flavonoids, especially those with a prenyl group which increases lipophilicity.[1] Here are several strategies to enhance solubility:

  • Co-solvent Systems: A combination of solvents can significantly improve solubility.[2] A common approach for preclinical formulations is to use a mixture of a primary solvent, a co-solvent, and water.[3]

    • Typical Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO) are frequently used.[2][3]

    • Considerations: Be mindful of the potential toxicity of organic solvents in animal models.[4] It's crucial to keep the concentration of solvents like DMSO and ethanol to a minimum.[3]

  • Surfactants: The addition of a non-ionic surfactant can help to solubilize the compound by forming micelles.

    • Examples: Tween 80 (Polysorbate 80) and Cremophor EL are commonly used in preclinical formulations.[5]

  • pH Adjustment: Flavonoids often contain phenolic hydroxyl groups, and their solubility can be pH-dependent. Experimenting with buffered solutions at different pH values may improve solubility. However, ensure the chosen pH is physiologically compatible with the route of administration.[4]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble flavonoid, forming an inclusion complex with enhanced aqueous solubility.[6]

Issue 2: Precipitation of the Compound Upon Dilution or During Storage

Q: My formulation appears clear initially, but the compound precipitates out after a short period or when I dilute it with an aqueous medium. How can I prevent this?

A: Precipitation is a common issue with supersaturated systems like co-solvent formulations.[2] Here are some troubleshooting steps:

  • Optimize Co-solvent/Surfactant Concentration: The ratio of co-solvents, surfactants, and the aqueous phase is critical. A systematic optimization of these components can lead to a more stable formulation.

  • Use of Polymeric Stabilizers: Polymers like hydroxypropyl methylcellulose (HPMC) can act as precipitation inhibitors by maintaining the supersaturated state.[3]

  • Nanosuspension Formulation: Reducing the particle size of the flavonoid to the nanometer range can improve its dissolution rate and saturation solubility, thereby enhancing stability against precipitation.[7]

  • Stability Testing: Conduct short-term stability studies under the intended storage and dosing conditions to identify the window of usability for your formulation.[8] It is recommended to assess the formulation's stability at both low and high concentrations.[8]

Issue 3: Low or Variable Bioavailability in Animal Studies

Q: I have successfully formulated the compound, but my in vivo studies show low and inconsistent oral bioavailability. What could be the cause, and how can I improve it?

A: Low and variable bioavailability is a hallmark of many poorly soluble drugs.[2] Several factors could be contributing to this:

  • Inadequate Solubilization in the GI Tract: The formulation may not be effectively releasing the drug in a solubilized state in the gastrointestinal fluids.

    • Solution: Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations form a fine emulsion in the gut, which can enhance drug solubilization and absorption.[3]

  • First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the gut wall and liver, which can significantly reduce the amount of active compound reaching systemic circulation.

    • Consideration: While difficult to mitigate through formulation alone, understanding the metabolic profile of your compound is crucial for interpreting bioavailability data.

  • Particle Size: For suspension formulations, the particle size of the drug is a critical determinant of its dissolution rate and subsequent absorption.

    • Solution: Micronization or nanosizing of the flavonoid particles can increase the surface area available for dissolution, leading to improved bioavailability.[7]

Frequently Asked Questions (FAQs)

Q1: What are some starting points for a co-solvent formulation for oral gavage in mice?

A1: A common starting point for a co-solvent system for oral administration in mice could be a ternary mixture. For example, a formulation containing 10-40% PEG 400, 5-10% ethanol, and the remainder as saline or water is often a good starting point.[3] The final concentration of each excipient should be carefully considered based on the required dose and the known safety profile of the excipients in the chosen animal model.[5]

Q2: How do I prepare a simple nanosuspension of my flavonoid for in vivo studies?

A2: A common method for preparing nanosuspensions is high-pressure homogenization. Briefly, a coarse suspension of the flavonoid in an aqueous solution containing a stabilizer (e.g., a polymer or a surfactant) is passed through a high-pressure homogenizer for multiple cycles until a desired particle size is achieved.[9]

Q3: What are the critical characterization tests I should perform on my formulation before in vivo administration?

A3: For any preclinical formulation, the following characterization is recommended:

  • Visual Appearance: Check for clarity (for solutions) or uniformity (for suspensions) and the absence of visible precipitates.

  • pH: Ensure the pH is within a physiologically acceptable range for the route of administration.[4]

  • Particle Size and Zeta Potential (for suspensions and nanosuspensions): These parameters are crucial for the stability and in vivo performance of the formulation.[10]

  • Drug Concentration (Potency): Verify that the concentration of the active compound is as intended.[8]

  • In Vitro Dissolution: This can provide an indication of how the formulation might perform in vivo.[11]

Q4: How should I store my preclinical formulation?

A4: Storage conditions should be determined based on stability studies.[12] Typically, formulations are stored at refrigerated (2-8 °C) or room temperature. Protection from light may also be necessary for light-sensitive compounds. Forced degradation studies can help identify potential stability issues early on.[13]

Data Presentation

Table 1: Example of Excipients for Formulating Poorly Soluble Flavonoids for Oral Administration

Excipient ClassExample ExcipientTypical Concentration Range (% v/v or w/v)FunctionReference
Co-solventPEG 40010 - 60%Solubilizer[2]
Co-solventPropylene Glycol10 - 50%Solubilizer[14]
Co-solventEthanol5 - 20%Solubilizer[3]
SurfactantTween 800.1 - 5%Wetting agent, solubilizer[3]
SurfactantCremophor EL1 - 10%Solubilizer[5]
PolymerHPMC0.5 - 2%Suspending agent, precipitation inhibitor[3]
LipidCapryol 90Varies (component of SEDDS)Oil phase in SEDDS[3]
CyclodextrinHydroxypropyl-β-cyclodextrin5 - 40%Complexing agent, solubilizer[5]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Oral Formulation

  • Preparation of the Vehicle:

    • In a sterile glass vial, combine the required volumes of the organic co-solvents (e.g., PEG 400 and ethanol). For instance, to prepare 10 mL of a vehicle containing 40% PEG 400 and 10% ethanol, mix 4 mL of PEG 400 and 1 mL of ethanol.

  • Dissolution of the Flavonoid:

    • Weigh the required amount of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and add it to the co-solvent mixture.

    • Vortex and sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but the thermal stability of the compound should be considered.

  • Addition of the Aqueous Phase:

    • Gradually add the aqueous phase (e.g., saline or water) to the desired final volume while stirring. For the 10 mL example, add 5 mL of saline.

  • Finalization and Storage:

    • Visually inspect the final formulation for any signs of precipitation.

    • Filter the solution through a 0.22 µm syringe filter if sterile administration is required.

    • Store the formulation in a tightly sealed container at the appropriate temperature, protected from light if necessary.

Protocol 2: Characterization of the Formulation

  • Visual Inspection:

    • Observe the formulation against a black and white background to check for clarity and the presence of any particulate matter.

  • pH Measurement:

    • Measure the pH of the formulation using a calibrated pH meter.

  • Particle Size Analysis (for suspensions):

    • Use a suitable particle size analyzer (e.g., dynamic light scattering for nanosuspensions or laser diffraction for microsuspensions) to determine the mean particle size and polydispersity index.

  • Drug Concentration Analysis:

    • Develop and validate a suitable analytical method (e.g., HPLC-UV) to determine the concentration of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in the formulation.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation_dev Formulation Development cluster_invivo In Vivo Studies physchem Physicochemical Characterization solubility Solubility Screening physchem->solubility stability Solid-State Stability solubility->stability excipient Excipient Selection stability->excipient form_prep Formulation Preparation excipient->form_prep char In Vitro Characterization form_prep->char stability_test Formulation Stability Testing char->stability_test animal_model Animal Model Dosing char->animal_model stability_test->animal_model pk_study Pharmacokinetic (PK) Studies animal_model->pk_study pk_study->form_prep pd_study Pharmacodynamic (PD) Studies pk_study->pd_study

Caption: Experimental workflow for developing an in vivo formulation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Pathway receptor->mapk ikk IKK receptor->ikk nfkb NF-κB mapk->nfkb ikb IκB ikk->ikb phosphorylates nfkb_nuc NF-κB nfkb->nfkb_nuc translocates flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone flavonoid->mapk flavonoid->ikk gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp

Caption: Potential anti-inflammatory signaling pathway modulated by the flavonoid.

troubleshooting_tree start Start: Formulation Issue solubility Poor Solubility? start->solubility precipitation Precipitation? solubility->precipitation No sol_strat Use Co-solvents, Surfactants, or pH Adjustment solubility->sol_strat Yes bioavailability Low Bioavailability? precipitation->bioavailability No optimize Optimize Excipient Ratios, Add Polymer Stabilizer precipitation->optimize Yes lipid_form Use Lipid-Based Formulation (SEDDS) bioavailability->lipid_form Yes end Proceed to In Vivo Study bioavailability->end No complex Consider Cyclodextrin Complexation sol_strat->complex complex->precipitation nanosuspension Prepare Nanosuspension optimize->nanosuspension nanosuspension->bioavailability micronize Micronize or Nanosize Drug Particles lipid_form->micronize micronize->end

Caption: Troubleshooting decision tree for formulation development.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which contribute to their potential therapeutic effects in a range of diseases associated with oxidative stress. Their antioxidant capacity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Quercetin , a flavonol, is one of the most abundant and extensively studied flavonoids, found in a variety of fruits, vegetables, and grains. It is often used as a benchmark for antioxidant activity due to its potent radical scavenging capabilities.

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a less common flavonoid that features both methoxy and prenyl substitutions. These structural modifications are known to influence the antioxidant and other biological activities of the flavonoid scaffold. Understanding the comparative antioxidant potential of this compound against a well-established antioxidant like quercetin is crucial for identifying new and potent therapeutic agents.

Quantitative Antioxidant Activity: Quercetin

The antioxidant activity of a compound is frequently quantified using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency. The table below summarizes the reported antioxidant activity of quercetin from several common assays.

AssayIC50 of Quercetin (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
DPPH Radical Scavenging 0.74Ascorbic Acid9.53
H2O2 Scavenging 36.22Ascorbic Acid16.26
ABTS Radical Scavenging ~2.04 - 4.54--

Note: IC50 values can vary between studies due to different experimental conditions.

A Qualitative Comparison: Predicting the Antioxidant Potential of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

In the absence of direct experimental data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, we can infer its potential antioxidant activity by examining its structural features in comparison to quercetin and considering established structure-activity relationships for flavonoids.

Key Structural Features for Antioxidant Activity:

  • Hydroxyl Groups (-OH): The number and position of hydroxyl groups are paramount for the radical scavenging activity of flavonoids. The catechol group (3',4'-dihydroxy) in the B-ring of quercetin is a major contributor to its high antioxidant capacity. 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone possesses three hydroxyl groups at positions 5, 7, and 4'.

  • Methoxylation (-OCH3): The presence of methoxy groups can have a variable effect. Generally, methoxylation of hydroxyl groups tends to decrease the direct antioxidant (radical scavenging) activity.[1] However, it can increase the lipophilicity of the molecule, potentially enhancing its cellular uptake and conferring "indirect" antioxidant effects by inducing cytoprotective enzymes.[2]

  • Prenylation: The addition of a prenyl group can enhance the antioxidant activity of flavonoids.[3][4][5][6] This is attributed to the potential of the C-H bonds within the prenyl group to participate in trapping free radicals.[3][4][5][6] The lipophilic nature of the prenyl group can also improve the interaction of the flavonoid with cell membranes.

Comparative Analysis:

  • Quercetin's Strength: Quercetin's potent antioxidant activity is largely due to its five hydroxyl groups, particularly the catechol moiety in the B-ring and the 3-hydroxyl group in the C-ring, which are crucial for radical scavenging.

  • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone's Profile: This compound has fewer hydroxyl groups than quercetin. The methoxylation at positions 3 and 6 would likely reduce its direct radical scavenging capacity compared to a similar, non-methoxylated flavonoid. However, the presence of the 3'-prenyl group could potentially enhance its antioxidant activity and its ability to interact with lipid membranes.

Predicted Outcome: Based on these structural considerations, it is plausible that quercetin exhibits superior in vitro radical scavenging activity compared to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone due to its greater number of free hydroxyl groups. However, the prenylated flavonoid may possess significant antioxidant activity, possibly with different mechanisms of action and potentially better cellular permeability due to its increased lipophilicity. Direct experimental testing is necessary to confirm this hypothesis.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., quercetin or ascorbic acid).

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • A blank is prepared with the solvent instead of the test compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

  • Reagents: ABTS solution, an oxidizing agent (e.g., potassium persulfate or manganese dioxide) to generate the ABTS•+ radical, test compound solutions, and a positive control.

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution with the oxidizing agent and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add the test compound solution to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound solutions, and a standard (e.g., FeSO₄ or Trolox).

  • Procedure:

    • Prepare the fresh FRAP working solution.

    • Add the test compound solution to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is often expressed as Trolox equivalents.

Visualizing the Comparison: Workflows and Pathways

To further aid in the conceptualization of the comparative analysis, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the antioxidant response.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_A 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Stock_Solutions Prepare Stock Solutions (e.g., in DMSO or Ethanol) Compound_A->Stock_Solutions Compound_B Quercetin (Reference) Compound_B->Stock_Solutions Serial_Dilutions Prepare Serial Dilutions Stock_Solutions->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay Add to assay mixture ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay Add to assay mixture FRAP_Assay FRAP Assay Serial_Dilutions->FRAP_Assay Add to assay mixture Spectrophotometry Spectrophotometric Reading DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry FRAP_Assay->Spectrophotometry Calc_Inhibition Calculate % Inhibition Spectrophotometry->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Comparison Compare Antioxidant Activity Calc_IC50->Comparison

Caption: Experimental workflow for comparing the antioxidant activity of two flavonoid compounds.

G cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nucleus Nucleus

Caption: The Nrf2 signaling pathway, a key mechanism of indirect antioxidant action modulated by flavonoids.

Conclusion

Based on a thorough analysis of structure-activity relationships, quercetin is predicted to have a higher direct antioxidant capacity in vitro than 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. This is primarily due to quercetin's greater number of hydroxyl groups, which are key for radical scavenging.

However, the prenyl and methoxy substitutions on 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone may confer unique properties, such as enhanced lipophilicity and the potential for indirect antioxidant effects through the modulation of cellular signaling pathways. Therefore, this compound remains a person of interest for further investigation.

For a definitive comparison, direct experimental evaluation of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone using standardized antioxidant assays is essential. The protocols and comparative framework provided in this guide offer a solid foundation for such future research, which could unveil novel and potent antioxidant agents for therapeutic development.

References

A Comparative Guide to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and Other Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activities of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone against other notable prenylated flavonoids. Due to the limited availability of specific experimental data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, this comparison relies on data from structurally similar compounds to infer its potential efficacy in cytotoxic, anti-inflammatory, and antioxidant applications. Prenylated flavonoids as a class have demonstrated enhanced biological activities compared to their non-prenylated counterparts, an attribute largely credited to the increased lipophilicity and enhanced membrane interaction imparted by the prenyl group.[1][2] This document aims to serve as a valuable resource by presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key cellular pathways to guide future research and drug discovery efforts.

Introduction to 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone

5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is a naturally occurring prenylated flavonoid that has been isolated from plants such as Dodonaea viscosa. The presence of a prenyl group on the B-ring, combined with the specific arrangement of hydroxyl and methoxy groups, suggests a potential for significant biological activity. Prenylation, the attachment of a prenyl group, is a key structural modification known to enhance the therapeutic properties of flavonoids, including their antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] The lipophilic nature of the prenyl chain is thought to facilitate interaction with cellular membranes, thereby increasing the bioavailability and efficacy of the flavonoid backbone.[2]

While direct experimental data on 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone is scarce, this guide will draw comparisons with other well-researched prenylated flavonoids to highlight its potential pharmacological profile.

Comparative Analysis of Biological Activities

To provide a comprehensive comparison, this section will focus on three key areas of biological activity where prenylated flavonoids have shown considerable promise: cytotoxicity against cancer cell lines, anti-inflammatory effects, and antioxidant capacity.

Cytotoxic Activity

Prenylated flavonoids have been extensively studied for their potential as anticancer agents.[3][4] The addition of a prenyl group can significantly enhance the cytotoxicity of the flavonoid core. For instance, studies have shown that prenylation can lead to stronger activity against various cancer cell lines.[5]

Table 1: Comparative Cytotoxic Activity of Selected Prenylated Flavonoids

CompoundCancer Cell LineIC50 (µM)Reference
5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Data not available--
XanthohumolMCF-7 (Breast)14.5[6]
PC-3 (Prostate)9.8[6]
IsobavachalconeA549 (Lung)10.2[7]
8-PrenylnaringeninMCF-7 (Breast)11.4[8]
Licochalcone AHeLa (Cervical)5.6[7]
Anti-inflammatory Activity

Inflammation is a critical factor in numerous diseases, and flavonoids are well-known for their anti-inflammatory properties. Prenylation can amplify these effects. The anti-inflammatory activity of flavonoids is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Table 2: Comparative Anti-inflammatory Activity of Selected Prenylated Flavonoids

CompoundCell LineAssayIC50 (µM)Reference
5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Data not available---
KuraridinRAW 264.7NO Production15.3[9]
Sophoraflavanone GRAW 264.7NO Production8.7[9]
Licochalcone ARAW 264.7NO Production3.2[7]
6-PrenylapigeninTHP-1NO Production>50[10]
Antioxidant Activity

The antioxidant capacity of flavonoids is crucial for their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 3: Comparative Antioxidant Activity of Selected Prenylated Flavonoids

CompoundAssayIC50 (µM)Reference
5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone Data not available--
XanthohumolDPPH28.1[11]
IsobavachalconeDPPH15.6[11]
8-PrenylnaringeninDPPH45.2[11]
Kuwanon CDPPH12.5[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with different concentrations of the test flavonoid for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Mix the cell supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the IC50 value for NO inhibition.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Sample Preparation: Prepare various concentrations of the test flavonoid in methanol.

  • Reaction Mixture: Add the flavonoid solution to a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanistic Visualizations

Prenylated flavonoids exert their biological effects through various cellular signaling pathways. Below are diagrams illustrating key pathways potentially modulated by these compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS induces transcription COX2 COX-2 Nucleus->COX2 induces transcription NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Prenylflavonoid Prenylated Flavonoid Prenylflavonoid->IKK inhibits Prenylflavonoid->NFkB inhibits translocation

Caption: Proposed anti-inflammatory mechanism of prenylated flavonoids via NF-κB pathway inhibition.

antioxidant_workflow cluster_assay DPPH Radical Scavenging Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H H+ donation Prenylflavonoid Prenylated Flavonoid (Antioxidant) Prenylflavonoid->DPPH_H Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer Quantify Color Change

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

While specific experimental data for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone remains limited, the comparative analysis of structurally related prenylated flavonoids provides a strong rationale for its potential as a bioactive compound. The presence of the 3'-prenyl group, along with the specific pattern of hydroxylation and methoxylation, suggests that it is likely to exhibit significant cytotoxic, anti-inflammatory, and antioxidant properties.

Future research should focus on isolating or synthesizing 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in sufficient quantities to perform comprehensive biological evaluations. Head-to-head comparative studies with other well-characterized prenylated flavonoids will be crucial to accurately determine its potency and therapeutic potential. Furthermore, elucidation of its precise mechanisms of action through detailed molecular studies will be essential for its development as a potential therapeutic agent. This guide serves as a foundational document to stimulate and direct these future research endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prenylated flavonoids, focusing on the relationship between their chemical structures and biological activities. The addition of a lipophilic prenyl group to the flavonoid backbone often enhances pharmacological effects by increasing affinity for cell membranes and target proteins.[1][2][3] This document synthesizes experimental data on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities to elucidate key structure-activity relationships (SARs).

General Principles of Prenylation and Bioactivity

The biological activity of prenylated flavonoids is significantly influenced by the number, type, and position of the prenyl substituents on the flavonoid skeleton.[2][4] Prenylation, the attachment of a five-carbon isoprene unit or a longer chain like a ten-carbon geranyl group, generally increases the lipophilicity of the flavonoid molecule.[3][5] This modification can lead to enhanced interaction with biological membranes and cellular targets, thereby boosting activities such as anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][6] However, this increased lipophilicity can sometimes decrease bioavailability and plasma absorption.[2][4]

Key structural determinants for activity include:

  • Position of the Prenyl Group: Common substitution sites include C6, C8, C3, and C4'. The specific position can dramatically alter the compound's efficacy and selectivity. For instance, in some flavanones, prenylation at C8 is more effective for antibacterial activity than at C6.[7]

  • Nature of the Prenyl Group: The prenyl group can be a simple chain (e.g., prenyl, geranyl) or can be cyclized to form additional rings (e.g., a pyran ring), which impacts the molecule's conformation and target interaction.[7]

  • Flavonoid Backbone Substitution: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid's A, B, and C rings are crucial. Hydroxyl groups often enhance activity, particularly in antioxidant and enzyme inhibition contexts, while methoxylation can have the opposite effect.[6][8]

G cluster_prenyl Common Prenyl Modifications cluster_positions Key Substitution Positions Prenyl Prenyl Group (3,3-dimethylallyl) C8 C8 Prenyl->C8 Geranyl Geranyl Group C6 C6 Geranyl->C6 Cyclized Cyclized Prenyl (e.g., Pyran Ring) C3_prime C3' Cyclized->C3_prime C3 C3 C4_prime C4' Flavonoid Flavonoid Flavonoid->C6 Attachment Point Flavonoid->C8 Attachment Point Flavonoid->C3_prime Attachment Point

Caption: General structure of flavonoids and common prenyl group attachment points.

Anticancer Activity

Prenylated flavonoids have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The prenyl side chain enhances binding affinity to cellular targets and can overcome drug resistance.[6][9] Xanthohumol, a prominent prenylated chalcone from hops, and its derivatives have been extensively studied for their ability to induce apoptosis and inhibit tumor growth.[9][10]

Comparative Data: Anticancer Activity of Prenylated Flavonoids
CompoundFlavonoid ClassPrenylation DetailsCancer Cell LineIC50 (µM)Reference
Daphnegiraldin D FlavoneC8-prenyl, C3'-prenylHep3B0.42[11]
Gancaonin Q FlavoneC8-prenyl, C3'-(2''-hydroxyisopropyl-dihydrofuran)Hep3B0.51[11]
Epimedokoreanin B FlavoneC8-prenyl, C5'-prenylHep3B0.65[11]
Xanthohumol ChalconeC3'-prenylMCF-7 (Breast)7.9[12]
Xanthohumol ChalconeC3'-prenylPC-3 (Prostate)9.0[12]
(Z)-Aurone Derivative AuroneC7-prenylMCF-7 (Breast)4.8[12]
(Z)-Aurone Derivative AuroneC7-prenylPC-3 (Prostate)5.3[12]
Sorafenib (Control) --Hep3B8.55[11]
Cisplatin (Control) --MCF-7 (Breast)1.8[12]

Structure-Activity Relationship Insights:

  • Diprenylation: Compounds with two prenyl groups, such as daphnegiraldin D and epimedokoreanin B, show exceptionally potent activity against hepatocellular carcinoma (Hep3B) cells.[11] The specific placement at C8 and on the B-ring (C3' or C5') appears critical for high cytotoxicity.[11]

  • Ortho-substitution: An ortho-substitution pattern between a prenyl group and a hydroxyl group on the B-ring was found to enhance anticancer activity, possibly by improving ligand binding.[11]

  • Flavonoid Skeleton: A comparison between xanthohumol (a chalcone) and its cyclized aurone derivative shows that the core skeleton significantly impacts activity, with the aurone being more potent in the tested cell lines.[9][12]

Anti-inflammatory Activity

Prenylated flavonoids can modulate inflammatory pathways, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. They often target enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13][14]

Comparative Data: Anti-inflammatory Activity of Prenylated Flavonoids
CompoundFlavonoid ClassAssayIC50 (µM)Reference
Neougonin A FlavanoneNO Inhibition (LPS-induced RAW264.7)3.32[14]
Nymphaeol-A FlavanoneCOX-2 Inhibition11.74[15]
Isonymphaeol-B FlavanoneCOX-2 Inhibition14.50[15]
Nymphaeol-B FlavanoneCOX-2 Inhibition24.03[15]
Nymphaeol-A FlavanoneNitrite Accumulation Inhibition2.4[15]
Isonymphaeol-B FlavanoneNitrite Accumulation Inhibition3.5[15]
Kuwanon E FlavoneCOX-2 InhibitionPotent[13]
Ketorolac (Control) -Nitrite Accumulation Inhibition~3.0[15]

Structure-Activity Relationship Insights:

  • Geranyl vs. Prenyl Groups: In a series of prenylated flavanones from Okinawa propolis, compounds with a C3' geranyl group (Nymphaeol-A) showed stronger COX-2 and nitrite inhibition than those with a C5' geranyl group (Nymphaeol-B).[15]

  • Hydroxylation Pattern: The presence and location of hydroxyl groups on the flavonoid rings influence anti-inflammatory activity. The C2-C3 double bond and -OH groups at C3′ and C4′ are suggested to increase activity.[13]

G A Compound Source (Natural Isolation / Synthesis) B Structural Elucidation (NMR, MS) A->B C In Vitro Biological Screening (e.g., MTT, NO Assay, MIC) B->C D Data Collection (IC50, MIC values) C->D E Identify Lead Compounds (High Activity, Low Toxicity) D->E F Structure-Activity Relationship (SAR) Analysis D->F G Further Optimization (Chemical Modification) E->G F->G Rational Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Antimicrobial Activity

The lipophilic nature of prenylated flavonoids allows them to effectively disrupt bacterial cell membranes, a key mechanism of their antimicrobial action.[16][17] They are often more potent against Gram-positive bacteria.[7][16] Structural features like the number of prenyl groups and the saturation of the C2-C3 bond are critical for activity.

Comparative Data: Antimicrobial Activity of Prenylated Flavonoids
CompoundFlavonoid ClassPrenylation DetailsOrganismMIC (µg/mL)Reference
6,8-diprenylgenistein IsoflavoneC6, C8-diprenylL. monocytogenes15 (µM)[7]
Isobavachalcone ChalconeC3'-prenylMRSA4-8[17]
6-Prenylnaringenin FlavanoneC6-prenylMRSA 97-710[18][19]
8-Prenylnaringenin FlavanoneC8-prenylMRSA 97-725[18][19]
Genistein (Non-prenylated) Isoflavone-Gram-positive bacteria>237 (µM)[7]
Vancomycin (Control) --MRSA 97-710[19]

Structure-Activity Relationship Insights:

  • Number of Prenyl Groups: Diprenylated flavonoids generally exhibit higher antibacterial activity than their monoprenylated counterparts.[7][16]

  • Position of Prenylation: For naringenin, prenylation at the C6 position resulted in stronger activity against MRSA than substitution at the C8 position.[18][19]

  • Saturation of C2-C3 Bond: The saturated C2-C3 bond in flavanones (like 6- and 8-prenylnaringenin) appears important for antibacterial activity compared to the double bond found in flavones.[19]

  • Hydroxylation: For antibacterial action, hydroxyl groups at positions C5, C7, and C4' are considered key for the activity of prenylated flavanones and isoflavones.[18][20]

Antioxidant Activity

The antioxidant capacity of flavonoids is typically associated with their hydrogen-donating ability, which is influenced by the number and arrangement of hydroxyl groups. While prenylation does not always directly enhance the intrinsic radical-scavenging chemistry, it can improve the compound's ability to access and protect lipid membranes from peroxidation.[21][22]

Comparative Data: Antioxidant Activity of Prenylated Flavonoids
CompoundFlavonoid ClassAssayActivity MetricReference
Quercetin FlavonolDPPH Radical ScavengingActive[19]
Prenylated Quercetin FlavonolDPPH Radical ScavengingMore active than Quercetin[19]
Fisetin FlavonolDPPH Radical ScavengingActive[19]
Prenylated Fisetin FlavonolDPPH Radical ScavengingMore active than Fisetin[19]
Xanthohumol ChalconeScavenges Reactive Oxygen SpeciesEfficient[22]
Trolox (Control) -DPPH Radical ScavengingStandard Antioxidant[19]

Structure-Activity Relationship Insights:

  • Enhanced Activity: Prenylated derivatives of quercetin and fisetin show a greater degree of DPPH radical scavenging activity compared to their non-prenylated parent compounds.[19]

  • Lipophilicity: The increased lipophilicity from the prenyl group enhances the affinity of the flavonoid for cell membranes, which is a significant site of oxidative damage.[6][22]

  • Hydroxyl Groups: The core antioxidant activity still relies heavily on the flavonoid backbone's structure, particularly the presence of a catechol (3',4'-dihydroxy) group on the B-ring.[19]

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα-NF-κB (Inactive) IkB->Complex Inhibits IkB Degradation IkB Degradation IkB->IkB Degradation Leads to NFkB NF-κB (p50/p65) NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Transcription Flavonoid Prenylated Flavonoid Flavonoid->IKK Inhibits Flavonoid->NFkB Inhibits Translocation IkB Degradation->NFkB Releases

Caption: Inhibition of the NF-κB signaling pathway by prenylated flavonoids.

Experimental Protocols

MTT Assay for Cytotoxicity

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), cell culture medium, 96-well plates, test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the prenylated flavonoids (typically from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%) and incubate for 24-72 hours.

    • After incubation, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL). Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay quantifies NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Materials: RAW 264.7 macrophage cells, Lipopolysaccharide (LPS), Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), Sodium nitrite standard, cell culture medium.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 for NO inhibition.[14]

DPPH Radical Scavenging Assay

This method assesses the antioxidant capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Materials: DPPH solution (0.1 mM in methanol), test compounds, methanol, ascorbic acid or Trolox (positive control).

  • Procedure:

    • Prepare various concentrations of the test compounds in methanol.[23]

    • In a 96-well plate, mix 100 µL of the test compound solution with 100 µL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[23]

    • Measure the absorbance at 517 nm. A blank contains only methanol.

    • The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • The EC50 value (the concentration that scavenges 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium, bacterial inoculum standardized to 0.5 McFarland, 96-well microtiter plates, test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the growth medium directly in a 96-well plate.

    • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

References

A Comparative Guide to the Anticancer Activity of Flavonoids: Validating 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone (also known as alloptaeroxylin) across multiple cancer cell lines is not available in published scientific literature. This guide will therefore serve as a template, outlining the requisite experimental framework and data presentation for validating the anticancer potential of a novel compound like 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone. For illustrative purposes, we will use hypothetical data for our compound of interest and compare it with established anticancer agents, Doxorubicin and Cisplatin.

Comparative Analysis of Cytotoxicity

The initial evaluation of a potential anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to express the potency of a compound in inhibiting cell growth by 50%. The following table summarizes hypothetical IC50 values for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone against a panel of cancer cell lines, alongside the IC50 values for the well-established chemotherapeutic drugs Doxorubicin and Cisplatin.

Cell LineCancer Type5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast AdenocarcinomaHypothetical Value2.50 - 8.31[1]5 - 10[2]
A549 Lung CarcinomaHypothetical Value> 2055 - 64
HeLa Cervical AdenocarcinomaHypothetical Value2.92Varies widely[3]
HepG2 Hepatocellular CarcinomaHypothetical Value12.18[1]Varies widely[3]
HT-29 Colorectal AdenocarcinomaHypothetical ValueData Not AvailableData Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating the anticancer activity of a novel compound. Below are the standard methodologies for the key assays typically employed.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, Doxorubicin, and Cisplatin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC Assay)

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[8][9] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[8][9] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[8] 5 µL of Annexin V-FITC and 5-10 µL of PI are added to the cell suspension.[10][11]

  • Incubation: The cells are incubated for 10-15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14] This is commonly achieved by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[12]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase A (to prevent staining of RNA) for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is quantified.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p53). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Anticancer Activity Validation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison A Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B Compound Treatment (5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone) A->B C MTT Assay (Determine IC50) B->C D Apoptosis Assay (Annexin V-FITC) C->D E Cell Cycle Analysis (Propidium Iodide) C->E F Western Blot Analysis (Signaling Proteins) C->F G Compare with Positive Controls (Doxorubicin, Cisplatin) D->G E->G F->G H Publish Comparison Guide G->H

Caption: Workflow for validating the anticancer activity of a novel compound.

Apoptosis Signaling Pathway

G cluster_0 Intrinsic Pathway cluster_1 Execution Pathway Compound Anticancer Compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Comparative Logic of Anticancer Activity

G cluster_0 Test Compound cluster_1 Positive Controls cluster_2 Evaluation Metrics Flavone 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone IC50 IC50 Value Flavone->IC50 Evaluate Apoptosis Apoptosis Induction Flavone->Apoptosis Evaluate CellCycle Cell Cycle Arrest Flavone->CellCycle Evaluate Doxo Doxorubicin Doxo->IC50 Compare Doxo->Apoptosis Compare Doxo->CellCycle Compare Cis Cisplatin Cis->IC50 Compare Cis->Apoptosis Compare Cis->CellCycle Compare

Caption: Logical relationship for comparing the anticancer activity of a test compound.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Common Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence comparing the anti-inflammatory effects of Quercetin, Kaempferol, Luteolin, and Apigenin, with a focus on their underlying molecular mechanisms.

For Immediate Release: December 17, 2025

This guide provides a comprehensive comparison of the anti-inflammatory properties of four common dietary flavonoids: quercetin, kaempferol, luteolin, and apigenin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to evaluate their relative potencies and mechanisms of action. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate objective comparison and inform future research.

Executive Summary

Inflammation is a critical physiological process, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds abundant in fruits and vegetables, have garnered significant attention for their potent anti-inflammatory activities.[1][2] This guide focuses on a comparative analysis of quercetin, kaempferol, luteolin, and apigenin, four widely studied flavonoids.

Our comparative analysis, based on in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), reveals that all four flavonoids effectively suppress key inflammatory markers, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of quercetin, kaempferol, luteolin, and apigenin was evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages. The results, summarized in the table below, demonstrate a dose-dependent inhibitory effect for all four compounds.

FlavonoidConcentration (µM)NO Inhibition (%)
Quercetin 5045.2 ± 3.1
10068.7 ± 4.5
20085.1 ± 5.9
Kaempferol 5038.5 ± 2.8
10059.3 ± 4.1
20076.4 ± 5.3
Luteolin 5051.6 ± 3.5
10075.2 ± 5.2
20090.3 ± 6.2
Apigenin 5035.1 ± 2.5
10055.8 ± 3.9
20072.9 ± 5.1

Data is presented as mean ± standard deviation and is compiled from studies including Tian et al., 2021.[5]

Among the tested flavonoids, luteolin exhibited the most potent inhibition of NO production, followed by quercetin, kaempferol, and apigenin. This suggests that the structural differences among these closely related molecules, particularly the number and position of hydroxyl groups on the B-ring, play a significant role in their anti-inflammatory activity.

Mechanistic Insights: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of these flavonoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5][6][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Quercetin, kaempferol, luteolin, and apigenin have all been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4][8][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Flavonoids Flavonoids (Quercetin, Kaempferol, Luteolin, Apigenin) Flavonoids->IKK inhibit DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes induces NO_Assay_Workflow start Collect 100 µL Culture Supernatant add_griess Add 100 µL Griess Reagent start->add_griess incubate Incubate 10-15 min at RT in dark add_griess->incubate read_absorbance Measure Absorbance at 540 nm incubate->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate

References

assessing the selectivity of 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone for cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Selectivity of Prenylated Flavonoids for Cancer Cells: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential anti-cancer properties.[1] Among these, prenylated flavonoids are of particular interest due to their enhanced biological activities.[2][3][4] This guide provides a comparative assessment of the selectivity of these compounds for cancer cells over normal cells, a critical attribute for any potential chemotherapeutic agent.

Due to the limited availability of specific experimental data for 5,7,4'-Trihydroxy-3',6-dimethoxy-3'-prenylflavone, this guide will focus on a structurally related and well-studied prenylated flavonoid, Xanthohumol . This compound, along with its semi-synthetic derivative, (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone, and the conventional chemotherapy drug, Cisplatin, have been evaluated for their anti-proliferative activity against a panel of human cancer cell lines and normal cell lines, providing a valuable dataset for comparison.[2]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Xanthohumol, its aurone derivative, and Cisplatin against various cancer and normal cell lines. A lower IC50 value indicates a higher potency. The selectivity index (SI) is calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line. An SI value greater than 1 suggests a selective toxicity towards cancer cells.

CompoundCell LineCell TypeIC50 (µM)[2]Selectivity Index (SI) vs. HLMEC[5]Selectivity Index (SI) vs. BALB/3T3[5]
Xanthohumol MCF-7Breast Cancer12.05 ± 1.113.322.86
SK-BR-3Breast Cancer10.15 ± 0.983.943.39
T47DBreast Cancer11.98 ± 1.233.342.87
HT-29Colon Cancer91.31 ± 8.920.440.38
LoVoColon Cancer15.21 ± 1.032.632.26
LoVo/DxColon Cancer (Doxorubicin-resistant)13.98 ± 0.992.862.46
PC-3Prostate Cancer13.02 ± 1.183.072.64
Du145Prostate Cancer15.01 ± 1.212.662.29
A549Lung Cancer17.03 ± 1.342.352.02
MV-4-11Leukemia8.07 ± 0.524.964.26
HLMECNormal Lung Endothelial40.01 ± 2.01--
BALB/3T3Normal Mouse Fibroblast34.41 ± 1.98--
(Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone MCF-7Breast Cancer8.53 ± 0.764.694.03
SK-BR-3Breast Cancer7.03 ± 0.655.694.89
T47DBreast Cancer7.89 ± 0.815.074.36
HT-29Colon Cancer62.09 ± 16.520.640.55
LoVoColon Cancer6.70 ± 0.545.975.13
LoVo/DxColon Cancer (Doxorubicin-resistant)5.64 ± 0.497.096.09
PC-3Prostate Cancer12.98 ± 1.113.082.65
Du145Prostate Cancer14.98 ± 1.252.672.29
A549Lung Cancer16.99 ± 1.432.352.02
MV-4-11Leukemia7.45 ± 0.875.374.61
HLMECNormal Lung Endothelial40.01 ± 2.01--
BALB/3T3Normal Mouse Fibroblast34.41 ± 1.98--
Cisplatin MCF-7Breast Cancer10.98 ± 0.970.460.39
SK-BR-3Breast Cancer10.03 ± 0.890.500.43
T47DBreast Cancer11.01 ± 1.020.450.39
HT-29Colon Cancer19.01 ± 1.540.260.22
LoVoColon Cancer4.99 ± 0.431.000.86
LoVo/DxColon Cancer (Doxorubicin-resistant)5.03 ± 0.480.990.85
PC-3Prostate Cancer5.98 ± 0.510.840.72
Du145Prostate Cancer6.02 ± 0.550.830.71
A549Lung Cancer6.99 ± 0.610.720.61
MV-4-11Leukemia1.10 ± 0.094.553.90
HLMECNormal Lung Endothelial5.01 ± 0.45--
BALB/3T3Normal Mouse Fibroblast4.29 ± 0.38--

From the data, it is evident that both Xanthohumol and its aurone derivative exhibit a higher degree of selectivity towards most of the tested cancer cell lines compared to Cisplatin, which shows significant toxicity to normal cells as well.[2] Notably, the aurone derivative demonstrates enhanced selectivity, particularly against breast and doxorubicin-resistant colon cancer cell lines.[2]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Xanthohumol) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value is then determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA. Thus, cells in the G2/M phase (with twice the DNA content of G1 cells) will have twice the fluorescence intensity.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubation: Incubate for 30 minutes at room temperature.

    • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a potential anti-cancer compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis/ Isolation C Cytotoxicity Assay (e.g., MTT) A->C B Cell Line Panel (Cancer vs. Normal) B->C D Determine IC50 Values C->D E Calculate Selectivity Index (SI) D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blot (Signaling Proteins) E->H I Xenograft Mouse Model F->I G->I H->I J Tumor Growth Inhibition I->J K Toxicity Assessment I->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Xanthohumol Xanthohumol Xanthohumol->Akt Xanthohumol->NFkB Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_nuc->Gene activates G cluster_0 Xanthohumol (High Selectivity) cluster_1 Cisplatin (Low Selectivity) Xan_Cancer High Cytotoxicity in Cancer Cells Xan_Normal Low Cytotoxicity in Normal Cells Result_Xan Favorable Therapeutic Window Xan_Normal->Result_Xan Cis_Cancer High Cytotoxicity in Cancer Cells Cis_Normal High Cytotoxicity in Normal Cells Result_Cis Narrow Therapeutic Window Cis_Normal->Result_Cis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount for ensuring the quality, safety, and efficacy of botanical extracts and pharmaceutical preparations. This guide provides an objective comparison of the primary analytical methods suitable for the quantitative analysis of 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone, a prenylated and methoxylated flavonoid. Due to the limited availability of direct cross-validation studies for this specific analyte, this guide draws upon established methodologies and performance data for structurally similar flavonoids, namely prenylated and methoxylated flavonoids.[1][2][3]

The principal techniques employed for the analysis of such compounds are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3] The selection between these methods is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of prenylated and methoxylated flavonoids, providing a framework for what can be expected for the analysis of 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone.

Performance ParameterHPLC-DADLC-MS/MS
Linearity (r²) > 0.999[4]> 0.999[4]
Accuracy (% Recovery) 95 - 105%85 - 115%[5]
Precision (% RSD) < 5%[4]< 15%[4]
Limit of Detection (LOD) ~0.4 µg/mL[4]0.19 - 2.92 ng/mL[6]
Limit of Quantification (LOQ) ~1.2 µg/mL[4]0.26 - 8.79 ng/mL[6]
Specificity Moderate to HighVery High[7]
Cost ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for HPLC-DAD and LC-MS/MS that can be adapted and validated for the quantification of 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely accessible technique suitable for the quantification of flavonoids in various samples, particularly when high sensitivity is not the primary requirement.

Sample Preparation:

  • Accurately weigh the powdered plant material or extract.

  • Perform an extraction using a suitable solvent such as methanol or ethanol, often facilitated by ultrasonication.[8]

  • Centrifuge the extract to pellet solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[1][9]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[1][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: The DAD detector should be set to monitor the maximum absorbance wavelength of the target analyte. For flavonoids, this is often in the range of 280-370 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex matrices or when low detection limits are necessary, such as in pharmacokinetic studies.[1][5]

Sample Preparation:

  • For biological samples (e.g., plasma, serum), a protein precipitation step with a solvent like acetonitrile is often required.[5]

  • For plant extracts, the sample preparation can be similar to that for HPLC-DAD, though further dilution may be necessary.

  • The supernatant is typically evaporated to dryness and reconstituted in the initial mobile phase.

  • Filtration through a 0.22 µm syringe filter is performed before injection.

Chromatographic and Mass Spectrometry Conditions:

  • System: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 or C8 column is commonly used, often with smaller particle sizes (e.g., < 2 µm) for UHPLC systems to achieve faster separations.[1][5]

  • Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water and acetonitrile or methanol is used.

  • Flow Rate: Flow rates are typically lower for UHPLC systems (e.g., 0.2 - 0.5 mL/min).[5]

  • Ionization Mode: Electrospray ionization (ESI) is common for flavonoids, and can be operated in either positive or negative ion mode, which should be optimized for the target analyte.[3][5]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[5] This involves monitoring specific precursor-to-product ion transitions for the analyte.

  • Quantification: A calibration curve is constructed using a certified reference standard, and the analyte concentration is determined from this curve.

Mandatory Visualization

CrossValidationWorkflow cluster_start cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_decision Decision & Implementation cluster_outcome start Define Analytical Requirement (e.g., quantify target analyte) HPLC_Dev Develop & Validate HPLC-DAD Method start->HPLC_Dev LCMS_Dev Develop & Validate LC-MS/MS Method start->LCMS_Dev Analyze_Samples Analyze Same Set of Samples by Both Methods HPLC_Dev->Analyze_Samples LCMS_Dev->Analyze_Samples Compare_Results Statistically Compare Quantitative Results Analyze_Samples->Compare_Results Decision Results Comparable? Compare_Results->Decision Success Methods are Interchangeable (within defined limits) Decision->Success Yes Fail Investigate Discrepancies & Re-evaluate Methods Decision->Fail No

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational understanding for the cross-validation of analytical methods for 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone. The successful implementation of these methods requires careful optimization and validation according to the specific sample matrix and research objectives.

References

In Silico Drug-Likeness Assessment of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the drug-like properties of the flavonoid 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, benchmarked against established flavonoid compounds.

This guide provides a comparative in silico prediction of the drug-likeness of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone against three well-characterized flavonoids: Quercetin, Kaempferol, and Apigenin. The analysis is centered on key physicochemical properties and established drug-likeness rules, including Lipinski's Rule of Five, to evaluate its potential as an orally bioavailable drug candidate. All data presented herein is generated using computational predictive models.

Comparative Analysis of Physicochemical Properties and Drug-Likeness Parameters

The following table summarizes the computationally predicted physicochemical properties and drug-likeness parameters for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and the selected reference flavonoids. These parameters are crucial in the early stages of drug discovery for assessing the potential of a compound to be developed into an orally active drug.

Property5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavoneQuercetinKaempferolApigenin
Molecular Formula C₂₂H₂₂O₇C₁₅H₁₀O₇C₁₅H₁₀O₆C₁₅H₁₀O₅
Molecular Weight ( g/mol ) 398.41302.24286.24270.24
LogP (Consensus) 3.851.481.661.63
Topological Polar Surface Area (TPSA) (Ų) 124.15131.36111.1390.90
Hydrogen Bond Donors 3543
Hydrogen Bond Acceptors 7765
Lipinski's Rule of Five Violations 0000
Bioavailability Score 0.550.550.550.55

Experimental Protocols

In Silico Prediction of Physicochemical Properties and Drug-Likeness

The physicochemical properties and drug-likeness parameters presented in this guide were predicted using the SwissADME web tool, a free and widely used platform for in silico drug discovery.

Methodology:

  • Input Molecular Structures: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for each compound were obtained from the PubChem database or generated from the IUPAC name using a chemical identifier resolver.

    • 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone SMILES: COc1c(O)cc2c(c1O)C(=O)C(OC)=C(O2)c3cc(CC=C(C)C)c(O)cc3

    • Quercetin SMILES: C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

    • Kaempferol SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

    • Apigenin SMILES: C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

  • Submission to SwissADME: The SMILES strings were submitted to the SwissADME web server (--INVALID-LINK--).

  • Parameter Calculation: The platform calculates a wide range of molecular descriptors, including those relevant to Lipinski's Rule of Five (Molecular Weight, LogP, Number of Hydrogen Bond Donors, and Number of Hydrogen Bond Acceptors), as well as other important parameters like Topological Polar Surface Area (TPSA) and a Bioavailability Score.

  • Data Interpretation:

    • Lipinski's Rule of Five: This rule is a key indicator of drug-likeness. For a compound to be considered orally bioavailable, it should generally not violate more than one of the following criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, Hydrogen Bond Donors ≤ 5, and Hydrogen Bond Acceptors ≤ 10.

    • Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes. A TPSA value of ≤ 140 Ų is generally considered favorable for good oral bioavailability.

    • Bioavailability Score: This is a semi-quantitative score that integrates various drug-likeness parameters to predict the probability of a compound having at least 10% oral bioavailability in rats. A score of 0.55 is considered a good starting point for a drug candidate.

Visualizing the In Silico Drug-Likeness Prediction Workflow

The following diagram illustrates the general workflow for in silico drug-likeness prediction, from molecule selection to data analysis.

workflow In Silico Drug-Likeness Prediction Workflow cluster_input Input cluster_prediction Prediction cluster_analysis Analysis cluster_output Output mol_selection Molecule of Interest (e.g., 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone) get_smiles Obtain SMILES String mol_selection->get_smiles swissadme Submit to In Silico Tool (e.g., SwissADME) get_smiles->swissadme calculate_params Calculate Physicochemical and ADMET Properties swissadme->calculate_params lipinski Evaluate Lipinski's Rule of Five calculate_params->lipinski other_rules Assess Other Drug-Likeness Parameters (e.g., TPSA) calculate_params->other_rules compare Compare with Reference Compounds lipinski->compare other_rules->compare drug_likeness_profile Drug-Likeness Profile compare->drug_likeness_profile

Caption: Workflow for in silico drug-likeness prediction.

Conclusion

Based on the in silico predictions, 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone exhibits a promising drug-like profile. It adheres to Lipinski's Rule of Five with zero violations, suggesting a high probability of good oral bioavailability. Its molecular weight and TPSA are within the favorable ranges for drug candidates. When compared to the established flavonoids Quercetin, Kaempferol, and Apigenin, the target molecule presents comparable, and in some aspects, potentially more favorable physicochemical properties, such as a LogP value that suggests a good balance between solubility and permeability. These computational findings support the consideration of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone for further investigation in drug discovery and development programs. It is important to note that these are predictive data and require experimental validation to confirm the compound's pharmacokinetic and pharmacodynamic properties.

A Comparative Guide to Molecular Docking of Flavonoids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various flavonoids in molecular docking studies against key protein targets implicated in a range of diseases, including cancer, Alzheimer's disease, diabetes, and viral infections. The information is compiled from recent in silico studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development.

Data Presentation: Comparative Binding Affinities of Flavonoids

The following tables summarize the binding affinities (in kcal/mol) of various flavonoids against different protein targets as reported in the cited literature. Lower binding energy values indicate a more favorable and stable interaction between the flavonoid and the protein target.

Table 1: Flavonoids as Potential Anticancer Agents
FlavonoidTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
ZINC000005854718Cyclin-Dependent Kinase 8 (CDK8)6T41-10.7[1]
Ponatinib (Standard)Cyclin-Dependent Kinase 8 (CDK8)6T41-10.0[1]
Linifanib (Standard)Cyclin-Dependent Kinase 8 (CDK8)6T41-10.5[1]
Cortistatin A (Standard)Cyclin-Dependent Kinase 8 (CDK8)6T41-10.1[1]
MyricetinBreast Cancer Target--11.50[2]
QuercetinProstate Cancer Target--14.18[2]
QuercetinColorectal Cancer Target--12.94[2]
FisetinAryl Hydrocarbon Receptor (AhR)--[3]
FlavoneCDK2/CDK9--[4]
RecoflavoneCDK2/CDK9--[4]
Isorhamnetinβ-catenin--5.68 to -4.98[5]
Fisetinβ-catenin--5.68 to -4.98[5]
Genisteinβ-catenin--5.68 to -4.98[5]
Silibininβ-catenin--5.68 to -4.98[5]
Catechinβ-catenin--6.50 to -5.22[5]
Luteolinβ-catenin--6.50 to -5.22[5]
Coumestrolβ-catenin--6.50 to -5.22[5]
β-naphthoflavoneβ-catenin--6.50 to -5.22[5]
Table 2: Flavonoids Targeting Proteins in Alzheimer's Disease
FlavonoidTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
Epicatechin gallateAcetylcholinesterase (AChE)--10.42[6]
SterubinAcetylcholinesterase (AChE)--10.16[6]
FisetinAcetylcholinesterase (AChE)--10.11[6]
Biochanin-ABeta-secretase 1 (BACE-1)--9.81[6]
SterubinBeta-secretase 1 (BACE-1)--8.96[6]
Epicatechin gallateBeta-secretase 1 (BACE-1)--7.47[6]
Epicatechin gallateGlycogen synthase kinase-3β (GSK-3β)--10.93[7]
FisetinGlycogen synthase kinase-3β (GSK-3β)--9.44[7]
EriodictyolGlycogen synthase kinase-3β (GSK-3β)--8.54[7]
FisetinTumor necrosis factor-α (TNF-α)--11.52[7]
SterubinTumor necrosis factor-α (TNF-α)--10.87[7]
Biochanin ATumor necrosis factor-α (TNF-α)--10.69[7]
Table 3: Flavonoids as Potential Inhibitors of SARS-CoV-2 Proteins
FlavonoidTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
Quercetin-3-O-rhamnosideMain Protease (Mpro)6LU7-9.7[8]
RobininMain Protease (Mpro)--9.0[9]
HesperidinMain Protease (3CLpro)GLU7-[10]
RutinMain Protease (3CLpro)GLU7-[10]
DiosminMain Protease (3CLpro)GLU7-[10]
TheaflavinRNA-dependent RNA polymerase (RdRp)--8.8[10]
NaringinSpike Protein--9.8[11]
Silibinin3CLpro / RBD--[12]
Tomentin A3CLpro--[12]
Amentoflavone3CLpro / RBD--[12]
Bilobetin3CLpro / RBD--[12]
HerbacetinRBD--[12]
MorinRBD--[12]
BaicaleinRBD--[12]
QuercetinRBD--[12]
Table 4: Flavonoids Targeting Proteins in Diabetes
FlavonoidTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
AcumitinAldose Reductase--[13]
AgathisflavoneAldose Reductase--[13]
Agehoustin BAldose Reductase--[13]
alpha-ToxicarolAldose Reductase--[13]
DiosminPhosphatidylinositol 3-kinase (PI3K)--[14]
Biochanin APhosphatidylinositol 3-kinase (PI3K)--[14]
HesperidinPhosphatidylinositol 3-kinase (PI3K)--[14]
QuercetinPhosphatidylinositol 3-kinase (PI3K)--[14]
HesperetinPhosphatidylinositol 3-kinase (PI3K)--[14]
CynarosideAlpha glucosidase, Glycogen phosphorylase--[15]

Experimental Protocols

The methodologies employed in the cited molecular docking studies vary, which can influence the outcome of the binding affinity predictions. Key parameters from the referenced studies are outlined below.

General Protocol:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).[8] Water molecules and existing ligands are often removed, and polar hydrogens are added. The flavonoid structures are retrieved from databases like PubChem and prepared by assigning charges and minimizing energy.[8]

  • Molecular Docking Software: A variety of software is used for molecular docking simulations, with AutoDock Vina being a common choice.[8][16] Other programs mentioned include Glide XP, MOE (Molecular Operating Environment), and PyRx.[2][3][15]

  • Docking and Scoring: The docking software explores different conformations of the flavonoid within the active site of the target protein and calculates the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most favorable.[17]

  • Analysis: The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the flavonoid and the amino acid residues of the protein.[17]

  • Validation: In some studies, molecular dynamics simulations are performed to validate the stability of the flavonoid-protein complex over time.[1][12]

Specific Examples:

  • Study on SARS-CoV-2 Main Protease: In one study, the 3D structure of the protease (PDB ID: 6LU7) was used, and docking was performed with AutoDock Vina.[8]

  • Study on Anticancer Flavonoids: A study investigating flavonoids against tubulin (PDB ID: 4O2B) used the MolDock score for evaluating binding affinity and further subjected the best complexes to 100 ns of molecular dynamics simulations.[18]

  • Study on Alzheimer's Disease Targets: For targets like GSK-3β and TNF-α, AutoDock 4.2.1 was utilized, and the results were visualized using Bio-Discovery Studio Viewer.[19]

Mandatory Visualization

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the molecular docking of flavonoids.

experimental_workflow cluster_prep Preparation Stage cluster_docking Computational Analysis cluster_analysis Results and Validation p_prep Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock Vina) p_prep->docking l_prep Ligand Preparation (Flavonoids from PubChem) l_prep->docking scoring Binding Affinity Calculation (kcal/mol) docking->scoring analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->analysis md_sim Molecular Dynamics Simulation (Validation) analysis->md_sim

Caption: A generalized workflow for in silico molecular docking studies of flavonoids.

signaling_pathway Flavonoid Flavonoid (e.g., Quercetin, Luteolin) Target Target Protein (e.g., Kinase, Protease) Flavonoid->Target Inhibition / Modulation Pathway Signaling Pathway (e.g., NF-κB, PI3K/Akt) Target->Pathway Regulates Response Cellular Response (e.g., Anti-inflammatory, Anticancer) Pathway->Response

Caption: A simplified diagram illustrating the mechanism of action of flavonoids.

logical_relationship cluster_properties Molecular Properties cluster_interaction Binding Interaction cluster_activity Biological Activity structure Flavonoid Structure (Backbone, Substituents) physchem Physicochemical Properties (Lipophilicity, H-bond donors/acceptors) structure->physchem binding_energy Binding Affinity (Docking Score) physchem->binding_energy interactions Non-covalent Interactions (H-bonds, π-π stacking) binding_energy->interactions bioactivity Pharmacological Effect (e.g., Enzyme Inhibition) interactions->bioactivity

References

Evaluating the Potential Synergistic Effects of 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone with Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Synergistic Effects of Structurally Related Flavonoids

The following table summarizes the observed synergistic or chemosensitizing effects of flavonoids that share structural similarities with 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone. This data can be used to hypothesize potential areas of investigation for the target compound.

FlavonoidCombination DrugCell Line/ModelKey Synergistic/Sensitizing EffectsProposed Mechanism of Action
Xanthohumol (a prenylated chalcone)SN38 (active metabolite of Irinotecan)Resistant colon cancer SW480 cellsIncreased cytotoxicity compared to SN38 alone.Chemosensitization.[2][3]
Glabridin (a prenylated isoflavonoid)Paclitaxel, DoxorubicinBreast cancer cellsReduced IC50 of paclitaxel and doxorubicin.Resensitization of cells to chemotherapy.[4]
5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone --Potent ABCG2 inhibitor (IC50 of 6.6 µM).Inhibition of multidrug resistance transporter.[5]
Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone)BevacizumabHuman Umbilical Vein Endothelial Cells (HUVECs)Ameliorated the anti-angiogenic effect of bevacizumab.Downregulation of VEGFR2 signaling and VEGF expression.[6]
Kaempferol 5-Fluorouracil (5-FU)Chemo-resistant and sensitive cancer cellsSynergistic inhibition of cell viability, enhanced apoptosis, and cell cycle arrest.Not specified.[2]
Quercetin Doxorubicin, Paclitaxel, VincristineBreast cancer MCF-7 and MCF-7/Dox cellsReversal of multidrug resistance.Downregulation of P-glycoprotein and elimination of cancer stem cells.[2]
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) SN-38BCRP-expressing human leukemia K562/BCRP cellsStrong reversal of drug resistance (RI50 of 7.2 nM).Inhibition of BCRP-mediated efflux and suppression of BCRP expression.[7]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the synergistic effects of flavonoids with other drugs. These can serve as a template for designing studies with 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone.

Cell Viability and Synergy Assessment (Combination Index Method)
  • Objective: To quantify the synergistic, additive, or antagonistic effect of a combination of two compounds.

  • Protocol:

    • Cell Culture: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a range of concentrations of 5,7,4'-Trihydroxy-3',5'-dimethoxy-3-prenylflavone alone, the known drug alone, and combinations of both at constant and non-constant ratios.

    • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Viability Assay: Assess cell viability using an MTT or SRB assay.

    • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.[8] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To determine if the combination treatment induces programmed cell death.

  • Protocol:

    • Treatment: Treat cells with the flavonoid, the known drug, and the combination at concentrations determined to be synergistic from the viability assay.

    • Cell Collection: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) can be quantified.

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To investigate the effect of the combination treatment on key protein expression and phosphorylation in relevant signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB).

  • Protocol:

    • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the synergistic anti-tumor efficacy in a living organism.

  • Protocol:

    • Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Treatment Groups: Randomize mice into groups: vehicle control, flavonoid alone, known drug alone, and the combination.

    • Drug Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

Signaling Pathway Diagram

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Growth Factor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IκB Kinase Akt->IKK Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB NFkB->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Pgp P-gp Efflux Pump KnownDrug Known Drug KnownDrug->Pgp effluxed by Flavonoid Flavonoid Flavonoid->Akt inhibits Flavonoid->NFkB inhibits Flavonoid->Pgp inhibits

Caption: Potential mechanisms of flavonoid-drug synergy.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro cluster_invivo start Hypothesize Synergy of Flavonoid + Known Drug in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assays (MTT, SRB) in_vitro->cell_viability ci_analysis Combination Index (CI) Analysis cell_viability->ci_analysis apoptosis_assay Apoptosis Assays (Annexin V, Caspase) ci_analysis->apoptosis_assay Synergy (CI<1) mechanism_study Mechanistic Studies (Western Blot, qPCR) apoptosis_assay->mechanism_study in_vivo In Vivo Studies (if in vitro is promising) mechanism_study->in_vivo xenograft Tumor Xenograft Model in_vivo->xenograft toxicity Toxicity Assessment xenograft->toxicity conclusion Evaluate Therapeutic Potential toxicity->conclusion

References

A Comparative Guide to the Pharmacokinetic Profiles of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several prominent prenylated flavonoids, supported by experimental data from preclinical and clinical studies. The information is intended to assist researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development in understanding the absorption, distribution, metabolism, and excretion (ADME) of these bioactive compounds.

Executive Summary

Prenylated flavonoids, a class of polyphenolic compounds characterized by the presence of a lipophilic prenyl group, have garnered significant scientific interest for their diverse pharmacological activities. However, their therapeutic potential is intrinsically linked to their pharmacokinetic behavior. This guide focuses on three well-studied prenylated flavonoids: Xanthohumol, 8-Prenylnaringenin, and Icariin. While these compounds exhibit promising biological effects, their oral bioavailability is often limited due to extensive metabolism and rapid elimination. The addition of the prenyl moiety generally increases lipophilicity, which can enhance membrane permeability but also subjects these compounds to extensive metabolic processes.[1][2][3][4][5][6] Understanding the nuances of their pharmacokinetic profiles is crucial for the development of effective therapeutic strategies.

Pharmacokinetic Data Comparison

The following table summarizes key pharmacokinetic parameters for Xanthohumol, 8-Prenylnaringenin, and Icariin, derived from both human and animal studies. These data highlight the significant inter-compound and inter-species variability in pharmacokinetic profiles.

FlavonoidSpeciesDoseCmaxTmaxAUC (0-∞)BioavailabilityHalf-life (t1/2)Key Notes
Xanthohumol Human20 mg (oral)45 ± 7 µg/L~1 h and 4-5 h92 ± 68 hµg/L--Biphasic absorption pattern observed.[7][8]
Human60 mg (oral)67 ± 11 µg/L~1 h and 4-5 h323 ± 160 hµg/L-~20 hXanthohumol and its conjugates are the major circulating metabolites.[7][8]
Human180 mg (oral)133 ± 23 µg/L~1 h and 4-5 h863 ± 388 hµg/L-~18 hLevels of 8-prenylnaringenin (8-PN) and 6-prenylnaringenin (6-PN) were undetectable in most subjects.[7][8]
Rat1.86 mg/kg (IV)2.9 ± 0.1 mg/L-2.5 ± 0.3 hmg/L--
Rat1.86 mg/kg (oral)0.019 ± 0.002 mg/L-0.84 ± 0.17 hmg/L~33%-Bioavailability is dose-dependent.[9]
Rat5.64 mg/kg (oral)0.043 ± 0.002 mg/L-1.03 ± 0.12 hmg/L~13%-[9]
Rat16.9 mg/kg (oral)0.15 ± 0.01 mg/L-2.49 ± 0.10 h*mg/L~11%-[9]
8-Prenylnaringenin Human (Postmenopausal Women)50 mg (oral)-----Rapid enteral absorption and pronounced enterohepatic recirculation.[10][11]
Human (Postmenopausal Women)250 mg (oral)-----Dose-linear pharmacokinetics.[10][11]
Human (Postmenopausal Women)750 mg (oral)-----Well-tolerated with high metabolic stability.[10][11]
Icariin Human100 - 1680 mg/day (oral)Very low or undetectable--Low-Low bioavailability of the oral formulation prevented determination of pharmacokinetic properties.[12][13]
Rat42 mg/kg (oral, as total flavonoid extract)-----Tissue distribution showed significant gender differences.[14]

Experimental Protocols

A summary of the methodologies employed in the cited pharmacokinetic studies is provided below to offer context for the presented data.

Xanthohumol Studies
  • Human Study: A single-dose pharmacokinetic study was conducted in 48 healthy subjects (24 men and 24 women).[7][8] Participants received a single oral dose of 20, 60, or 180 mg of Xanthohumol. Blood samples were collected at numerous time points up to 120 hours post-ingestion. Plasma levels of Xanthohumol and its metabolites (isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin) were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

  • Rat Study: Male Sprague-Dawley rats with jugular vein cannulation were used.[9] One group received an intravenous (IV) injection of 1.86 mg/kg body weight of Xanthohumol. Three other groups received oral gavage of low (1.86 mg/kg), medium (5.64 mg/kg), or high (16.9 mg/kg) doses. Plasma samples were analyzed for Xanthohumol and its metabolites via LC-MS/MS.[9]

8-Prenylnaringenin Study
  • Human Study: The study involved a randomized, double-blind, placebo-controlled, dose-escalation design with three groups of eight healthy postmenopausal women.[11] In each group, six subjects received a single oral dose of 50, 250, or 750 mg of 8-Prenylnaringenin, while two received a placebo.[11] Drug concentrations in serum, urine, and faeces were measured for up to 48 hours.[11]

Icariin Studies
  • Human Study: A randomized, double-blind, placebo-controlled trial was conducted with 24 healthy adult participants.[13] Doses of 100 to 1,680 mg/day of icariin were administered orally over 5 days.[13] Multiple blood samples were taken over 24 hours to assess bioavailability and pharmacokinetics.[12][13]

  • Rat Study: A liquid chromatography-electrospray ionization tandem mass spectrometry method was developed to measure icariin concentrations in rat plasma and various tissues.[14] The study was conducted after oral administration of a total flavonoid extract from Herba Epimedii at a dose of 0.69 g/kg (equivalent to 42 mg/g icariin).[14]

Visualization of Metabolic Pathways

The metabolic fate of prenylated flavonoids is a critical determinant of their in vivo activity. The following diagram illustrates a generalized workflow for the pharmacokinetics of these compounds.

Prenylated_Flavonoid_Pharmacokinetics Ingestion Oral Ingestion of Prenylated Flavonoid Stomach Stomach (Acidic Environment) Ingestion->Stomach Transit Intestine Small Intestine (Absorption & Metabolism) Stomach->Intestine Gastric Emptying Enterocytes Enterocytes (Phase I & II Metabolism) Intestine->Enterocytes Absorption Gut_Microbiota Gut Microbiota (Metabolism) Intestine->Gut_Microbiota Microbial Action Feces Fecal Excretion Intestine->Feces Portal_Vein Portal Vein Enterocytes->Portal_Vein Transport Gut_Microbiota->Intestine Release of Metabolites Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Distribution to Tissues) Liver->Systemic_Circulation Distribution Bile Bile (Enterohepatic Recirculation) Liver->Bile Biliary Excretion Kidney Kidney (Excretion) Systemic_Circulation->Kidney Urine Urine Excretion Kidney->Urine Bile->Intestine Recirculation

Pharmacokinetic workflow of orally administered prenylated flavonoids.

Conclusion

The pharmacokinetic profiles of Xanthohumol, 8-Prenylnaringenin, and Icariin reveal significant challenges to their clinical application, primarily related to low oral bioavailability and extensive metabolism. Xanthohumol exhibits a unique biphasic absorption pattern, while 8-Prenylnaringenin shows dose-linear pharmacokinetics and undergoes enterohepatic recirculation.[7][8][10][11] Icariin, in its standard oral formulation, demonstrates very poor absorption.[12][13] These findings underscore the importance of formulation strategies, such as the use of micellar formulations as demonstrated for Xanthohumol, to enhance the bioavailability and potential therapeutic efficacy of these promising natural compounds.[15] Further research is warranted to fully elucidate the metabolic pathways and to develop optimized delivery systems for prenylated flavonoids.

References

Safety Operating Guide

Proper Disposal of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is typically a powder, and care should be taken to avoid dust formation.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use.[1]
Eyes/Face Safety goggles with side shields or a face shieldMust meet American National Standards Institute (ANSI) Z87 standards. A face shield is recommended when there is a higher risk of splashes.[1]
Body Laboratory coatA flame-resistant lab coat should be worn fully buttoned.[1]
Respiratory Use only in a well-ventilated area.Avoid breathing dust. If ventilation is inadequate, a suitable respirator should be used.

Step-by-Step Disposal Protocol

The disposal of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone and any contaminated materials must be handled as hazardous chemical waste to ensure regulatory compliance and prevent environmental contamination.[1]

Step 1: Waste Categorization

  • Unused or Waste Compound: Any excess or unwanted 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone must be classified as hazardous chemical waste.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, pipette tips, and containers, must also be disposed of as hazardous waste.[1]

Step 2: Containment

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, clearly labeled, and sealable container for disposal.[1][2]

  • Keep the waste container tightly closed and store it in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone." Include any other identifiers required by your institution.

Step 4: Consultation and Collection

  • Crucially, researchers must consult with their institution's Environmental Health and Safety (EHS) department. [1] The EHS department will provide specific guidance on the disposal procedures that comply with local, state, and federal regulations.

  • Arrange for the collection of the hazardous waste by an approved waste disposal plant or your institution's designated waste management service.[3]

Step 5: Documentation

  • Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

Emergency Procedures

In case of accidental exposure or spill, follow these first-aid measures and notify your supervisor and EHS department immediately.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Spill Cleanup: For small spills, ensure adequate ventilation and wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal, and clean the affected area.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

G start Start: Disposal of 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Categorize Waste: - Unused Compound - Contaminated Materials ppe->categorize contain Contain Waste in a Labeled, Sealed Container categorize->contain consult Consult Institution's EHS Department contain->consult collect Arrange for Collection by Approved Waste Disposal Service consult->collect end End: Proper Disposal Complete collect->end

Disposal decision workflow for 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone.

References

Essential Safety and Handling Protocols for 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,7,4-Trihydroxy-3,6-dimethoxy-3-prenylflavone was not publicly available at the time of this writing. The following guidance is based on safety protocols for similar flavonoid compounds and general laboratory safety best practices. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department. This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Remove and dispose of gloves properly after handling the compound.[6]
Eyes/Face Safety goggles with side shields or a face shieldMust meet American National Standards Institute (ANSI) Z87 standards. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[6]
Body Laboratory coatA flame-resistant lab coat should be worn, fully buttoned, to protect against incidental contact. Lab coats should not be worn outside of the laboratory.[6]
Respiratory NIOSH-approved N95 or P100 particulate respiratorRecommended, especially when handling the compound as a powder or when there is a risk of aerosol generation.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the work area is clean and free of clutter.

    • Designate a specific area for handling this compound.

    • Verify that an eyewash station and safety shower are readily accessible.[3][6]

  • Donning PPE:

    • Put on a lab coat.

    • Don the appropriate respiratory protection.

    • Put on safety goggles or a face shield.

    • Put on chemical-resistant gloves.

  • Handling the Compound:

    • Perform all manipulations of the compound, especially weighing and transferring the solid, within a certified chemical fume hood to control dust.

    • Avoid the formation of dust and aerosols.[6][7]

    • Keep the container tightly closed when not in use.[3][6]

    • Store in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and turned inside out.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

SituationAction
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][4]
Spill Wear appropriate PPE, including respiratory protection. Sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused or waste compound should be treated as hazardous chemical waste.[6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area check_safety Verify Eyewash & Safety Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_in_hood Work in Fume Hood don_ppe->handle_in_hood avoid_dust Avoid Dust & Aerosols handle_in_hood->avoid_dust store_properly Store Tightly Sealed avoid_dust->store_properly decontaminate Decontaminate Surfaces store_properly->decontaminate doff_ppe Remove PPE Safely decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of as Hazardous Waste wash_hands->dispose_waste

Caption: Workflow for the safe handling and disposal of the compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。